molecular formula C22H43N5O13 B3029054 3''-HABA Kanamycin A CAS No. 50725-25-2

3''-HABA Kanamycin A

Cat. No.: B3029054
CAS No.: 50725-25-2
M. Wt: 585.6 g/mol
InChI Key: VVJDZJSGQOGXFX-VJILDFPPSA-N
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Description

3''-HABA Kanamycin A, also known as 3''-HABA Kanamycin A, is a useful research compound. Its molecular formula is C22H43N5O13 and its molecular weight is 585.6 g/mol. The purity is usually 95%.
The exact mass of the compound (2S)-4-Amino-N-[(2S,4S,5S)-2-[(1S,4S,6R)-4,6-diamino-3-[(2R,5S)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]-2-hydroxybutanamide is 585.28573644 g/mol and the complexity rating of the compound is 819. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3''-HABA Kanamycin A suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3''-HABA Kanamycin A including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-4-amino-N-[(2S,4S,5S)-2-[(1S,4S,6R)-4,6-diamino-3-[(2R,5S)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]-2-hydroxybutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H43N5O13/c23-2-1-8(29)20(36)27-11-12(30)10(5-28)38-21(14(11)32)39-18-6(25)3-7(26)19(17(18)35)40-22-16(34)15(33)13(31)9(4-24)37-22/h6-19,21-22,28-35H,1-5,23-26H2,(H,27,36)/t6-,7+,8+,9?,10?,11+,12-,13-,14?,15?,16?,17?,18+,19?,21-,22-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVJDZJSGQOGXFX-VJILDFPPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)NC(=O)C(CCN)O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](C(C([C@H]1N)O[C@@H]2C(C([C@@H](C(O2)CN)O)O)O)O)O[C@@H]3C([C@H]([C@@H](C(O3)CO)O)NC(=O)[C@H](CCN)O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H43N5O13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50747872
Record name (3S,4R,6S)-4,6-Diamino-3-[(3-{[(2S)-4-amino-2-hydroxybutanoyl]amino}-3-deoxy-alpha-D-threo-hexopyranosyl)oxy]-2-hydroxycyclohexyl 6-amino-6-deoxy-alpha-D-glycero-hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

585.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50725-25-2
Record name (3S,4R,6S)-4,6-Diamino-3-[(3-{[(2S)-4-amino-2-hydroxybutanoyl]amino}-3-deoxy-alpha-D-threo-hexopyranosyl)oxy]-2-hydroxycyclohexyl 6-amino-6-deoxy-alpha-D-glycero-hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 3''-HABA Kanamycin A

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3''-HABA Kanamycin A , a critical structural isomer and impurity associated with the semi-synthetic antibiotic Amikacin.[1]

Molecular Weight, Structural Profiling, and Analytical Significance[1]

Executive Summary

3''-HABA Kanamycin A (Chemical Name: 3''-N-[(S)-4-amino-2-hydroxybutyryl]kanamycin A) is a regioisomer of the aminoglycoside antibiotic Amikacin.[1] While Amikacin is formed by the acylation of the L-HABA side chain at the N-1 position of the 2-deoxystreptamine ring, 3''-HABA Kanamycin A results from the acylation at the N-3'' position of the 3-amino-3-deoxy-D-glucose moiety.[1]

In pharmaceutical development, this molecule is strictly monitored as a process-related impurity (commonly designated Amikacin Impurity C in European Pharmacopoeia contexts).[1] Its molecular weight and physicochemical properties are nearly identical to Amikacin, presenting significant challenges in purification and quality control.[1]

Key Metric Specification
Target Molecule 3''-HABA Kanamycin A
Molecular Weight (Base) 585.6 g/mol
Molecular Formula C₂₂H₄₃N₅O₁₃
Primary Role Pharmacopeial Impurity / Regioisomer
CAS Number (Base) 50725-25-2

Chemical Identity & Molecular Weight Analysis[1][3][6][7]

Molecular Weight Calculation

The molecular weight of 3''-HABA Kanamycin A is derived from the condensation of Kanamycin A with (S)-4-amino-2-hydroxybutyric acid (HABA), accompanied by the loss of one water molecule (amide bond formation).[1]

Equation:


[1]

Step-by-Step Breakdown:

ComponentFormulaMolecular Weight ( g/mol )Contribution
Kanamycin A C₁₈H₃₆N₄O₁₁484.50Scaffold
HABA C₄H₉NO₃119.12Acyl Group
Water Loss H₂O18.02Condensation (-18.[1]02)
3''-HABA Kan A C₂₂H₄₃N₅O₁₃ 585.60 Final Base
Salt Forms

In commercial and analytical contexts, this compound is frequently supplied as a sulfate salt to ensure stability.[1]

  • Sulfate Form:

    
    [1][2]
    
  • Stoichiometry: Typically ranges from 1.5 to 2 molar equivalents of sulfuric acid, significantly increasing the effective mass (e.g., ~781 g/mol for the disulfate).[1]

Structural Elucidation & Regiochemistry[1]

The critical distinction between Amikacin and 3''-HABA Kanamycin A lies in the site of acylation.[1] Kanamycin A contains four reactive amino groups: N-1, N-3, N-6', and N-3''.[1]

  • Amikacin (Therapeutic): Acylation at N-1 (2-deoxystreptamine ring).[1] High potency.

  • 3''-HABA (Impurity): Acylation at N-3'' (3-amino-3-deoxy-D-glucose ring).[1] Reduced potency.[1]

Structural Diagram (DOT Visualization)

The following diagram illustrates the competitive acylation pathways of Kanamycin A, highlighting the formation of the 3''-HABA isomer.[1]

Kanamycin_Acylation KanA Kanamycin A (C18H36N4O11) Amikacin Amikacin (Target) (N-1 Acylation) MW: 585.6 KanA->Amikacin Selective Acylation (Zn2+ Chelation) ImpurityC 3''-HABA Kanamycin A (N-3'' Acylation) MW: 585.6 KanA->ImpurityC Non-Selective Side Reaction ImpurityD 6'-HABA Kanamycin A (N-6' Acylation) MW: 585.6 KanA->ImpurityD Minor Side Reaction HABA Activated HABA (Acylating Agent)

Figure 1: Competitive acylation pathways of Kanamycin A.[1] The N-3'' pathway yields the target impurity.[1]

Synthesis and Formation Mechanism

The synthesis of Amikacin involves the protection of specific amino groups to direct the HABA acylating agent to the N-1 position.[1] However, the N-3'' amino group is sterically accessible and nucleophilic, leading to the formation of 3''-HABA Kanamycin A if protection strategies (such as zinc chelation or benzyloxycarbonyl blocking) are imperfect.[1]

Process Causality
  • Chelation Failure: The standard synthesis uses Zn²⁺ to chelate N-1 and N-3, temporarily activating N-1.[1] If chelation is weak, N-3'' competes for the acyl group.[1]

  • Over-Acylation: In the presence of excess HABA, 1,3''-Di-HABA Kanamycin A (Impurity B)[1] can form, which may degrade or be incompletely purified, leaving traces of the mono-substituted 3''-HABA.[1]

Analytical Protocols

Distinguishing 3''-HABA Kanamycin A from Amikacin is analytically demanding due to their identical molecular weight (isobaric).[1] Standard Mass Spectrometry (MS) alone is insufficient; chromatographic separation or MS/MS fragmentation is required.[1]

HPLC Separation Strategy

The European Pharmacopoeia (EP) recommends ion-pair chromatography or high-pH anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD).[1]

ParameterRecommended Condition
Column C18 (Octadecylsilyl silica gel)
Mobile Phase Phosphate buffer (pH 3.[1]0) + Sodium Octanesulfonate (Ion-Pairing Agent)
Detection UV at 200 nm (low sensitivity) or PAD (high sensitivity)
Elution Order 1.[1] Amikacin (N-1) 2.[1] 3''-HABA Kanamycin A (N-3'') (Retains longer due to basicity differences)
Mass Spectrometry (MS/MS) Differentiation

While the parent ion (


) is identical, fragmentation patterns differ:
  • Amikacin: Yields specific fragments related to the N-1 HABA-2-deoxystreptamine core.[1]

  • 3''-HABA: Yields fragments indicating the unmodified 2-deoxystreptamine and a modified glucosamine ring.[1]

References

  • European Directorate for the Quality of Medicines (EDQM). Amikacin Sulfate Monograph 1290.[1][3] European Pharmacopoeia.[1][3][4][5][6] Available at: [Link][1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Amikacin Impurities.[1] PubChem.[1] Available at: [Link][1]

Sources

A Technical Guide to Understanding and Controlling 3''-HABA Kanamycin A as a Process-Related Impurity in Amikacin

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of Amikacin and the Imperative of Purity

Amikacin, a semi-synthetic aminoglycoside antibiotic, remains a cornerstone in the treatment of severe Gram-negative bacterial infections. Its broad spectrum of activity and resilience against many aminoglycoside-inactivating enzymes have secured its place in the clinical armamentarium.[1] Derived from kanamycin A, amikacin's efficacy is intrinsically linked to its purity.[2] The manufacturing process, while elegant in its chemical logic, can give rise to a constellation of process-related impurities that must be rigorously identified, quantified, and controlled to ensure the safety and therapeutic efficacy of the final drug product.[3]

This technical guide provides an in-depth exploration of a critical process-related impurity in amikacin synthesis: 3''-HABA Kanamycin A , also known as Amikacin EP Impurity C .[4] We will dissect its chemical identity, the mechanistic nuances of its formation during amikacin synthesis, and present field-proven analytical methodologies for its detection and quantification. Furthermore, this guide will illuminate strategic approaches to control its formation, ensuring the production of high-quality amikacin.

The Chemical Landscape: Kanamycin A, Amikacin, and the Isomeric Impurity

To appreciate the subtlety of the 3''-HABA Kanamycin A impurity, one must first understand the structures of the parent molecule, kanamycin A, and the active pharmaceutical ingredient, amikacin.

  • Kanamycin A : An aminoglycoside produced by the fermentation of Streptomyces kanamyceticus. It possesses three key amino groups at the 6', 1, and 3'' positions, which are susceptible to chemical modification.[5][6]

  • Amikacin : Synthesized by the acylation of the 1-amino group of the deoxystreptamine moiety of kanamycin A with the L-(-)-γ-amino-α-hydroxybutyric acid (L-HABA) side chain.[7] This specific modification sterically hinders the enzymatic degradation that affects other aminoglycosides.[1]

  • 3''-HABA Kanamycin A (Amikacin EP Impurity C) : This impurity arises from the acylation of the 3''-amino group of kanamycin A with the L-HABA side chain, rather than the intended 1-amino group.[4][8] It is an isomer of amikacin with the same molecular formula and weight.

Compound Molecular Formula Molecular Weight ( g/mol ) CAS Number Key Structural Feature
Kanamycin AC18H36N4O11484.5059-01-8Parent aminoglycoside
AmikacinC22H43N5O13585.6037517-28-5L-HABA acylation at the 1-amino group
3''-HABA Kanamycin AC22H43N5O13585.6050725-25-2L-HABA acylation at the 3''-amino group

The Genesis of an Impurity: A Mechanistic Perspective

The formation of 3''-HABA Kanamycin A is a direct consequence of the synthetic route from kanamycin A to amikacin. While the primary goal is the regioselective acylation of the 1-amino group, the 3''-amino group presents a competing nucleophilic site.

The synthesis of amikacin involves the reaction of kanamycin A with an activated form of L-HABA. The selectivity of this reaction is paramount. However, under certain process conditions, the 3''-amino group of kanamycin A can also react with the L-HABA acylating agent, leading to the formation of the undesired 3''-HABA Kanamycin A isomer.[8] The degree to which this side reaction occurs is influenced by factors such as the choice of protecting groups for other reactive sites, the reaction solvent, pH, and temperature.

cluster_synthesis Amikacin Synthesis Kanamycin_A Kanamycin A (Multiple Amino Groups) Amikacin Amikacin (Desired Product - Acylation at 1-amino) Kanamycin_A->Amikacin Regioselective Acylation (Primary Pathway) Impurity_C 3''-HABA Kanamycin A (Impurity C - Acylation at 3''-amino) Kanamycin_A->Impurity_C Side Reaction (Competing Pathway) L_HABA L-(-)-γ-amino-α-hydroxybutyric acid (Acylating Agent) L_HABA->Amikacin L_HABA->Impurity_C

Caption: Synthetic pathways leading to amikacin and the 3''-HABA Kanamycin A impurity.

Analytical Detection and Quantification: A Validated HPLC Protocol

The structural similarity between amikacin and 3''-HABA Kanamycin A necessitates a robust and selective analytical method for their separation and quantification. High-Performance Liquid Chromatography (HPLC) is the technique of choice, as outlined in major pharmacopeias.[7][9] Due to the lack of a strong UV chromophore in these molecules, detection is typically achieved through electrochemical detection (pulsed amperometric detection - PAD) or pre-column derivatization to introduce a UV-active moiety.[10][11]

European Pharmacopoeia (EP) HPLC Method with Electrochemical Detection

This method is a reliable approach for the quantification of amikacin and its related substances, including 3''-HABA Kanamycin A.

Instrumentation:

  • HPLC system with a gradient pump

  • Electrochemical detector with a gold working electrode

  • Data acquisition and processing software

Chromatographic Conditions:

Parameter Specification
Column Strong cation-exchange resin (e.g., 250 mm x 4.0 mm, 10 µm)
Mobile Phase A Borate buffer solution
Mobile Phase B Sodium nitrate solution
Gradient Elution A time-programmed gradient of Mobile Phase A and Mobile Phase B
Flow Rate Typically 1.0 mL/min
Column Temperature Maintained at a constant temperature (e.g., 55 °C)
Detection Pulsed Amperometric Detection (PAD) with a gold electrode
Injection Volume 20 µL

Protocol Steps:

  • Mobile Phase Preparation: Prepare the mobile phases as specified in the European Pharmacopoeia monograph for amikacin sulfate. Filter and degas the solutions before use.

  • Standard Solution Preparation: Accurately weigh and dissolve Amikacin EP reference standard and 3''-HABA Kanamycin A (Amikacin EP Impurity C) reference standard in water to prepare stock solutions. Further dilute to achieve a final concentration suitable for analysis.

  • Sample Solution Preparation: Accurately weigh and dissolve the amikacin sample in water to a known concentration.

  • Chromatographic Analysis: Equilibrate the HPLC system with the initial mobile phase composition. Inject the standard and sample solutions and record the chromatograms.

  • Data Analysis: Identify the peaks corresponding to amikacin and 3''-HABA Kanamycin A based on their retention times compared to the reference standards. Calculate the content of 3''-HABA Kanamycin A in the sample using the peak area response and the concentration of the reference standard.

cluster_workflow HPLC Analysis Workflow start Sample Preparation (Dissolution in Water) hplc HPLC System (Cation-Exchange Column) start->hplc Injection detection Electrochemical Detection (PAD with Gold Electrode) hplc->detection Elution data Data Acquisition & Processing (Peak Identification & Quantification) detection->data end Report Impurity Level data->end

Caption: A streamlined workflow for the HPLC-PAD analysis of 3''-HABA Kanamycin A.

Controlling the Impurity: Strategic Imperatives in Manufacturing

The control of 3''-HABA Kanamycin A is a critical aspect of amikacin manufacturing, rooted in a deep understanding of the reaction chemistry.[2] A multi-faceted approach is necessary to minimize its formation and ensure its removal.

Key Control Strategies:

  • Optimization of Reaction Conditions:

    • pH Control: Maintaining a specific pH range during the acylation reaction can favor the nucleophilicity of the 1-amino group over the 3''-amino group.

    • Temperature and Reaction Time: Careful control of the reaction temperature and duration can minimize the formation of side products.

    • Stoichiometry of Reactants: Precise control over the molar ratio of kanamycin A to the acylating agent is crucial.

  • Use of Protecting Groups: While the synthesis aims for regioselectivity, the strategic use of transient protecting groups on other amino functions of kanamycin A can enhance the selectivity of the acylation at the 1-position.

  • In-Process Controls (IPCs): Regular monitoring of the reaction mixture by HPLC allows for the timely adjustment of process parameters to minimize the formation of 3''-HABA Kanamycin A.

  • Downstream Purification: The final purification steps of amikacin, typically involving chromatography, are designed to effectively remove residual kanamycin A and process-related impurities, including 3''-HABA Kanamycin A. The efficiency of these purification steps must be validated.

Conclusion: A Commitment to Quality

The presence of 3''-HABA Kanamycin A as an impurity in amikacin is a direct reflection of the intricacies of its chemical synthesis. A thorough understanding of its structure, formation mechanism, and analytical determination is not merely an academic exercise but a regulatory and clinical necessity. By implementing robust analytical methods and strategic process controls, pharmaceutical manufacturers can ensure the consistent production of high-purity amikacin, thereby safeguarding patient safety and preserving the therapeutic value of this vital antibiotic.

References

  • Veeprho. (n.d.). Amikacin Impurities and Related Compound. Retrieved from [Link]

  • Nawaz, M., et al. (2020). A rapid HPLC–DAD method for quantification of amikacin in pharmaceuticals and biological samples using pre-column derivatization with Hantzsch reagent. SN Applied Sciences, 2(10), 1-9. Retrieved from [Link]

  • Wikipedia. (2023). Kanamycin A. Retrieved from [Link]

  • Pediatric Oncall. (n.d.). Kanamycin. Retrieved from [Link]

  • Dove Research & Analytics. (n.d.). Products by Parent Name: Amikacin. Retrieved from [Link]

  • Al-Malaq, H. A., & Al-Majed, A. A. (2020). A rapid HPLC–DAD method for quantification of amikacin in pharmaceuticals and biological samples using pre-column derivatization with Hantzsch reagent. SN Applied Sciences, 2(10). Retrieved from [Link]

  • Antec Scientific. (n.d.). Amikacin Sulfate - EP Method. Retrieved from [Link]

  • Matheson, A. (2025, December 17). LC Analysis of Aminoglycoside Antibiotics Kanamycin and Amikacin. LCGC International. Retrieved from [Link]

  • Amzeal Research. (n.d.). Amikacin EP Impurity C. Retrieved from [Link]

Sources

A Technical Guide to the Relationship and Synthesis of Kanamycin A and its 3''-Acylated Derivative

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the chemical relationship, synthesis, and comparative analysis of the aminoglycoside antibiotic Kanamycin A and its derivative, 3''-(L-4-amino-2-hydroxy-butyryl)-Kanamycin A (3''-HABA Kanamycin A). This document is intended for researchers, scientists, and professionals in the fields of microbiology, medicinal chemistry, and drug development.

Executive Summary: A Tale of Two Aminoglycosides

Kanamycin A, a potent broad-spectrum antibiotic isolated from Streptomyces kanamyceticus, has been a cornerstone in treating severe bacterial infections.[1][2] Its efficacy, however, is challenged by the rise of bacterial resistance, primarily mediated by aminoglycoside-modifying enzymes (AMEs). This has spurred the development of semi-synthetic derivatives designed to evade these resistance mechanisms.

3''-HABA Kanamycin A is one such derivative, created through the regioselective acylation of the 3''-amino group of Kanamycin A with L-(-)-γ-amino-α-hydroxybutyric acid (L-HABA).[3] This modification is not a random alteration; it is a strategic chemical change aimed at probing and potentially overcoming specific resistance pathways. It is crucial to distinguish 3''-HABA Kanamycin A from its clinically significant regioisomer, Amikacin, where the L-HABA moiety is attached to the N-1 position of the 2-deoxystreptamine ring.[3][4] This positional isomerism has profound implications for antibacterial activity and susceptibility to AMEs, making the study of derivatives like 3''-HABA Kanamycin A essential for understanding the structure-activity relationships (SAR) of aminoglycosides.[3]

This guide will dissect the structural nuances between these two molecules, provide a detailed protocol for the synthesis and analysis of 3''-HABA Kanamycin A, and present a comparative summary of their key properties.

Structural Relationship and the Significance of 3''-Acylation

The core of the relationship lies in a single chemical modification: the addition of an L-HABA side chain to the 3''-amino group of the 3-amino-3-deoxy-D-glucose (kanosamine) ring of Kanamycin A.

G cluster_synthesis Regioselective Acylation KanamycinA Kanamycin A (C₁₈H₃₆N₄O₁₁) HABA_KanamycinA 3''-HABA Kanamycin A (C₂₂H₄₃N₅O₁₃) KanamycinA->HABA_KanamycinA Selective Acylation at 3''-amino group HABA L-(-)-γ-amino-α-hydroxybutyric acid (L-HABA) HABA->HABA_KanamycinA

Caption: Logical relationship between Kanamycin A and 3''-HABA Kanamycin A.

The causality behind this experimental choice is rooted in overcoming bacterial resistance. AMEs often inactivate aminoglycosides by adding chemical groups (e.g., acetyl, phosphate, nucleotidyl) to the antibiotic's hydroxyl or amino moieties.[5] The bulky L-HABA group at the 3''-position can sterically hinder the binding of certain AMEs, such as aminoglycoside acetyltransferases and nucleotidyltransferases, thereby preserving the antibiotic's ability to bind to the bacterial 30S ribosomal subunit and inhibit protein synthesis.[2][6] While N-1 acylation (as in Amikacin) generally confers broader protection, studying modifications at other positions like 3'' is vital for developing novel derivatives and understanding the precise mechanisms of AME-mediated resistance.[3][6]

Comparative Analysis: Kanamycin A vs. 3''-HABA Kanamycin A

The strategic acylation at the 3''-position results in a molecule with distinct physicochemical and biological properties compared to the parent compound.

PropertyKanamycin A3''-HABA Kanamycin ASource(s)
Molecular Formula C₁₈H₃₆N₄O₁₁C₂₂H₄₃N₅O₁₃[2],[3]
Molecular Weight (Base) ~484.5 g/mol ~585.6 g/mol [2],[3]
Key Structural Feature Unsubstituted 3''-amino groupL-HABA acylation at 3''-amino group[3]
Common Nomenclature KanamycinAmikacin Impurity A[7]
Primary Production Fermentation of S. kanamyceticusSemi-synthesis from Kanamycin A[3]
Susceptibility to AMEs Susceptible to various AMEsReduced susceptibility to certain AMEs[6][8]

Experimental Protocol: Synthesis and Analysis of 3''-HABA Kanamycin A

This section details a validated workflow for the laboratory-scale synthesis of 3''-HABA Kanamycin A, followed by its purification and analytical verification. This protocol is designed as a self-validating system, where each step's outcome is verified before proceeding.

Workflow Overview

The overall process involves protecting the more reactive amino groups of Kanamycin A, selectively acylating the 3''-amino group, deprotecting the molecule, and finally purifying the target compound.

G start Start: Kanamycin A Sulfate step1 Step 1: Protection Protect 6'- and 1-amino groups start->step1 step2 Step 2: Selective Acylation React with activated L-HABA step1->step2 Protected Kanamycin A step3 Step 3: Deprotection Remove protecting groups step2->step3 Acylated Intermediate step4 Step 4: Purification Ion-Exchange Chromatography step3->step4 Crude Product step5 Step 5: Analysis HPLC / LC-MS Verification step4->step5 Purified Fractions end End: Pure 3''-HABA Kanamycin A step5->end

Caption: Experimental workflow for the synthesis of 3''-HABA Kanamycin A.

Step-by-Step Methodology

Rationale: A multi-step synthesis involving protection and deprotection is necessary due to the multiple reactive amino groups on the Kanamycin A scaffold. Direct acylation would lead to a mixture of non-selectively acylated products.

Materials:

  • Kanamycin A sulfate

  • Protecting agents (e.g., benzyloxycarbonyl chloride)

  • L-HABA with a protected amino group (e.g., N-Boc-L-HABA)

  • Activating agent (e.g., N-hydroxysuccinimide, DCC)

  • Solvents: Dimethylformamide (DMF), water, methanol

  • Reagents for deprotection (e.g., Palladium on carbon, H₂)

  • Ion-exchange resin (e.g., DOWEX 50WX2)[9]

  • HPLC system with a C18 column[9][10]

Protocol:

  • Protection of Kanamycin A:

    • Dissolve Kanamycin A sulfate in an appropriate solvent system (e.g., aqueous DMF).

    • Introduce a suitable protecting group (e.g., benzyloxycarbonyl) under basic conditions to cap the most reactive amino groups at the 6' and 1 positions. The 3''-amino group is generally less reactive, allowing for regioselective chemistry.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Purify the protected intermediate.

  • Activation and Acylation:

    • Activate the carboxylic acid of N-protected L-HABA using a coupling agent like N-hydroxysuccinimide to form an active ester. This pre-activation step is critical for efficient and clean acylation.

    • Add the activated L-HABA ester to a solution of the protected Kanamycin A.

    • Allow the reaction to proceed at room temperature, monitoring by TLC or HPLC until the starting material is consumed.

  • Deprotection:

    • Remove the protecting groups from both the Kanamycin A backbone and the L-HABA side chain. For benzyloxycarbonyl groups, this is typically achieved via catalytic hydrogenation (e.g., H₂ gas, Pd/C catalyst).

    • Filter the catalyst and concentrate the resulting solution containing the crude 3''-HABA Kanamycin A.

  • Purification:

    • Purify the crude product using column chromatography. Ion-exchange chromatography is highly effective for separating aminoglycosides.[9][11]

    • Apply the crude mixture to a cation-exchange column (e.g., DOWEX resin).

    • Elute with a gradient of aqueous ammonia or acid to separate the target compound from unreacted starting material and side products.

  • Analytical Verification:

    • Confirm the identity and purity of the final product using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS), as aminoglycosides lack a strong UV chromophore).[4][10]

    • HPLC Conditions (Example): [9][10]

      • Column: C18 reversed-phase, 4.6 x 250 mm.

      • Mobile Phase: Employ ion-pairing agents (e.g., sodium octanesulfonate) or use a HILIC column for better retention and separation.[10][12]

      • Detection: ELSD, PED, or MS.

    • Characterize the structure using High-Resolution Mass Spectrometry (HRMS) to confirm the molecular formula (C₂₂H₄₃N₅O₁₃) and NMR spectroscopy to confirm the site of acylation.[3][9]

Conclusion and Future Directions

The relationship between Kanamycin A and 3''-HABA Kanamycin A exemplifies the power of targeted semi-synthetic modification in antibiotic development. While not as clinically prominent as its N-1 isomer, Amikacin, the study of 3''-HABA Kanamycin A provides invaluable data for the structure-activity relationships that govern aminoglycoside efficacy and resistance. The synthetic and analytical protocols detailed herein offer a robust framework for researchers to produce and characterize this and other novel aminoglycoside derivatives. Future work should focus on chemoenzymatic strategies, potentially using promiscuous acyltransferases, to achieve more efficient and environmentally benign syntheses, further expanding the arsenal of aminoglycosides to combat multidrug-resistant bacteria.

References

  • Umezawa, H. (1960). Kanamycin and processes for the preparation thereof. U.S. Patent No. 2,931,798. Washington, DC: U.S. Patent and Trademark Office.
  • Zhang, Q., et al. (2022). Elucidation of the di-c-glycosylation steps during biosynthesis of the antitumor antibiotic, kidamycin. Frontiers in Microbiology, 13, 962573. Retrieved from [Link]

  • M-CSA. (n.d.). Kanamycin nucleotidyltransferase. Retrieved from [Link]

  • Kornelia, M., et al. (2020). A study on the structure, mechanism, and biochemistry of kanamycin B dioxygenase (KanJ)—an enzyme with a broad range of substrates. International Journal of Molecular Sciences, 21(15), 5279. Retrieved from [Link]

  • Wikipedia. (2024). Kanamycin A. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). A Comprehensive Guide to Kanamycin. Retrieved from [Link]

  • ResearchGate. (2015). Selective modification of the 3''-amino group of Kanamycin prevents significant loss of activity in resistant bacterial strains. Retrieved from [Link]

  • PubMed. (2015). Selective modification of the 3''-amino group of kanamycin prevents significant loss of activity in resistant bacterial strains. Organic & Biomolecular Chemistry, 13(43), 10694-10701. Retrieved from [Link]

  • Wang, J., et al. (2019). Determination of Kanamycin by High Performance Liquid Chromatography. Molecules, 24(10), 1935. Retrieved from [Link]

  • Sadaie, Y., et al. (1983). Purification and characterization of a kanamycin nucleotidyltransferase from plasmid pUB110-carrying cells of Bacillus subtilis. Journal of Bacteriology, 154(1), 499-502. Retrieved from [Link]

  • MDPI. (2023). Synthesis of 6″-Modified Kanamycin A Derivatives and Evaluation of Their Antibacterial Properties. Molecules, 28(8), 3383. Retrieved from [Link]

  • Llano-Sotelo, B., et al. (2002). Structure-Activity Relationships among the Kanamycin Aminoglycosides: Role of Ring I Hydroxyl and Amino Groups. Antimicrobial Agents and Chemotherapy, 46(12), 3847-3853. Retrieved from [Link]

  • Wang, J., et al. (2019). Determination of Kanamycin by High Performance Liquid Chromatography. Molecules, 24(10), 1935. (ProQuest link). Retrieved from [Link]

  • SynZeal. (n.d.). 1,3''-Di-HABA Kanamycin A. Retrieved from [Link]

  • ResearchGate. (2014). Determination and dynamics of kanamycin A residue in soil by HPLC with SPE and precolumn derivatization. Retrieved from [Link]

  • Pifferi, G., & Gaviraghi, G. (1987). Novel process for the synthesis of amikacin. European Patent No. EP0218292A1.

Sources

Technical Assessment: Biological Activity & SAR Profile of 3''-HABA Kanamycin A

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3''-HABA Kanamycin A , a structural isomer of the semi-synthetic antibiotic Amikacin. This document is designed for researchers and drug development professionals, focusing on the molecule's structure-activity relationships (SAR), biological limitations, and its critical role as a reference standard in pharmaceutical quality control.

Executive Summary

3''-HABA Kanamycin A (CAS: 50725-25-2), also known as BB-K 11 or Amikacin Impurity C , is a regioisomer of the aminoglycoside Amikacin. While Amikacin is derived from the acylation of the N-1 amino group of the 2-deoxystreptamine ring with (S)-4-amino-2-hydroxybutyric acid (HABA), 3''-HABA Kanamycin A features the same acylation at the N-3'' position of the distal glucosamine ring.

Key Technical Verdict: Unlike the N-1 acylated isomer (Amikacin), which exhibits enhanced potency and resistance to aminoglycoside-modifying enzymes (AMEs), the 3''-HABA isomer displays significantly reduced antibacterial activity . Its primary utility in modern pharmaceutical science is twofold:

  • SAR Probe: It serves as a negative control in mechanistic studies, demonstrating the necessity of the free 3''-amine for ribosomal binding.

  • Impurity Standard: It is a critical quality attribute (CQA) monitored during Amikacin manufacturing to ensure drug purity and safety.

Chemical Architecture & Rationale

To understand the biological divergence between Amikacin and 3''-HABA Kanamycin A, one must analyze the aminoglycoside pharmacophore. Kanamycin A consists of three rings:

  • Ring I: 6-amino-6-deoxy-D-glucose (Critical for specificity).

  • Ring II: 2-deoxystreptamine (The central scaffold).

  • Ring III: 3-amino-3-deoxy-D-glucose (The 3''-amine is a key binding contact).

Structural Comparison Logic

The introduction of the HABA side chain alters the molecule's steric and electrostatic profile.

Chemical_Logic KA Kanamycin A Scaffold Target_N1 Target: N-1 Position (2-Deoxystreptamine) KA->Target_N1 Target_N3 Target: N-3'' Position (Distal Glucosamine) KA->Target_N3 HABA HABA Acyl Group (S-4-amino-2-hydroxybutyryl) HABA->Target_N1 Zn(II) Directed Synthesis HABA->Target_N3 Uncontrolled Side Reaction Amikacin Amikacin (1-N-HABA) Active Drug Impurity 3''-HABA Kanamycin A (Impurity C) Reduced Activity Target_N1->Amikacin Blocks AMEs Retains Binding Target_N3->Impurity Disrupts Ribosomal Contact

Figure 1: Regioselective synthesis logic distinguishing the active drug (Amikacin) from its less active isomer (3''-HABA).

Biological Profile & Mechanism of Action

Antibacterial Spectrum and Potency

The biological activity of aminoglycosides relies on their ability to bind the 16S rRNA A-site of the bacterial ribosome.

  • Amikacin (N-1): The HABA chain at N-1 does not interfere with the primary hydrogen bonding network of the ribosome. Instead, it sterically hinders AMEs (like AAC(6') and ANT(2'')) that would otherwise inactivate the drug.

  • 3''-HABA Kanamycin A: The 3''-amino group on Ring III is a critical donor for hydrogen bonding with the phosphate backbone of the rRNA (specifically nucleotides G1405 and C1496). Acylation of this position with a bulky HABA group imposes a severe steric penalty and removes a positive charge essential for electrostatic attraction.

Comparative Activity Overview:

Parameter Amikacin (1-N-HABA) 3''-HABA Kanamycin A
Primary Target 16S rRNA (High Affinity) 16S rRNA (Low Affinity)
Gram-Negative Potency High (0.5 - 4 µg/mL typical MIC) Low (>32-64 µg/mL estimated)
Enzyme Stability High (Resistant to many AMEs) Moderate (HABA group present but misplaced)

| Classification | Therapeutic Agent | Process Impurity / Inactive Metabolite |

Resistance Mechanisms

The 3''-HABA derivative fails to overcome resistance effectively because its lower intrinsic affinity renders it weak even against susceptible strains. Furthermore, while the HABA group is intended to block enzymes, placing it on the 3''-position leaves the N-1 and 6'-positions vulnerable to acetylation and phosphorylation by other resistance enzymes widely present in clinical isolates (e.g., AAC(6')-Ib).

Experimental Protocols

For researchers characterizing this molecule, the following protocols ensure rigorous data generation.

Minimum Inhibitory Concentration (MIC) Assay

Use this protocol to quantify the "loss of activity" relative to Amikacin.

  • Preparation: Prepare stock solutions of Kanamycin A, Amikacin, and 3''-HABA Kanamycin A in sterile water (10 mg/mL).

  • Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). Note: Calcium and Magnesium levels are critical for aminoglycoside uptake.

  • Inoculum: Prepare 0.5 McFarland standard of E. coli ATCC 25922 and P. aeruginosa ATCC 27853. Dilute to

    
     CFU/mL.
    
  • Plate Setup:

    • Dispense 100 µL of CAMHB into 96-well plates.

    • Perform serial 2-fold dilutions of the antibiotics (Range: 0.25 µg/mL to 128 µg/mL).

    • Add 100 µL of bacterial inoculum to each well.

  • Incubation: 16–20 hours at 35°C ± 2°C.

  • Readout: The MIC is the lowest concentration preventing visible turbidity.

    • Expected Result: 3''-HABA Kanamycin A will show MIC values 8–32x higher than Amikacin.

Impurity Profiling via HPLC (USP/EP Method)

Essential for QC professionals detecting this compound in Amikacin batches.

  • Column: C18 Reverse Phase (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase A: 0.1 M Phosphate Buffer (pH 3.0) + Sodium Octanesulfonate (Ion-pairing agent).

  • Mobile Phase B: Acetonitrile.

  • Detection: Electrochemical (Pulsed Amperometric Detection - PAD) or UV at 200 nm (low sensitivity) / Post-column derivatization with Ninhydrin.

  • Retention Time Logic: Due to the positional isomerism, 3''-HABA Kanamycin A typically elutes after Amikacin due to slight differences in hydrophobicity and pKa interactions with the ion-pairing reagent.

Mechanistic Visualization (SAR Logic)

The following diagram illustrates why the specific regiochemistry of the HABA group dictates the switch between a "Super-Drug" and an "Impurity."

SAR_Mechanism Start Kanamycin A Scaffold Reaction Acylation with HABA Start->Reaction Path_A Path A: N-1 Acylation (Protected by Zn2+) Reaction->Path_A Path_B Path B: N-3'' Acylation (Unprotected/Side Reaction) Reaction->Path_B Result_A AMIKACIN Path_A->Result_A Result_B 3''-HABA Kanamycin A Path_B->Result_B Mech_A Mechanism: 1. Preserves Ring III Binding 2. Blocks AAC(6') Access 3. High Ribosomal Affinity Result_A->Mech_A Mech_B Mechanism: 1. Blocks Ring III Binding (Steric Clash) 2. Loss of Key H-Bond Donor 3. Low Ribosomal Affinity Result_B->Mech_B

Figure 2: Structure-Activity Relationship (SAR) flow demonstrating the mechanistic divergence of the two isomers.

References

  • VulcanChem . (n.d.). 3''-HABA Kanamycin A Sulfate (CAS 50725-24-1) Technical Profile. Retrieved from

  • BOC Sciences . (n.d.). 3''-HABA Kanamycin A (Amikacin Impurity C).[][2] Retrieved from

  • Salian, S., et al. (2012).[3] Structure-Activity Relationships among the Kanamycin Aminoglycosides: Role of Ring I Hydroxyl and Amino Groups. Antimicrobial Agents and Chemotherapy, 56(12), 6104–6108.[3] Retrieved from

  • European Pharmacopoeia (Ph. Eur.). Amikacin Monograph: Impurity C (3''-N-(4-amino-2-hydroxybutyryl)kanamycin).
  • Kawaguchi, H., et al. (1972). Synthesis and biological activity of amikacin analogues. Journal of Antibiotics. (Foundational text establishing N-1 vs N-3'' activity hierarchy).

Sources

The Structure-Activity Relationship of 3''-HABA Kanamycin A: A Technical Guide to Overcoming Aminoglycoside Resistance

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Challenge of Aminoglycoside Resistance

Kanamycin A, an aminoglycoside antibiotic isolated in 1957 from Streptomyces kanamyceticus, has long been a potent weapon against severe bacterial infections. Like other aminoglycosides, its bactericidal action stems from its ability to bind to the bacterial ribosome, disrupting protein synthesis and leading to cell death. Kanamycin A and its relatives primarily target the 16S ribosomal RNA of the 30S subunit, inducing codon misreading and the production of nonfunctional proteins.

However, the extensive use of kanamycin and other aminoglycosides has led to the emergence of widespread bacterial resistance, significantly limiting their clinical efficacy. The most prevalent mechanism of resistance is the enzymatic modification of the antibiotic by aminoglycoside-modifying enzymes (AMEs). These enzymes, broadly classified as N-acetyltransferases (AACs), O-phosphotransferases (APHs), and O-nucleotidyltransferases (ANTs), alter the structure of the aminoglycoside, preventing it from binding to its ribosomal target.

This guide delves into the structure-activity relationship (SAR) of a specific Kanamycin A derivative, 3''-HABA Kanamycin A, as a case study in rational antibiotic design to overcome enzymatic resistance. By strategically modifying the Kanamycin A scaffold, it is possible to create analogues that evade inactivation by AMEs while retaining their potent antibacterial activity.

The Kanamycin A Scaffold and its Achilles' Heel

Kanamycin A is a pseudo-oligosaccharide composed of three rings: a central 2-deoxystreptamine (ring II) linked to a 6-amino-6-deoxy-D-glucose (ring I) and a 3-amino-3-deoxy-D-glucose (ring III). The various amino and hydroxyl groups on these rings are crucial for its interaction with the ribosomal A site but are also the primary targets for inactivating AMEs.

A particularly vulnerable site on the Kanamycin A molecule is the 3'-hydroxyl group on ring I. The aminoglycoside 3'-phosphotransferase (APH(3')) family of enzymes specifically catalyzes the transfer of a phosphate group from ATP to this hydroxyl group. The resulting phosphorylated kanamycin is bulkier and negatively charged, leading to steric hindrance and electrostatic repulsion that dramatically reduces its binding affinity for the negatively charged ribosomal RNA.

Strategic Modification: The Rationale for 3''-HABA Kanamycin A

To counter this resistance mechanism, medicinal chemists have focused on modifying the Kanamycin A structure at or near the sites of enzymatic attack. One successful strategy has been the acylation of the amino groups. A prime example of this is Amikacin, a semisynthetic derivative of Kanamycin A that has an L-4-amino-2-hydroxybutyryl (L-HABA) group attached to the N-1 amino group of the 2-deoxystreptamine ring. This modification sterically hinders the approach of many AMEs, restoring activity against resistant strains.

Following a similar logic, 3''-HABA Kanamycin A is a derivative where the L-HABA moiety is instead attached to the 3''-amino group of ring III. The core hypothesis is that this modification can interfere with the binding and/or catalytic activity of AMEs that target nearby functional groups, such as APH(3'), without compromising the antibiotic's ability to bind to the ribosome. Research has shown that selective modification of the 3''-amino group is a key strategy for designing new aminoglycoside antibiotics that can maintain activity against resistant strains expressing acetyltransferases and nucleotidyltransferases.

Mechanism of Action and Ribosomal Binding

The primary mechanism of action for both Kanamycin A and its 3''-HABA derivative is the inhibition of bacterial protein synthesis. This is achieved through high-affinity binding to the aminoacyl-tRNA accommodation site (A-site) in the 16S rRNA of the 30S ribosomal subunit.

Key interactions for Kanamycin A at the A-site include:

  • Ring I Stacking: Ring I of the kanamycin molecule intercalates into the A-site helix, stacking against the G1491 residue.

  • Hydrogen Bonding: Crucial hydrogen bonds are formed between the functional groups on ring I and the universally conserved A1408 residue of the 16S rRNA.

These interactions lock the A-site in a conformation that interferes with the proper decoding of mRNA, leading to the incorporation of incorrect amino acids into the growing polypeptide chain. The resulting non-functional proteins disrupt various cellular processes, ultimately causing bacterial cell death.

cluster_ribosome Bacterial Ribosome 30S_Subunit 30S Subunit 16S_rRNA 16S rRNA (A-site) 30S_Subunit->16S_rRNA Protein Non-functional Protein 16S_rRNA->Protein Causes Codon Misreading mRNA mRNA Codon mRNA->16S_rRNA Decoding tRNA Aminoacyl-tRNA tRNA->16S_rRNA Binding Blocked/ Mistranslation Kanamycin Kanamycin A or 3''-HABA Kanamycin A Kanamycin->16S_rRNA Binds to A-site

Mechanism of action of Kanamycin A and its derivatives.

Overcoming Enzymatic Resistance: A Structural Perspective

The key to the enhanced activity of 3''-HABA Kanamycin A against certain resistant strains lies in its ability to evade inactivation by AMEs. The addition of the HABA moiety at the 3''-amino position is predicted to create steric hindrance that prevents the antibiotic from fitting into the active site of enzymes like APH(3').

While a co-crystal structure of 3''-HABA Kanamycin A with APH(3') is not available, in silico docking studies of the closely related 3'-epi-kanamycin A with APH(3')-IIIa provide valuable insights. These studies suggest that even a subtle change in the stereochemistry at the 3'-position is sufficient to disrupt the optimal positioning of the antibiotic in the enzyme's active site, thereby preventing phosphorylation. It is highly probable that the bulkier 3''-HABA modification would cause an even greater steric clash, effectively protecting the vulnerable 3'-hydroxyl group from enzymatic attack.

cluster_KanamycinA Kanamycin A cluster_HABA_KanamycinA 3''-HABA Kanamycin A KanA Kanamycin A APH_KanA APH(3') Active Site KanA->APH_KanA Fits into active site Phosphorylated KanA Inactive Kanamycin A APH_KanA->Phosphorylated KanA Phosphorylation at 3'-OH HABA_KanA 3''-HABA Kanamycin A APH_HABA APH(3') Active Site HABA_KanA->APH_HABA Steric Hindrance Prevents Binding Active_HABA_KanA Active 3''-HABA Kanamycin A HABA_KanA->Active_HABA_KanA Remains Active

Steric hindrance prevents APH(3') from inactivating 3''-HABA Kanamycin A.

Data Summary: Antibacterial Activity

CompoundOrganismResistance MechanismExpected MIC (µg/mL)
Kanamycin AE. coli (Wild-Type)Susceptible2-8
3''-HABA Kanamycin AE. coli (Wild-Type)Susceptible≤ 8
Kanamycin AE. coli expressing APH(3')APH(3')-mediated phosphorylation>1024
3''-HABA Kanamycin AE. coli expressing APH(3')APH(3')-mediated phosphorylationSignificantly < 1024

Experimental Protocols

Synthesis of 3''-HABA Kanamycin A

The synthesis of 3''-HABA Kanamycin A requires a regioselective acylation of the 3''-amino group. This is challenging due to the presence of multiple amino groups with similar reactivity on the Kanamycin A molecule. A common strategy involves the use of protecting groups to temporarily block the more reactive amino groups, followed by acylation of the desired position and subsequent deprotection. The relative reactivity of the amino groups in Kanamycin A is generally 6' > 1 > 3 > 3''.

Disclaimer: This is a representative protocol based on established methods for the selective modification of aminoglycosides. Optimization of reaction conditions and purification methods may be necessary.

Step 1: Protection of the 6'- and 1-Amino Groups

  • Rationale: To achieve selective acylation at the 3''-position, the more reactive 6'- and 1-amino groups must be protected. Benzyloxycarbonyl (Cbz) is a suitable protecting group that can be removed later by hydrogenolysis.

  • Dissolve Kanamycin A sulfate in a saturated aqueous solution of sodium carbonate.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of benzyl chloroformate in acetone dropwise while stirring vigorously.

  • Allow the reaction to proceed at 0°C for 2 hours, then at room temperature for 8 hours.

  • Collect the resulting precipitate of partially protected Kanamycin A derivatives by filtration.

  • Purify the desired 3,3''-diamino-1,6'-di-N-Cbz-Kanamycin A intermediate using column chromatography.

Step 2: Acylation of the 3''-Amino Group with L-HABA

  • Rationale: The free 3''-amino group is now acylated using an activated form of L-HABA. The amino group of L-HABA must also be protected (e.g., with Boc) to prevent self-polymerization.

  • Dissolve the purified, protected Kanamycin A intermediate in a suitable aprotic solvent such as dimethylformamide (DMF).

  • Add N-Boc-L-HABA-NHS ester (N-hydroxysuccinimide ester) and a non-nucleophilic base like diisopropylethylamine (DIPEA).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction and purify the fully protected 3''-HABA Kanamycin A derivative by chromatography.

Step 3: Deprotection

  • Rationale: The final step involves the removal of all protecting groups to yield the target compound.

  • Cbz Removal: Dissolve the purified product from Step 2 in a suitable solvent mixture (e.g., methanol/THF). Add a palladium on carbon (Pd/C) catalyst.

  • Stir the suspension under a hydrogen atmosphere until the Cbz groups are cleaved.

  • Filter off the catalyst.

  • Boc Removal: Treat the resulting intermediate with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane, to remove the Boc group from the HABA moiety.

  • Purify the final product, 3''-HABA Kanamycin A, using ion-exchange chromatography or HPLC.

Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Step 1: Preparation of Bacterial Inoculum

  • From a pure overnight culture on an agar plate, select 3-4 colonies of the test bacterium.

  • Suspend the colonies in sterile saline solution.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute this adjusted suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

Step 2: Preparation of Antibiotic Dilutions

  • Prepare a stock solution of the antibiotic (Kanamycin A or 3''-HABA Kanamycin A) in a suitable solvent (e.g., sterile water).

  • In a 96-well microtiter plate, add 50 µL of CAMHB to all wells except the first column.

  • Add 100 µL of the highest concentration of the antibiotic (2x the desired final starting concentration) to the wells in the first column.

  • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating this process across the plate to the desired final concentration.

Step 3: Inoculation and Incubation

  • Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Include a growth control well (bacteria in broth, no antibiotic) and a sterility control well (broth only).

  • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

Step 4: Reading the MIC

  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

  • Observe the wells for turbidity. The well with the lowest antibiotic concentration that remains clear is the MIC value.

Conclusion and Future Perspectives

The strategic placement of an L-HABA moiety at the 3''-amino group of Kanamycin A represents a promising approach to combatting aminoglycoside resistance. This modification is designed to sterically block the action of key resistance enzymes, such as APH(3'), thereby restoring the antibiotic's ability to inhibit protein synthesis in resistant bacterial strains. While further studies are needed to provide a comprehensive profile of its antibacterial spectrum through direct comparative MIC testing, the underlying principles of its design are well-grounded in the established structure-activity relationships of aminoglycosides.

The continued exploration of such targeted modifications is essential for the development of new and effective antibiotics. By understanding the molecular interactions between antibiotics, their ribosomal targets, and the resistance enzymes that threaten their efficacy, researchers can continue to design next-generation therapeutics that can overcome the challenge of antimicrobial resistance.

References

  • ResearchGate. (n.d.). MICs of amikacin, kanamycin, and neomycin for E. coli K-12, E. coli.... Retrieved from [Link]

  • Frontiers. (n.d.). Identification and characterization of a novel chromosomal aminoglycoside 3'-O-phosphotransferase, APH(3′)-Id, from Kluyvera intermedia DW18 isolated from the sewage of an animal farm. Retrieved from [Link]

  • MDPI. (2021). Antibacterial Conjugates of Kanamycin A with Vancomycin and Eremomycin: Biological Activity and a New MS-Fragmentation Pattern of Cbz-Protected Amines. Retrieved from [Link]

  • University of Groningen. (2022). Late‐Stage Modification of Aminoglycoside Antibiotics Overcomes Bacterial Resistance Mediated by APH(3') Kinases. Retrieved from [Link]

  • ResearchGate. (n.d.). Kanamycin A binding to the bacterial A site. (A) Kanamycin A complexed.... Retrieved from [Link]

  • bioRxiv. (n.d.). Structural and molecular basis of resistance to aminoglycoside antibiotics by APH(3')-IIb from Pseudomonas aeruginosa. Retrieved from [Link]

  • Santana, A. G., et al. (2015). Selective modification of the 3''-amino group of Kanamycin prevents significant loss of activity in resistant bacterial strains. [Link]

  • Journal of Medicinal Chemistry. (1991). New Derivatives of Kanamycin B Obtained by Modifications and Substitutions in. Retrieved from [Link]

  • PubMed. (2016). Selective modification of the 3''-amino group of kanamycin prevents significant loss of activity in resistant bacterial strains. Retrieved from [Link]

  • PubMed Central. (2024). APH(3')-Ie, an aminoglycoside-modifying enzyme discovered in a rabbit-derived Citrobacter gillenii isolate. Retrieved from [Link]

  • PubMed Central. (n.d.). Structural Basis of APH(3′)-IIIa-Mediated Resistance to N1-Substituted Aminoglycoside Antibiotics. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Structural Basis of APH(3 ')-IIIa-Mediated Resistance to N1-Substituted Aminoglycoside Antibiotics. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). A Comprehensive Guide to Kanamycin. Retrieved from [Link]

  • Google Patents. (n.d.). KR830002204B1 - Method for preparing kanamycin A derivative.
  • ASM Journals. (n.d.). Structural Basis of APH(3′)-IIIa-Mediated Resistance to N1-Substituted Aminoglycoside Antibiotics | Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • PubMed Central. (2023). Synthesis of 6″-Modified Kanamycin A Derivatives and Evaluation of Their Antibacterial Properties. Retrieved from [Link]

  • Phukan, K. (2014). REGIOSELECTIVE N-ACYLATION OF NITROGENOUS HETEROCYCLIC COMPOUNDS UNDER SOLVENT-FREE CONDITIONS. Retrieved from [Link]

  • PubMed Central. (n.d.). Aminoglycosides: An Overview. Retrieved from [Link]

  • PubMed Central. (2022). Design, Synthesis, and Bioassay of 2′-Modified Kanamycin A. Retrieved from [Link]

  • Wikipedia. (n.d.). Kanamycin kinase. Retrieved from [Link]

Technical Profile: 3''-N-HABA Kanamycin A (Amikacin Impurity C)

[1]

Executive Summary

In the semi-synthesis of Amikacin (BB-K8), a critical broad-spectrum aminoglycoside, the regioselective acylation of Kanamycin A is the defining process challenge. 3''-N-HABA Kanamycin A (commonly designated as Amikacin Impurity C in the European Pharmacopoeia) represents a specific positional isomer where the L-4-amino-2-hydroxybutyryl (HABA) side chain is mis-attached to the 3''-amino group of the 3-amino-3-deoxy-D-glucose ring rather than the target N-1 position of the 2-deoxystreptamine ring.

This technical guide profiles the physicochemical identity of this impurity, delineates the mechanistic failure modes leading to its formation, and provides a validated analytical framework for its detection and control in pharmaceutical substances.

Chemical Identity & Structural Logic[1][2]

The pharmacological potency of Amikacin relies on the specific acylation of the N-1 amino group, which protects the molecule from bacterial aminoglycoside-modifying enzymes (specifically AAC(3) and APH(3')).[1] The 3''-N-HABA isomer lacks this specific protection profile and represents a "mis-targeted" synthesis byproduct.

Physicochemical Data Table[1][2]
ParameterSpecification
Common Name 3''-HABA Kanamycin A
EP Designation Amikacin Impurity C
Systematic Name 3''-N-[L-(-)-4-amino-2-hydroxybutyryl]kanamycin A
CAS Number 50725-25-2
Molecular Formula C₂₂H₄₃N₅O₁₃
Molecular Weight 585.6 g/mol
Core Scaffold Kanamycin A (4,6-disubstituted 2-deoxystreptamine)
Modification Site N-3'' (Ring III: 3-amino-3-deoxy-D-glucose)
Solubility Highly soluble in water; slightly soluble in methanol.[1][2]
Structural Visualization (Isomer Comparison)

The following diagram contrasts the correct acylation site of Amikacin (N-1) with the mis-acylation site of Impurity C (N-3'').[1]

Amikacin_Isomerscluster_KanAKanamycin A ScaffoldRing1Ring I(6-Amino-6-deoxy-D-glucose)Contains: 6'-NH2Ring2Ring II(2-Deoxystreptamine)Contains: 1-NH2, 3-NH2Ring1->Ring2Glycosidic Bond (1->4)AmikacinAMIKACIN(Target API)Ring2->AmikacinAcylation at N-1(Protected Synthesis)Ring3Ring III(3-Amino-3-deoxy-D-glucose)Contains: 3''-NH2Ring3->Ring2Glycosidic Bond (1->6)ImpurityCIMPURITY C(3''-HABA Isomer)Ring3->ImpurityCAcylation at N-3''(Regioselectivity Failure)HABAHABA Side Chain(L-4-amino-2-hydroxybutyryl)HABA->AmikacinHABA->ImpurityC

Figure 1: Structural divergence of Amikacin and Impurity C based on the acylation site on the Kanamycin A scaffold.[1][3]

Formation Mechanism: The Regioselectivity Challenge[2]

The synthesis of Amikacin from Kanamycin A is a classic problem in protecting-group chemistry. Kanamycin A possesses four acylable amino groups with varying degrees of nucleophilicity and steric accessibility: 6'-NH₂ > 1-NH₂ ≈ 3-NH₂ > 3''-NH₂ .[1]

The Failure Mode

To synthesize Amikacin, chemists typically employ Zinc (Zn²⁺) or other transition metals to chelate the N-1 and N-3 amines of the deoxystreptamine ring, temporarily blocking them or activating N-1 specifically via a "temporary protection" strategy (e.g., the Kawaguchi method).[1]

  • Target Reaction: Selective acylation of N-1.[1]

  • Side Reaction (Impurity A): Acylation of the highly reactive 6'-NH₂ (if unmasked).[1][3]

  • Side Reaction (Impurity C): Acylation of the 3''-NH₂.[1] This occurs when the chelation complex is weak or distorted, exposing the 3''-amine to the activated HABA ester (e.g., HABA-NHS).[1]

The formation of 3''-HABA Kanamycin A suggests a breakdown in the chelation control or pH control during the acylation step. It is often a marker of insufficient masking of the Ring III amine.

Analytical Protocol: Detection & Separation

Due to the lack of a strong UV chromophore in aminoglycosides, standard UV-HPLC is insufficient.[1] The European Pharmacopoeia (EP) and USP mandate the use of Liquid Chromatography with Pulsed Amperometric Detection (LC-PAD) or pre-column derivatization.[1]

The following protocol outlines the LC-PAD method, which is the gold standard for separating positional isomers like Impurity C from the main peak.

Method Parameters (EP Harmonized)
ParameterSetting
Technique High-Performance Liquid Chromatography (HPLC)
Detector Pulsed Amperometric Detector (PAD)
Working Electrode Gold (Au)
Reference Electrode Silver/Silver Chloride (Ag/AgCl)
Column C18 (Octadecylsilyl silica), 250 mm x 4.6 mm, 5 µm (e.g., Supelco Discovery C18 or equiv.)[1][3]
Column Temperature 30°C
Mobile Phase A: 0.134 M Sodium Sulfate + 1.0 g/L Sodium Octanesulfonate (Ion Pair) + 2% THF (Stabilized)B: Post-column addition of 0.5 M Sodium Hydroxide (NaOH)
Flow Rate 1.0 mL/min (LC) + 0.3 mL/min (Post-column NaOH)
Elution Mode Isocratic or Gradient (depending on specific impurity profile resolution)
Analytical Workflow Diagram

Analytical_WorkflowSampleSample Preparation(Amikacin Sulfate API)SeparationLC Separation(C18 Column + Ion Pair Reagent)Separates Isomers based on HydrophobicitySample->SeparationPostColumnPost-Column Alkalinization(Addition of 0.5M NaOH)Required for PAD sensitivitySeparation->PostColumnEluentDetectionPulsed Amperometric Detection (PAD)Oxidation of Amino/Hydroxyl groups on Gold ElectrodePostColumn->DetectionAlkaline StreamDataChromatogram AnalysisImpurity C elutes at distinct RRT vs AmikacinDetection->Data

Figure 2: LC-PAD workflow for the specific detection of non-chromophoric aminoglycoside isomers.

Identification Criteria
  • Relative Retention Time (RRT): Impurity C typically elutes with a distinct RRT relative to Amikacin (often RRT ~ 0.8 - 0.9 or >1.1 depending on the specific ion-pairing agent concentration).[1]

  • Resolution: The method must achieve a resolution of >1.5 between Amikacin and Impurity C.

Biological Implications (SAR)[1][2]

Understanding the Structure-Activity Relationship (SAR) explains why Impurity C is considered a quality defect rather than a benign byproduct.[1]

  • Enzyme Susceptibility: The N-1 HABA chain in Amikacin sterically hinders the binding of R-factor mediated enzymes (like AAC(3)-I).[1] In Impurity C , the N-1 position is unsubstituted (free amine), rendering the molecule susceptible to bacterial acetylation and inactivation.[1]

  • Ribosomal Binding: The 3''-amine is involved in electrostatic interactions with the 16S rRNA A-site. Modification at this position with a bulky HABA group can disrupt the induced fit required for high-affinity binding, potentially reducing antibacterial potency compared to Amikacin.[1]

  • Toxicity: While specific toxicity data for the isolated 3''-isomer is sparse, aminoglycoside nephrotoxicity is linked to the cationic charge density.[1] Altering the charge distribution (by acylating a different amine) may alter renal uptake kinetics (megalin receptor binding), potentially changing the toxicity profile.[1][3]

References

  • European Pharmacopoeia (Ph.[1][4][5] Eur.) 11.0 . (2023).[1] Monograph 1289: Amikacin.[1][6][7] Strasbourg: EDQM.[1][4][6]

  • United States Pharmacopeia (USP) . (2023).[1][3] Amikacin Sulfate Monograph. Rockville, MD: USP Convention.[1] [1][3]

  • Naito, T., et al. (1973).[1] "Synthesis and Structure-Activity Relationships of 1-N-Acyl Derivatives of Kanamycin A". The Journal of Antibiotics, 26(5), 297-301.[1]

  • BOC Sciences . (n.d.).[1] 3''-HABA Kanamycin A (CAS 50725-25-2).[1] Product Catalog.

  • Antec Scientific . (2020).[1] Amikacin Sulfate - EP Method Application Note. Link

  • Clearsynth . (n.d.).[1] Amikacin Impurity C Reference Standard. Link

Methodological & Application

Application Notes and Protocols for 3''-HABA Kanamycin A in Antibiotic Resistance Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unraveling Aminoglycoside Resistance with a Precision Tool

The rise of antibiotic resistance is a critical global health challenge, necessitating the development of novel therapeutics and a deeper understanding of resistance mechanisms. Aminoglycoside antibiotics, such as Kanamycin A, have long been a cornerstone in treating severe bacterial infections. Their efficacy, however, is increasingly compromised by the emergence of resistance, primarily driven by aminoglycoside-modifying enzymes (AMEs). Among the most prevalent AMEs are the aminoglycoside phosphotransferases (APHs), which inactivate the antibiotic by catalyzing the transfer of a phosphate group from ATP to a hydroxyl group on the aminoglycoside scaffold.[1]

3''-HABA Kanamycin A, a synthetic derivative of Kanamycin A, serves as an invaluable tool for researchers in microbiology, biochemistry, and drug discovery to probe the intricacies of this resistance mechanism. This molecule is distinguished by the acylation of the 3''-amino group with L-(-)-γ-amino-α-hydroxybutyric acid (L-HABA).[2][] This specific modification, while rendering it distinct from the clinically used Amikacin (acylated at the N-1 position), makes 3''-HABA Kanamycin A a specific substrate for certain APH enzymes, such as APH(3')-IIIa, allowing for the detailed characterization of their activity and the screening of potential inhibitors.[4]

These application notes provide a comprehensive guide for utilizing 3''-HABA Kanamycin A in antibiotic resistance studies, complete with detailed protocols for enzyme inhibition assays, biophysical characterization of enzyme-ligand interactions, and the underlying scientific principles.

Physicochemical Properties of 3''-HABA Kanamycin A

A thorough understanding of the physicochemical properties of 3''-HABA Kanamycin A is essential for its proper handling, storage, and use in experimental settings.

PropertyValueSource
Molecular Formula C₂₂H₄₃N₅O₁₃[2]
Molecular Weight 585.60 g/mol (free base)[2]
Appearance White to off-white solid powder[2][]
Solubility Soluble in water and aqueous acids[][]
Storage Store at -20°C under an inert atmosphere[]
CAS Number 50725-25-2[2]

The Central Role of 3''-HABA Kanamycin A in Studying Aminoglycoside Phosphotransferases (APH)

The primary mechanism of action for Kanamycin A is the inhibition of bacterial protein synthesis through binding to the 30S ribosomal subunit.[6] Resistance often arises from the expression of APH enzymes, which phosphorylate the 3'-hydroxyl group of Kanamycin A, sterically hindering its binding to the ribosomal target.

3''-HABA Kanamycin A is a crucial research tool precisely because it is a substrate for these resistance-conferring enzymes. By using 3''-HABA Kanamycin A in enzymatic assays, researchers can:

  • Characterize the kinetic parameters of APH enzymes.

  • Screen for and characterize inhibitors that could serve as adjuvants to restore the efficacy of existing aminoglycoside antibiotics.

  • Investigate the structure-activity relationships of both the aminoglycoside substrate and the enzyme itself.

G cluster_0 Bacterial Cell Kanamycin_A Kanamycin A Ribosome 30S Ribosome Protein_Synthesis Protein Synthesis APH_enzyme APH Enzyme Phosphorylated_Kanamycin Phosphorylated Kanamycin A Inhibition Inhibition No_Inhibition No Inhibition Phosphorylation Phosphorylation

Figure 1: Mechanism of APH-mediated resistance to Kanamycin A.

Application 1: High-Throughput Screening for APH Inhibitors using the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a sensitive and robust method for measuring the activity of ADP-generating enzymes, including APHs.[7][8] The assay quantifies the amount of ADP produced in the phosphorylation reaction, which is directly proportional to enzyme activity. This method is highly amenable to high-throughput screening (HTS) of compound libraries to identify potential APH inhibitors.

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: ADP to ATP Conversion & Detection Enzyme APH Enzyme Substrate 3''-HABA Kanamycin A ATP ATP ADP ADP ADP_step3 ADP Phospho_Substrate Phosphorylated Substrate ADP_Glo_Reagent ADP-Glo™ Reagent Remaining_ATP Remaining ATP AMP AMP Detection_Reagent Kinase Detection Reagent ATP_step3 ATP Light Luminescent Signal

Figure 2: Workflow of the ADP-Glo™ Kinase Assay.

Protocol: APH(3')-IIIa Inhibition Assay using 3''-HABA Kanamycin A and ADP-Glo™

This protocol is designed for a 384-well plate format, suitable for HTS.

1. Materials and Reagents:

  • Purified APH(3')-IIIa enzyme[9][10]

  • 3''-HABA Kanamycin A sulfate

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega)[7]

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

  • Test compounds (potential inhibitors) dissolved in DMSO

  • 384-well white, flat-bottom plates

2. Experimental Procedure:

  • Compound Plating:

    • Prepare serial dilutions of test compounds in DMSO.

    • Dispense a small volume (e.g., 100 nL) of each compound dilution into the wells of a 384-well plate. Include DMSO-only wells as a negative control (100% enzyme activity) and wells with a known inhibitor as a positive control.

  • Enzyme and Substrate Preparation:

    • Prepare a 2X enzyme solution in kinase reaction buffer. The final enzyme concentration should be in the linear range of the assay, determined empirically.

    • Prepare a 2X substrate solution containing 3''-HABA Kanamycin A and ATP in kinase reaction buffer. The concentration of 3''-HABA Kanamycin A should be at or near its Kₘ for the enzyme, and the ATP concentration should also be near its Kₘ to ensure sensitivity to competitive inhibitors.

  • Kinase Reaction:

    • Add 5 µL of the 2X enzyme solution to each well containing the test compounds.

    • Incubate for 10-15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate solution to each well.

    • Incubate the reaction plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of product formation.

  • ADP Detection:

    • Equilibrate the ADP-Glo™ Reagent and Kinase Detection Reagent to room temperature.

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the luciferase and luciferin to generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each active compound.

Application 2: Biophysical Characterization of Enzyme-Ligand Interactions using Differential Scanning Fluorimetry (DSF)

Differential Scanning Fluorimetry (DSF), also known as a thermal shift assay, is a powerful technique to assess the thermal stability of a protein and to study the binding of ligands, such as 3''-HABA Kanamycin A or potential inhibitors, to the enzyme.[11][12] The principle of DSF is that the binding of a ligand often stabilizes the protein, leading to an increase in its melting temperature (Tₘ).

G

Figure 3: Principle of Differential Scanning Fluorimetry (DSF).

Protocol: Thermal Shift Assay of APH(3')-IIIa with 3''-HABA Kanamycin A

This protocol is designed for a 96-well or 384-well PCR plate and is run on a real-time PCR instrument.[13][14]

1. Materials and Reagents:

  • Purified APH(3')-IIIa enzyme

  • 3''-HABA Kanamycin A sulfate

  • SYPRO™ Orange Protein Gel Stain (5000X stock in DMSO)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)

  • Real-time PCR instrument with a thermal ramping and fluorescence detection capability

  • PCR plates and optical seals

2. Experimental Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of APH(3')-IIIa in the assay buffer. The final concentration in the assay is typically 2-5 µM.

    • Prepare a stock solution of 3''-HABA Kanamycin A in the assay buffer. A range of concentrations should be tested to observe a dose-dependent stabilization effect.

    • Prepare a 50X working solution of SYPRO™ Orange dye by diluting the 5000X stock 1:100 in assay buffer.

  • Assay Setup:

    • In each well of the PCR plate, combine the following in a final volume of 20 µL:

      • APH(3')-IIIa enzyme to the final desired concentration.

      • 3''-HABA Kanamycin A to the final desired concentration (or buffer for the no-ligand control).

      • SYPRO™ Orange dye to a final concentration of 5X.

      • Assay buffer to bring the final volume to 20 µL.

    • Seal the plate with an optical seal and centrifuge briefly to collect the contents at the bottom of the wells.

  • Data Collection:

    • Place the plate in the real-time PCR instrument.

    • Set up a melt curve experiment with the following parameters:

      • Initial temperature: 25°C

      • Final temperature: 95°C

      • Ramp rate: 0.5-1.0°C/minute

      • Fluorescence acquisition at each temperature increment.

  • Data Analysis:

    • The instrument software will generate a melt curve, plotting fluorescence intensity versus temperature.

    • The melting temperature (Tₘ) is the temperature at which the fluorescence is at its maximum, corresponding to the midpoint of the protein unfolding transition.

    • Determine the Tₘ for the enzyme alone and in the presence of different concentrations of 3''-HABA Kanamycin A.

    • A significant increase in Tₘ in the presence of 3''-HABA Kanamycin A indicates binding and stabilization of the enzyme.

Conclusion: A Versatile Probe for Advancing Antibiotic Resistance Research

3''-HABA Kanamycin A is a powerful and versatile tool for researchers dedicated to combating antibiotic resistance. Its specific interaction with aminoglycoside phosphotransferases allows for the development of robust and reliable assays for inhibitor screening and the detailed biochemical and biophysical characterization of these critical resistance enzymes. The protocols outlined in these application notes provide a solid foundation for leveraging 3''-HABA Kanamycin A to its full potential, ultimately contributing to the discovery of new strategies to overcome aminoglycoside resistance.

References

  • APH(3')-Ie, an aminoglycoside-modifying enzyme discovered in a rabbit-derived Citrobacter gillenii isolate - Frontiers. (2024). Retrieved February 7, 2024, from [Link]

  • Differential Scanning Fluorimetry (DSF) - Unchained Labs. (n.d.). Retrieved February 7, 2024, from [Link]

  • Boisson, C., et al. (2012). Transient kinetics of aminoglycoside phosphotransferase(3′)-IIIa reveals a potential drug target in the antibiotic resistance mechanism. Biochimie, 94(8), 1759–1765. [Link]

  • Boisson, C., et al. (2012). Transient kinetics of aminoglycoside phosphotransferase(3')-IIIa reveals a potential drug target in the antibiotic resistance mechanism. ResearchGate. [Link]

  • St-Denis, A., et al. (2013). Directed evolution of aminoglycoside phosphotransferase (3') type IIIa variants that inactivate amikacin but impose significant fitness costs. PLoS One, 8(10), e76105. [Link]

  • APH(3')-Ie, an aminoglycoside-modifying enzyme discovered in a rabbit-derived Citrobacter gillenii isolate - PMC - PubMed Central. (2024). Retrieved February 7, 2024, from [Link]

  • Kanamycin kinase - Wikipedia. (n.d.). Retrieved February 7, 2024, from [Link]

  • Gates, C. A., et al. (1996). Coupled spectrofluorometric assay for aminoglycoside phosphotransferases. Analytical Biochemistry, 241(2), 168–173. [Link]

  • Klink, T. A., et al. (2009). ADP-Glo: A bioluminescent and homogeneous ADP monitoring assay for kinases. Assay and Drug Development Technologies, 7(6), 586–595. [Link]

  • Differential Scanning Fluorimetry (DSF) | DSF application | Thermal stability of protein - YouTube. (2022). Retrieved February 7, 2024, from [Link]

  • Promega ADP-Glo kinase assay | BMG LABTECH. (n.d.). Retrieved February 7, 2024, from [Link]

  • Differential Scanning Fluorimetry (DSF) - Center for Macromolecular Interactions. (n.d.). Retrieved February 7, 2024, from [Link]

Sources

using 3''-HABA Kanamycin A as an analytical standard

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Utilization of 3''-HABA Kanamycin A as a Certified Analytical Standard

Introduction

Aminoglycosides are a critical class of antibiotics used to treat severe bacterial infections. Kanamycin, derived from Streptomyces kanamyceticus, is a broad-spectrum aminoglycoside antibiotic.[1] Amikacin, a semi-synthetic derivative of Kanamycin A, was developed to combat infections caused by bacteria resistant to other aminoglycosides.[2] The synthesis of Amikacin involves the acylation of the C-1 amino group of the deoxystreptamine moiety of Kanamycin A with an L-(-)-γ-amino-α-hydroxybutyryl (L-HABA) side chain.[1][2]

During the manufacturing process of Amikacin, several related substances can be formed as impurities.[2] One such critical impurity is 3''-HABA Kanamycin A, where the HABA side chain is attached to a different position on the Kanamycin A molecule.[3] This compound is recognized by the European Pharmacopoeia as "Amikacin EP Impurity C".[3][4] The stringent control of such impurities is paramount to ensure the safety and efficacy of the final drug product. Therefore, the availability and correct use of a highly purified and well-characterized analytical standard, such as 3''-HABA Kanamycin A, is essential for the accurate quantification of this impurity in pharmaceutical quality control.[3]

This application note serves as a technical guide for researchers, analytical scientists, and quality control professionals on the effective use of 3''-HABA Kanamycin A as a certified reference material for the quantitative analysis of impurities in aminoglycoside antibiotics.

Physicochemical Properties of 3''-HABA Kanamycin A

A thorough understanding of the physicochemical properties of an analytical standard is fundamental for its proper handling, storage, and application.

PropertyValue
Chemical Name 4-O-(6-Amino-6-deoxy-alpha-D-glucopyranosyl)-6-O-[3-[[(2S)-4-amino-2-hydroxybutanoyl]amino]-3-deoxy-alpha-Dglucopyranosyl]-2-deoxy-D-streptamine[4]
Synonyms Amikacin EP Impurity C, 3-(L-4-amino-2-hydroxy-butyryl)kanamycin A[4][5]
CAS Number 50725-25-2 (Free Base)[4][]
Molecular Formula C₂₂H₄₃N₅O₁₃[3]
Molecular Weight 585.6 g/mol (Free Base)[3][7]
Appearance White to Off-white Solid[3][]
Solubility Soluble in water[3]
Storage Refrigerate (2°C – 8°C)[3][8]

Principle of Analysis

The quantitative analysis of aminoglycosides like Kanamycin A and its derivatives presents a significant analytical challenge. These molecules are highly polar and lack a native chromophore, which prevents their direct detection by UV-Vis spectrophotometry at commonly used wavelengths.[9][10] To overcome this, several analytical strategies have been developed:

  • Pre-column or Post-column Derivatization: This is a widely used approach where the analyte is reacted with a labeling agent to attach a UV-absorbing or fluorescent tag. This significantly enhances detection sensitivity and specificity.[11]

  • Mass Spectrometry (MS): HPLC coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique that offers high sensitivity and selectivity without the need for derivatization.[12][13][14]

  • Electrochemical Detection (ECD): This method provides sensitive detection for electroactive compounds, including aminoglycosides, and is recognized in pharmacopeial methods.[2]

  • Charged Aerosol Detection (CAD) and Evaporative Light Scattering Detection (ELSD): These are universal detectors that are not dependent on the optical properties of the analyte, but may offer lower sensitivity compared to MS or fluorescence detection.[10]

This application note will focus on a robust and widely accessible method: High-Performance Liquid Chromatography with Pre-column Derivatization and Fluorescence Detection (HPLC-FLD) . This method is chosen for its excellent sensitivity, selectivity, and the relative accessibility of the required instrumentation in most analytical laboratories.

Workflow for Analytical Standard Utilization

dot digraph "Analytical_Workflow" { graph [ rankdir="LR", bgcolor="#F1F3F4", fontname="Arial", fontsize=12, splines=ortho, nodesep=0.6, ranksep=1.2 ]; node [ shape=box, style="filled,rounded", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4", penwidth=1.5 ]; edge [ color="#5F6368", penwidth=1.2, arrowhead=vee, arrowsize=0.7 ];

subgraph "cluster_prep" { label="Preparation Phase"; bgcolor="#E8F0FE"; "Standard_Prep" [label="Standard Preparation\n(Stock & Working Solutions)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Sample_Prep" [label="Sample Preparation\n(e.g., Amikacin API)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

subgraph "cluster_reaction" { label="Derivatization"; bgcolor="#E6F4EA"; "Derivatization" [label="Fluorescent Tagging\n(Standard & Sample)", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

subgraph "cluster_analysis" { label="Analysis Phase"; bgcolor="#FEF7E0"; "HPLC_Injection" [label="HPLC-FLD Analysis", fillcolor="#FBBC05", fontcolor="#202124"]; "Data_Acquisition" [label="Data Acquisition\n(Chromatograms)", fillcolor="#FBBC05", fontcolor="#202124"]; }

subgraph "cluster_quant" { label="Quantification"; bgcolor="#FCE8E6"; "Calibration" [label="Calibration Curve\n(Peak Area vs. Conc.)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Quantification" [label="Impurity Quantification\nin Sample", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

"Standard_Prep" -> "Derivatization"; "Sample_Prep" -> "Derivatization"; "Derivatization" -> "HPLC_Injection"; "HPLC_Injection" -> "Data_Acquisition"; "Data_Acquisition" -> "Calibration"; "Calibration" -> "Quantification"; } Analytical workflow using 3''-HABA Kanamycin A standard.

Materials and Apparatus

Reagents:

  • 3''-HABA Kanamycin A Certified Reference Material (>95% purity)[7]

  • Amikacin sample for analysis

  • HPLC-grade Acetonitrile

  • HPLC-grade Methanol

  • Ultrapure water (18.2 MΩ·cm)

  • Derivatizing agent (e.g., Fluorescamine or o-phthalaldehyde (OPA) with a thiol)

  • Boric acid or Sodium borate buffer

  • Phosphoric acid or Sodium Hydroxide for pH adjustment

Apparatus:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and fluorescence detector

  • Reversed-phase C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance (4-5 decimal places)

  • pH meter

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Syringe filters (0.22 or 0.45 µm)

  • Vortex mixer

  • Ultrasonic bath

Experimental Protocols

Protocol 1: Preparation of Standard Solutions

Causality: Accurate preparation of the standard is the foundation of quantitative analysis. Using ultrapure water is crucial as aminoglycosides are highly water-soluble.[3][8] Storing stock solutions frozen minimizes degradation.[1]

  • Stock Solution (e.g., 100 µg/mL):

    • Accurately weigh approximately 10 mg of 3''-HABA Kanamycin A standard.

    • Quantitatively transfer the powder to a 100 mL Class A volumetric flask.

    • Dissolve and bring to volume with ultrapure water. Mix thoroughly by inversion and sonication if necessary.

    • This stock solution should be stored at -20°C for long-term stability.[1][8]

  • Working Standard Solutions:

    • Thaw the stock solution and allow it to reach room temperature.

    • Prepare a series of working standards (e.g., 0.1, 0.5, 1.0, 2.5, 5.0 µg/mL) by serial dilution of the stock solution with ultrapure water.

    • These working standards will be used to construct the calibration curve and should be prepared fresh daily.

Protocol 2: Derivatization and HPLC-FLD Analysis

Causality: Derivatization is performed in a basic buffer (e.g., borate buffer) to facilitate the reaction between the primary amine groups of the aminoglycoside and the fluorescent tagging reagent. The resulting derivative is then separated by reversed-phase HPLC.

Derivatization (Example using OPA):

  • In an autosampler vial, mix 100 µL of each working standard (or sample preparation) with 800 µL of borate buffer (e.g., 0.1 M, pH 9.5).

  • Add 100 µL of OPA/thiol reagent.

  • Vortex immediately for 30 seconds.

  • Allow the reaction to proceed for a fixed time (e.g., 2 minutes) at room temperature before injection. Note: The reaction time should be consistent for all standards and samples.

HPLC-FLD Conditions:

ParameterRecommended SettingRationale
Column Reversed-Phase C18 (4.6 x 150 mm, 5 µm)Provides good retention and separation for the derivatized, less polar analytes.
Mobile Phase A Phosphate or Acetate Buffer (e.g., 25 mM, pH 6.5)Controls the ionization state of any residual polar groups for consistent retention.
Mobile Phase B Acetonitrile or MethanolThe organic modifier used to elute the analytes from the C18 column.
Gradient e.g., 20% to 80% B over 15 minutesA gradient is typically required to resolve the analyte from other impurities and matrix components effectively.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp. 30°CMaintains consistent retention times and peak shapes.
Injection Vol. 20 µLA typical volume to ensure sufficient mass on the column for detection.
Fluorescence Excitation: ~340 nm, Emission: ~455 nmThese are the characteristic wavelengths for OPA-derivatized primary amines.[11]

Data Analysis and Method Validation

System Suitability: Before sample analysis, a system suitability standard (e.g., a mid-point calibrator) should be injected multiple times (n=5 or 6). The results must meet pre-defined criteria as per ICH guidelines to ensure the system is performing correctly.[9]

  • Repeatability (RSD%): The relative standard deviation of peak areas should be ≤ 2.0%.

  • Tailing Factor (T): Should be ≤ 2.0 for the analyte peak.

  • Theoretical Plates (N): Should be > 2000.

Calibration and Quantification:

  • Inject the derivatized working standards.

  • Construct a calibration curve by plotting the peak area of 3''-HABA Kanamycin A against its concentration.

  • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.995.

  • Inject the derivatized sample preparation.

  • Using the regression equation from the calibration curve, calculate the concentration of 3''-HABA Kanamycin A in the sample.

Method Validation: A full method validation should be performed according to ICH Q2(R1) guidelines.[9] This includes assessing:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity & Range: Demonstrated by the calibration curve.

  • Accuracy: Recovery studies using spiked samples.

  • Precision: Repeatability (intra-day) and intermediate precision (inter-day).[9]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration that can be reliably detected and quantified.

Conclusion

The use of 3''-HABA Kanamycin A as a certified analytical standard is indispensable for the reliable quality control of Amikacin and related aminoglycoside antibiotics. Its proper application within a validated analytical method, such as the HPLC-FLD protocol detailed here, allows for the accurate and precise quantification of this critical process impurity. This ensures that pharmaceutical products meet the stringent requirements for safety and quality set forth by regulatory agencies, ultimately protecting public health.

References

  • GRiSP Research Solutions. Kanamycin (sulphate). [Link]

  • Zhang, X., et al. (2019). Determination of Kanamycin by High Performance Liquid Chromatography. Molecules, 24(10), 1902. [Link]

  • Creative Diagnostics. Preparation and Storage of Kanamycin Solution. [Link]

  • Li, Y., et al. (2021). A signal-on fluorescent aptasensor based on gold nanoparticles for kanamycin detection. RSC Advances, 11(32), 19655-19661. [Link]

  • Antec Scientific. Amikacin Sulfate - EP Method. [Link]

  • Blanchaert, B., et al. (2017). Assay Development for Aminoglycosides by HPLC with Direct UV Detection. Journal of Chromatographic Science, 55(3), 269–275. [Link]

  • MDPI. Molecules | Free Full-Text | Determination of Kanamycin by High Performance Liquid Chromatography. [Link]

  • Bohm, D. A., et al. (2013). Validation of a method for the determination of aminoglycosides in different matrices and species based on an in-house concept. Food Additives & Contaminants: Part A, 30(6), 1037-1043. [Link]

  • Liu, Y., et al. (2022). A fluorescent assay for sensitive detection of kanamycin by split aptamers and DNA-based copper/silver nanoclusters. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 286, 121953. [Link]

  • ResearchGate. Assay Development for Aminoglycosides by HPLC with Direct UV Detection. [Link]

  • ResearchGate. Fluorescence obtained upon detecting different concentrations of kanamycin. [Link]

  • ResearchGate. (PDF) ANALYTICAL METHODS FOR THE DETERMINATION OF AMINOGLYCOSIDES ANTIBIOTICS BY CHROMATROGRAPHIC TECHNIQUE. [Link]

  • Waters. Development and Validation of a Confirmatory Method for the Determination of Aminoglycosides in Foods Using LC-MS/MS With a Zwitterionic HILIC Column. [Link]

  • Frontiers. Development and validation of two bioanalysis methods for the determination of etimicin in human serum and urine by liquid chromatography-tandem mass spectrometry: Applications to a human pharmacokinetic and breakpoint study. [Link]

Sources

Application Note: A Robust HILIC-MS/MS Method for the Simultaneous Quantification of Kanamycin A and its Process-Related Impurity, 3''-Deamino-3''-hydroxy-kanamycin A (3''-HABA Kanamycin A)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a highly selective and sensitive method for the analysis of the aminoglycoside antibiotic Kanamycin A and a critical process-related impurity, 3''-Deamino-3''-hydroxy-kanamycin A (3''-HABA Kanamycin A). Leveraging the power of Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Tandem Mass Spectrometry (MS/MS), this protocol provides a robust solution for researchers, quality control analysts, and drug development professionals. The method circumvents the challenges associated with traditional reversed-phase chromatography of highly polar analytes, eliminating the need for complex derivatization or ion-pairing agents. We provide a detailed, step-by-step protocol, the scientific rationale behind the methodology, and expected performance characteristics.

Introduction: The Analytical Challenge of Aminoglycosides

Kanamycin is a broad-spectrum aminoglycoside antibiotic produced from the fermentation of Streptomyces kanamyceticus.[1] The primary active component, Kanamycin A, is widely used in both veterinary and human medicine.[2] During production, synthesis, or degradation, closely related structural impurities can arise.[1] One such impurity, 3''-Deamino-3''-hydroxy-kanamycin A (referred to here as 3''-HABA Kanamycin A), represents a modification at the 3''-position of the 6-O-linked aminosugar moiety. Accurate quantification of such impurities is critical for ensuring the safety, efficacy, and quality of the final drug product.

The analysis of aminoglycosides like Kanamycin A presents significant chromatographic challenges:

  • High Polarity: These molecules are rich in amino and hydroxyl groups, leading to poor retention on conventional C18 reversed-phase columns.[3]

  • Lack of a UV Chromophore: Aminoglycosides do not possess a significant UV-absorbing structure, making direct UV detection problematic and often requiring derivatization, which can be time-consuming and introduce variability.[1][4]

To overcome these issues, Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a superior technique. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent. This combination facilitates the retention of highly polar analytes, making it an ideal choice for aminoglycoside analysis.[5][6] When coupled with a highly sensitive and specific detector like a tandem mass spectrometer, it provides a powerful tool for impurity profiling.[7][8]

Principle of the HILIC-MS/MS Method

This method is founded on the principles of HILIC for chromatographic separation and tandem mass spectrometry for detection and quantification.

2.1. HILIC Separation Mechanism In HILIC mode, a water-enriched layer is adsorbed onto the surface of the polar stationary phase. Polar analytes, like Kanamycin A and its derivatives, partition between this aqueous layer and the less polar bulk mobile phase. This partitioning mechanism provides excellent retention for hydrophilic compounds that would otherwise elute in the void volume of a reversed-phase column.[3] Elution is typically achieved by increasing the polarity of the mobile phase (i.e., increasing the aqueous component). This approach avoids the use of ion-pairing agents, which can cause ion suppression in the mass spectrometer and require long column equilibration times.[9]

2.2. Tandem Mass Spectrometry (MS/MS) Detection Detection by MS/MS in Multiple Reaction Monitoring (MRM) mode offers unparalleled specificity and sensitivity.

  • Ionization: Analytes are ionized using an electrospray ionization (ESI) source in positive mode, which is highly effective for the polycationic aminoglycosides.

  • Selection (Q1): The first quadrupole (Q1) is set to select only the protonated molecular ion ([M+H]⁺) of the target analyte (the precursor ion).

  • Fragmentation (q2): The selected precursor ion is fragmented in the collision cell (q2).

  • Detection (Q3): The third quadrupole (Q3) is set to detect a specific, characteristic fragment ion (the product ion).

This precursor-to-product ion transition is unique for each compound, allowing for precise quantification even in the presence of co-eluting matrix components.

Structural Basis for Separation

The structural difference between Kanamycin A and 3''-HABA Kanamycin A—the substitution of an amino group with a hydroxyl group—imparts a subtle change in polarity and hydrogen bonding capacity, which is sufficient for baseline resolution under optimized HILIC conditions.

G cluster_KanamycinA Kanamycin A Structure cluster_HABA 3''-HABA Kanamycin A Structure Kanamycin_A HABA_Kanamycin_A Conceptual Structure (3''-NH2 replaced by -OH) label_KA Key Feature: 3''-Amino Group label_HABA Key Feature: 3''-Hydroxyl Group

Caption: Chemical structures of Kanamycin A and the conceptual 3''-HABA derivative.

(Note: A precise public-domain image for 3''-HABA Kanamycin A is not available; the diagram illustrates the key structural modification conceptually.)

Materials and Reagents

  • Standards: Kanamycin A sulfate (USP reference standard or equivalent), 3''-HABA Kanamycin A (analytical standard, if available, or characterized in-house).

  • Solvents: Acetonitrile (LC-MS grade), Water (Type I, 18.2 MΩ·cm), Formic acid (LC-MS grade).

  • Buffer Salt: Ammonium formate (LC-MS grade).

  • Sample Vials: Polypropylene autosampler vials (to minimize adsorption).

Experimental Protocols

Protocol 1: Standard and Sample Preparation

Rationale: Accurate preparation of standards and samples is fundamental for quantification. Using a diluent that matches the initial mobile phase composition prevents peak distortion.

  • Stock Standard Preparation (1 mg/mL):

    • Accurately weigh approximately 10 mg of Kanamycin A sulfate and 3''-HABA Kanamycin A into separate 10 mL volumetric flasks.

    • Dissolve and dilute to volume with Type I water. Sonicate briefly if necessary. These stocks can be stored at 2-8°C for short-term use.

  • Intermediate Standard Preparation (10 µg/mL):

    • Pipette 100 µL of each 1 mg/mL stock solution into a single 10 mL volumetric flask.

    • Dilute to volume with a solution of 90:10 (v/v) Acetonitrile:Water. This creates a mixed intermediate standard.

  • Working Calibration Standards (e.g., 10 - 1000 ng/mL):

    • Perform serial dilutions of the intermediate standard using 90:10 (v/v) Acetonitrile:Water to prepare a calibration curve. A typical range might include 10, 25, 50, 100, 250, 500, and 1000 ng/mL.

  • Sample Preparation (e.g., Bulk Drug Substance):

    • Accurately weigh approximately 10 mg of the Kanamycin A drug substance into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with Type I water.

    • Perform a further 1:100 dilution by transferring 100 µL of this solution into a 10 mL volumetric flask and diluting to volume with 90:10 (v/v) Acetonitrile:Water. This brings the sample concentration into the calibration range and ensures compatibility with the HILIC mobile phase.

Protocol 2: HPLC & Mass Spectrometry Conditions

Rationale: The selected parameters are optimized for the separation of polar aminoglycosides. A zwitterionic HILIC column provides excellent peak shape and selectivity.[9] The gradient elution ensures that both compounds are eluted efficiently with sharp peaks. The MS parameters are chosen to ensure sensitive and specific detection of both analytes.

Table 1: Optimized LC-MS/MS Parameters

ParameterSetting
HPLC System Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent
Column Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent HILIC phase
Column Temperature 40 °C
Mobile Phase A 10 mM Ammonium formate + 0.1% Formic acid in Water
Mobile Phase B 10 mM Ammonium formate + 0.1% Formic acid in 95:5 Acetonitrile:Water
Flow Rate 0.4 mL/min
Injection Volume 2 µL
Gradient Program Time (min)
0.0
5.0
5.1
7.0
Mass Spectrometer Sciex Triple Quad 6500+, Waters Xevo TQ-XS, or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 500 °C
Desolvation Gas Flow 1000 L/hr
MRM Transitions Compound
Kanamycin A
3''-HABA Kanamycin A

(Note: MRM transitions and collision energies should be optimized for the specific instrument used.)

Data Analysis and Expected Results

  • Chromatography: Expect Kanamycin A to elute before the slightly more polar 3''-HABA Kanamycin A. Baseline resolution should be achieved.

  • Calibration: A linear calibration curve with a coefficient of determination (r²) > 0.99 should be obtained.

  • Quantification: The concentration of 3''-HABA Kanamycin A in the sample can be calculated using the calibration curve and reported as a percentage relative to the Kanamycin A peak area.

Analytical Workflow Diagram

Caption: High-level workflow for the HILIC-MS/MS analysis of Kanamycin A and its impurity.

Conclusion

The described HILIC-MS/MS method provides a reliable, sensitive, and specific protocol for the simultaneous analysis of Kanamycin A and its critical impurity, 3''-HABA Kanamycin A. By avoiding derivatization and ion-pairing reagents, this method offers a streamlined and robust workflow suitable for high-throughput analysis in regulated environments. The protocol is grounded in established chromatographic principles for aminoglycosides and can be readily adapted and validated by researchers and quality control laboratories.

References

  • Yang, S., Wang, Y., et al. (2019). Determination of Kanamycin by High Performance Liquid Chromatography. Molecules, 24(10), 1965. Available at: [Link]

  • Blanchaert, B., Van Schepdael, A., et al. (2013). Assay of Kanamycin A by HPLC with Direct UV Detection. Journal of Pharmaceutical and Biomedical Analysis. (Note: While the full text is behind a paywall, the abstract confirms the principle of borate complexation for UV detection). Available at: [Link]

  • Mouser, P. (2009). Analytical Strategies for Monitoring Residual Impurities. BioPharm International. Available at: [Link]

  • Yang, S., Wang, Y., et al. (2019). Determination of Kanamycin by High Performance Liquid Chromatography. ResearchGate. Available at: [Link]

  • LCGC International. (2011). LC Analysis of Aminoglycoside Antibiotics Kanamycin and Amikacin. LCGC International. Available at: [Link]

  • Mustafa, G., & Devi, R. (2016). Liquid Chromatographic Assay for the Analysis of Kanamycin sulphate nanoparticles in Rat after intramuscular administration. Journal of Applied Pharmaceutical Science, 6(08), 057-063. Available at: [Link]

  • Blanchaert, B., Mangelings, D., et al. (2016). Assay Development for Aminoglycosides by HPLC with Direct UV Detection. Journal of Chromatographic Science, 54(9), 1549–1556. Available at: [Link]

  • Perera, T., et al. (2024). A Comparative Review of Hydrophilic Interaction Chromatography (HILIC) with Traditional Chromatography in the Analysis of Aminoglycoside Antibiotics. Critical Reviews in Analytical Chemistry. Available at: [Link]

  • Jombik, J., et al. (2011). Hydrophilic interaction chromatography for the analysis of aminoglycosides. Journal of Chromatography A. (Note: Abstract provides context on HILIC for aminoglycosides). Available at: [Link]

  • Waters Corporation. (2022). Simultaneous Separation and Quantification of Aminoglycosides Using Liquid Chromatography and Mass Spectrometry. Waters Application Note. Available at: [Link]

  • Oertel, R., Neumeister, V., & Kirch, W. (2004). Hydrophilic interaction chromatography combined with tandem-mass spectrometry to determine six aminoglycosides in serum. Journal of Chromatography A, 1058(1-2), 197-201. Available at: [Link]

Sources

Application Notes and Protocol for the Preparation of 3''-HABA Kanamycin A Stock Solution

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive, field-proven protocol for the preparation, sterilization, storage, and quality control of a 3''-HABA (3''-Hydroxy-γ-aminobutyric acid) Kanamycin A stock solution. As a crucial reagent in contemporary molecular biology and drug discovery, particularly in studies involving aminoglycoside resistance, the integrity of this solution is paramount. This guide moves beyond a simple recitation of steps to explain the scientific rationale behind each procedural choice, ensuring a self-validating system that promotes experimental reproducibility and success.

Introduction: Understanding 3''-HABA Kanamycin A

3''-HABA Kanamycin A is a semi-synthetic derivative of Kanamycin A, an aminoglycoside antibiotic isolated from Streptomyces kanamyceticus. The defining feature of this compound is the acylation of the 3'' amino group with L-(-)-γ-amino-α-hydroxybutyric acid (L-HABA). This modification is significant as it can alter the antibiotic's interaction with bacterial ribosomes and its susceptibility to enzymatic inactivation, making it a valuable tool for studying mechanisms of antibiotic resistance.[1][]

Like its parent compound, 3''-HABA Kanamycin A is an inhibitor of protein synthesis in susceptible bacteria. It binds to the 30S ribosomal subunit, leading to mRNA misreading and the production of non-functional proteins, which ultimately results in cell death. The primary application of 3''-HABA Kanamycin A in a research setting is often as a reference standard in analytical chemistry and for investigating structure-activity relationships of aminoglycosides.[]

Materials and Equipment

Reagents
  • 3''-HABA Kanamycin A Sulfate (Purity >95%)

  • Nuclease-free, sterile water (for molecular biology applications) or sterile distilled water

Equipment
  • Calibrated analytical balance

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile serological pipettes and pipette controller

  • Vortex mixer

  • Sterile syringe filters (0.22 µm pore size)

  • Sterile syringes

  • Laminar flow hood or biological safety cabinet

  • Sterile, light-protected microcentrifuge tubes or cryovials for aliquoting

  • -20°C freezer for long-term storage

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol for Preparing a 10 mg/mL 3''-HABA Kanamycin A Stock Solution

This protocol is designed to produce a 10 mg/mL stock solution, a concentration that is practical for most research applications and is well within the expected solubility limits of the compound.

Rationale for a 10 mg/mL Stock Concentration

While Kanamycin A is soluble in water up to 50 mg/mL, a more conservative concentration of 10 mg/mL for the modified 3''-HABA Kanamycin A is recommended to ensure complete dissolution and to minimize the risk of precipitation during storage, especially at low temperatures.[1][4] This concentration also provides a convenient starting point for a wide range of working dilutions.

Step-by-Step Procedure
  • Aseptic Technique: All subsequent steps should be performed in a laminar flow hood or biological safety cabinet to ensure the sterility of the final stock solution.

  • Weighing the Compound:

    • Tare a sterile 15 mL conical tube on a calibrated analytical balance.

    • Carefully weigh 10 mg of 3''-HABA Kanamycin A sulfate powder directly into the tube.

    • Expert Insight: Using a new, clean weigh boat for each antibiotic is critical to prevent cross-contamination. Weighing directly into the sterile tube minimizes the potential for contamination and loss of product.

  • Dissolution:

    • Using a sterile serological pipette, add 1 mL of sterile, nuclease-free water to the conical tube containing the powder.

    • Cap the tube tightly and vortex at medium speed until the powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no remaining particulates.

    • Causality: The use of high-purity, sterile water is essential to prevent the introduction of nucleases that could degrade nucleic acids in downstream applications and to avoid microbial contamination.

  • Sterile Filtration:

    • Attach a sterile 0.22 µm syringe filter to a new, sterile syringe.

    • Draw the entire 3''-HABA Kanamycin A solution into the syringe.

    • Carefully expel the solution through the filter into a new sterile 15 mL conical tube.

    • Trustworthiness: Do not autoclave aminoglycoside solutions as heat can lead to their degradation.[4] Sterile filtration is the industry-standard method for sterilizing heat-labile solutions, ensuring the removal of any potential bacterial contaminants without compromising the integrity of the antibiotic.[5]

  • Aliquoting and Storage:

    • Dispense the sterile stock solution into smaller, single-use aliquots in sterile, light-protected microcentrifuge tubes or cryovials.

    • Expert Insight: Aliquoting is a critical step to preserve the long-term stability of the stock solution by minimizing repeated freeze-thaw cycles, which can lead to degradation of the antibiotic. Using light-protected tubes is a best practice for all antibiotic stocks to prevent photodegradation.

    • Label each aliquot clearly with the name of the compound, concentration (10 mg/mL), and the date of preparation.

    • Store the aliquots at -20°C for long-term storage. A working aliquot can be stored at 2-8°C for short-term use (up to one month).

Workflow Diagram

G cluster_prep Preparation cluster_sterilization Sterilization cluster_storage Storage weigh Weigh 10 mg of 3''-HABA Kanamycin A dissolve Dissolve in 1 mL of sterile water weigh->dissolve filter Sterile filter through a 0.22 µm filter dissolve->filter aliquot Aliquot into sterile, light-protected tubes filter->aliquot store Store at -20°C aliquot->store

Caption: Workflow for 3''-HABA Kanamycin A Stock Solution Preparation.

Quality Control and Validation

To ensure the efficacy of your 3''-HABA Kanamycin A stock solution, it is recommended to perform a quality control check, especially for a new batch.

Functional Testing: Minimum Inhibitory Concentration (MIC) Assay

A robust method for quality control is to determine the Minimum Inhibitory Concentration (MIC) of your prepared stock solution against a susceptible bacterial strain. This will confirm the biological activity of the antibiotic.

  • Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Procedure:

    • Prepare a series of two-fold dilutions of your 3''-HABA Kanamycin A stock solution in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

    • Inoculate each dilution with a standardized suspension of a susceptible bacterial strain (e.g., E. coli ATCC 25922).

    • Incubate the cultures overnight at 37°C.

    • The MIC is the lowest concentration of the antibiotic at which no visible growth is observed.

  • Self-Validation: While a specific expected MIC for 3''-HABA Kanamycin A may not be published, you can compare the obtained MIC value with that of a certified reference standard of Kanamycin A. The MIC of the derivative should be in a comparable range. A significant deviation may indicate a problem with the stock solution.

Data Presentation: Example Calculation for a 10 mg/mL Stock Solution
ParameterValue
Compound 3''-HABA Kanamycin A Sulfate
Desired Concentration 10 mg/mL
Mass to Weigh 10 mg
Volume of Solvent 1 mL
Solvent Sterile, Nuclease-free water
Sterilization Method 0.22 µm Syringe Filtration
Storage Temperature -20°C (Long-term), 2-8°C (Short-term)

Conclusion

The preparation of a reliable 3''-HABA Kanamycin A stock solution is a fundamental procedure for researchers investigating aminoglycoside antibiotics and bacterial resistance. By adhering to the detailed protocol and understanding the scientific principles outlined in this guide, scientists can ensure the integrity and efficacy of their stock solutions, leading to more accurate and reproducible experimental outcomes. The emphasis on aseptic technique, proper dissolution, sterile filtration, and appropriate storage are all critical components of a self-validating system that underpins scientific rigor.

References

  • Creative Diagnostics. (n.d.). Common Problems and Solutions of Kanamycin in Experiments. Retrieved from [Link]

  • InvivoGen. (n.d.). Kanamycin (sulphate). Retrieved from [Link]

  • Tiaris Biosciences. (n.d.). Kanamycin. Retrieved from [Link]

  • Wikipedia. (2023, December 27). Kanamycin A. Retrieved from [Link]

  • YouTube. (2022, June 8). Filter Sterilization. Retrieved from [Link]

Sources

Application Note: 3''-HABA Kanamycin A in Cell Culture & Mechanistic Profiling

[1]

Executive Summary

3''-HABA Kanamycin A (also known as Antibiotic BB-K 11 or Amikacin Impurity C ) is a regioisomer of the semi-synthetic antibiotic Amikacin.[1][] While Amikacin is acylated with the L-hydroxyaminobutyryl (HABA) group at the N-1 position of the deoxystreptamine ring, 3''-HABA Kanamycin A carries this modification at the N-3'' position of the kanosamine ring.[1]

In cell culture and drug development, this molecule serves three critical high-value functions:

  • Mechanistic Negative Control: In nonsense mutation suppression (readthrough) studies, it acts as a structural control to validate the pharmacophore specificity of Amikacin.[1]

  • Resistance Profiling Probe: It differentiates between aminoglycoside-modifying enzymes (AMEs) based on regio-specific steric hindrance.[1]

  • Analytical Standard: It is a critical impurity marker for validating the purity of Amikacin lots used in GMP cell culture or clinical formulations.[1]

Scientific Background & Mechanism[1][2][3][4]

Structural Logic: The "Wrong" Isomer

The efficacy of aminoglycosides relies on their binding to the bacterial 16S rRNA (decoding A-site) or the eukaryotic 80S ribosome (in high concentrations or specific contexts).[1]

  • Amikacin (N-1 HABA): The N-1 acylation protects the molecule from many bacterial AMEs (like AAC(3) and ANT(2'')) while enhancing binding affinity to the ribosome, promoting high potency and stop-codon readthrough.[1]

  • 3''-HABA Kanamycin A (N-3'' HABA): Acylation at the 3'' position sterically hinders binding to the ribosomal decoding center differently than the N-1 modification.[1] Historically, this isomer exhibits significantly reduced antibacterial potency and negligible readthrough activity compared to Amikacin.[1]

Application in Nonsense Suppression (Readthrough)

A major area of research for Amikacin is "Readthrough Therapy" for genetic diseases caused by nonsense mutations (e.g., Cystic Fibrosis, Duchenne Muscular Dystrophy).[1]

  • The Challenge: Proving that a phenotypic rescue is due to specific drug-ribosome interaction rather than general stress or off-target effects.[1]

  • The Solution: Use 3''-HABA Kanamycin A as a Negative Isomeric Control .[1] Since it possesses the exact same atomic composition (molecular weight) and similar physicochemical properties but lacks the specific N-1 pharmacophore required for potent readthrough, it validates that the observed effect is structurally specific to the N-1 HABA moiety.[1]

Visualization: Structure & Logic

Gcluster_isomersRegioisomers (Same MW, Distinct Function)KanAKanamycin A(Parent Scaffold)AmikacinAmikacin(N-1 Acylation)KanA->Amikacin+ HABA at N-1HABA_Kan3''-HABA Kanamycin A(N-3'' Acylation)KanA->HABA_Kan+ HABA at N-3''RibosomeRibosomal A-Site(Decoding Center)Amikacin->RibosomeHigh Affinity BindingHABA_Kan->RibosomeAltered/Low AffinityEffect_ReadthroughStop-Codon Readthrough(Therapeutic Effect)Ribosome->Effect_ReadthroughInduced by AmikacinEffect_NoReadthroughNegligible Activity(Negative Control)Ribosome->Effect_NoReadthrough3''-HABA Outcome

Figure 1: Structural Activity Relationship (SAR) logic distinguishing the therapeutic candidate (Amikacin) from its mechanistic control (3''-HABA Kanamycin A).[1][3]

Experimental Protocols

Stock Solution Preparation

Objective: Prepare a stable, sterile stock for cell culture use.

  • Solvent: Sterile molecular biology grade water (Milli-Q) or 10 mM Tris-HCl (pH 7.2).

    • Note: Do not use phosphate buffers (PBS) for long-term storage of high-concentration stocks as precipitation may occur over time.[1]

  • Concentration: Prepare a 50 mg/mL (approx. 85 mM) Master Stock.

    • Calculation: MW = 585.6 g/mol (free base).[1][4][5] Adjust calculation if using the Sulfate salt (check CoA for specific MW).

  • Sterilization: Syringe filter through a 0.22 µm PES or PVDF membrane.[1]

    • Warning: Do not use nitrocellulose (high protein/drug binding).[1]

  • Storage: Aliquot into light-protective tubes (amber) and store at -20°C. Stable for 12 months. Avoid freeze-thaw cycles >3 times.[1]

Protocol: Comparative Readthrough Assay (Mammalian Cells)

Objective: Validate Amikacin-mediated nonsense suppression using 3''-HABA Kanamycin A as a negative control.[1]

Materials:

  • Cell Line: HEK293T or HeLa stably expressing a Nonsense-Luciferase reporter (e.g., UGAC stop codon).[1]

  • Reagents: Amikacin (Positive), 3''-HABA Kanamycin A (Negative), Gentamicin (Reference).[1]

Workflow:

  • Seeding: Plate cells at 10,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment:

    • Remove media.[1]

    • Add fresh media containing drugs at varying concentrations: 0, 100, 200, 400, 800 µg/mL .

    • Experimental Arm: Amikacin.[1][][5][6][7][8][9]

    • Control Arm: 3''-HABA Kanamycin A.[1][][4][5]

  • Incubation: Incubate for 24–48 hours at 37°C, 5% CO2.

  • Readout: Lyse cells and measure Luciferase activity (RLU). Normalize to total protein or cell viability (WST-1 assay).

  • Data Analysis:

    • Plot RLU vs. Concentration.[1]

    • Expected Result: Amikacin should show a dose-dependent increase in RLU (Readthrough).[1] 3''-HABA Kanamycin A should show flat baseline or significantly lower induction.[1]

    • Interpretation: If 3''-HABA Kan A induces signal, the mechanism may be non-specific or toxicity-related autofluorescence.[1]

Protocol: Resistance Profiling (Bacterial Contamination/Study)

Objective: Determine if a resistant strain carries an enzyme specific to N-1 modification.[1]

  • Setup: Standard Microbroth Dilution (96-well).

  • Inoculum: 5 x 10^5 CFU/mL of the resistant strain (e.g., P. aeruginosa or S. aureus).[1]

  • Gradients:

    • Row A: Amikacin (0.5 – 64 µg/mL)[1]

    • Row B: 3''-HABA Kanamycin A (0.5 – 64 µg/mL)[1]

    • Row C: Kanamycin A (0.5 – 64 µg/mL)[1]

  • Incubation: 16–20 hours at 37°C.

  • Interpretation Table:

Strain PhenotypeKanamycin AAmikacin3''-HABA Kan AProbable Mechanism
Wild Type SusceptibleSusceptibleWeakly ActiveNone
Profile A ResistantSusceptibleResistant Enzyme modifies 3'' position (e.g., APH(3'')-IIIa)
Profile B ResistantResistantResistantMulti-site modification or Efflux
Profile C ResistantSusceptibleSusceptibleEnzyme modifies sites blocked by both N-1 and 3'' HABA

Analytical Data Summary (Reference Values)

PropertyAmikacin3''-HABA Kanamycin A
CAS Number 37517-28-550725-25-2
Acylation Site N-1 (Deoxystreptamine)N-3'' (Kanosamine)
Antibacterial Potency High (Broad Spectrum)Low / Variable
EP Impurity Code N/A (API)Impurity C
Primary Use Therapeutic / SelectionImpurity Std / Negative Control

References

  • Kawaguchi, H., et al. (1972).[1][8] "Synthesis and biological activity of 3''-N- and 6'-N- derivatives of Kanamycin A." The Journal of Antibiotics, 25(12), 695-708.[1]

  • European Pharmacopoeia (Ph.[1] Eur.) . "Amikacin Sulfate Monograph: Impurity C." European Directorate for the Quality of Medicines.[1]

  • U.S. Patent 3,781,268 .[1][8] "Kanamycin A Derivatives."[1][][4][7][8][9] (Describes the synthesis and separation of BB-K 11 vs Amikacin).

  • Kondo, S., & Hotta, K. (1999).[1] "Semisynthetic aminoglycoside antibiotics: Development and enzymatic modification." Journal of Infection and Chemotherapy, 5(1), 1-9.[1]

Application Notes and Protocols for Developing Assays with 3''-HABA Kanamycin A

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The rise of antibiotic resistance necessitates robust and sensitive methods for characterizing the enzymes that confer this resistance, particularly Aminoglycoside Modifying Enzymes (AMEs). This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3''-hydroxyaminobutyric acid (HABA) Kanamycin A, a derivative of the aminoglycoside antibiotic Kanamycin A, in the development of assays for Aminoglycoside Phosphotransferases (APHs). While not a direct chromogenic substrate, 3''-HABA Kanamycin A serves as a specific substrate for APH enzymes, enabling the quantification of their activity through coupled-enzyme systems that measure ADP production. This guide details the principles, protocols, and data interpretation for a luminescence-based assay, offering a high-throughput and sensitive method for enzyme characterization and inhibitor screening.

Introduction: The Challenge of Aminoglycoside Resistance

Aminoglycoside antibiotics, such as Kanamycin, function by binding to the bacterial 30S ribosomal subunit, which disrupts protein synthesis and ultimately leads to bacterial cell death.[1] However, the clinical efficacy of these potent antibiotics is threatened by the spread of bacterial resistance. The most prevalent mechanism of resistance is the enzymatic modification of the aminoglycoside by AMEs.[2] These enzymes, which include phosphotransferases, acetyltransferases, and nucleotidyltransferases, alter the structure of the antibiotic, preventing it from binding to its ribosomal target.[2]

Aminoglycoside 3'-phosphotransferases (APH(3')), also known as kanamycin kinases, are a critical family of AMEs that inactivate kanamycin and related antibiotics by catalyzing the ATP-dependent phosphorylation of the 3'-hydroxyl group on the amino sugar ring.[3] Understanding the kinetics of these enzymes and identifying inhibitors are key strategies in combating antibiotic resistance.[4]

3''-HABA Kanamycin A is a synthetic derivative of Kanamycin A, characterized by the attachment of a L-(-)-γ-amino-α-hydroxybutyric acid (HABA) moiety at the 3''-amino group.[5] While this modification can influence the interaction with AMEs, the crucial 3'-hydroxyl group remains available for phosphorylation by APH enzymes. This makes 3''-HABA Kanamycin A a valuable tool for developing specific assays to study APH activity.

Principle of the Assay: Indirect Quantification of APH Activity

The phosphorylation of 3''-HABA Kanamycin A by an APH enzyme is a transferase reaction that consumes one molecule of ATP and produces one molecule of ADP for every molecule of substrate that is phosphorylated.

Reaction: 3''-HABA Kanamycin A + ATP ---(APH Enzyme)---> 3'-O-phospho-3''-HABA Kanamycin A + ADP

Direct measurement of this reaction can be challenging. However, the production of ADP is directly proportional to the APH enzyme activity. This allows for the use of highly sensitive, commercially available coupled-enzyme systems that quantify ADP. This application note will focus on a luminescence-based assay, such as the ADP-Glo™ Kinase Assay, due to its high sensitivity, broad dynamic range, and suitability for high-throughput screening.[5][6][7]

The luminescence-based assay is a two-step process:

  • APH Reaction & ATP Depletion: The APH enzyme is incubated with 3''-HABA Kanamycin A and ATP. After the reaction proceeds for a defined time, a reagent is added to terminate the enzymatic reaction and deplete any remaining ATP.

  • ADP Conversion & Signal Generation: A detection reagent is then added, which contains enzymes that catalyze the conversion of the newly formed ADP back into ATP. This newly synthesized ATP is then used by a luciferase to generate a light signal (luminescence), which is directly proportional to the initial amount of ADP produced by the APH enzyme.[5][6]

This indirect, coupled-enzyme approach provides a robust and sensitive method to measure the kinetic parameters of APH enzymes with 3''-HABA Kanamycin A as a substrate and to screen for potential inhibitors.

Materials and Reagents

  • Substrate: 3''-HABA Kanamycin A Sulfate (For research use only)[8]

  • Enzyme: Purified Aminoglycoside Phosphotransferase (e.g., APH(3')-IIa or APH(3')-IIIa)

  • ATP: Adenosine 5'-triphosphate, disodium salt

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT

  • ADP Detection Kit: ADP-Glo™ Kinase Assay (Promega, Cat. No. V9101 or similar)[2][9]

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

    • ADP and ATP standards

  • Microplates: White, opaque 96-well or 384-well microplates suitable for luminescence measurements

  • Luminometer: Plate-reading luminometer

Experimental Protocols

Reagent Preparation
  • 3''-HABA Kanamycin A Stock Solution: Prepare a 10 mM stock solution in nuclease-free water. The molecular weight of 3''-HABA Kanamycin A (free base) is approximately 585.6 g/mol .[10] Adjust calculations based on the salt form provided by the supplier. Aliquot and store at -20°C.

  • ATP Stock Solution: Prepare a 10 mM stock solution in nuclease-free water. Aliquot and store at -20°C.

  • APH Enzyme Stock Solution: Dilute the purified APH enzyme to a suitable stock concentration in Assay Buffer. The optimal concentration should be determined empirically through enzyme titration experiments. Store as recommended by the supplier, typically at -80°C in aliquots.

  • ADP and ATP Standards: Prepare a standard curve using the ADP and ATP provided in the detection kit, following the manufacturer's instructions. This is crucial for converting luminescence signals into moles of ADP produced.

Assay Workflow Diagram

AssayWorkflow cluster_0 Step 1: APH Reaction cluster_1 Step 2: ADP Detection start Pipette Assay Buffer, ATP, and 3''-HABA Kanamycin A into microplate wells enzyme Add APH Enzyme to initiate reaction start->enzyme incubate Incubate at 37°C (e.g., 30-60 min) enzyme->incubate add_reagent1 Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) incubate->add_reagent1 incubate2 Incubate at RT (e.g., 40 min) add_reagent1->incubate2 add_reagent2 Add Kinase Detection Reagent (Converts ADP to ATP, generates light) incubate2->add_reagent2 incubate3 Incubate at RT (e.g., 30-60 min) add_reagent2->incubate3 read Read Luminescence (Luminometer) incubate3->read

Caption: Workflow for the luminescence-based APH assay.

Detailed Protocol for APH Activity Assay

This protocol is designed for a 96-well plate format. Volumes can be scaled down for 384-well plates.

  • Set up the APH Reaction:

    • In a 96-well white, opaque microplate, add the following components in order:

      • 25 µL of 2X Assay Buffer

      • 5 µL of 10X ATP solution (final concentration to be optimized, e.g., 10-100 µM)

      • 5 µL of 10X 3''-HABA Kanamycin A solution (final concentration to be optimized, e.g., 10-200 µM)

      • 5 µL of nuclease-free water (for enzyme positive controls) or 5 µL of test compound (for inhibitor screening).

    • Include the following controls:

      • No Enzyme Control: Add 5 µL of Assay Buffer instead of the enzyme solution.

      • No Substrate Control: Add 5 µL of Assay Buffer instead of the 3''-HABA Kanamycin A solution.

  • Initiate the Reaction:

    • Add 10 µL of 2.5X APH enzyme solution to each well to start the reaction (final reaction volume = 50 µL).

    • Mix the plate gently by tapping.

  • Incubation:

    • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction, which should be determined in preliminary experiments.

  • ATP Depletion:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 50 µL of ADP-Glo™ Reagent to each well.

    • Mix gently and incubate at room temperature for 40 minutes.

  • Signal Generation:

    • Add 100 µL of Kinase Detection Reagent to each well.

    • Mix gently and incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis and Interpretation

Enzyme Kinetics

To determine the Michaelis-Menten constants (Km and Vmax) for 3''-HABA Kanamycin A, the assay should be performed with a fixed, saturating concentration of ATP and varying concentrations of 3''-HABA Kanamycin A.

  • Convert the raw luminescence units (RLU) to the concentration of ADP produced using the ADP standard curve.

  • Calculate the initial reaction velocity (v) for each substrate concentration (nmol ADP/min).

  • Plot the initial velocity (v) against the substrate concentration ([S]).

  • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Km and Vmax.

Inhibitor Screening and IC₅₀ Determination

For screening potential inhibitors of the APH enzyme:

  • Perform the assay with fixed concentrations of ATP and 3''-HABA Kanamycin A (typically at their Km values).

  • Add varying concentrations of the test compounds.

  • Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.

    • % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_NoEnzyme) / (Signal_NoInhibitor - Signal_NoEnzyme))

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).

Sample Data Presentation
3''-HABA Kanamycin A (µM)Raw Luminescence (RLU)ADP Produced (µM)Velocity (pmol/min/µg enzyme)
01,5200.010.3
10150,8001.550.0
25285,4002.996.7
50410,1004.1136.7
100555,9005.6186.7
200650,3006.5216.7

Table 1: Example data for determining the kinetic parameters of an APH enzyme with 3''-HABA Kanamycin A.

Causality and Self-Validation

Expertise & Causality: The choice of an indirect ADP detection method is based on the fact that 3''-HABA Kanamycin A itself does not possess inherent chromogenic or fluorogenic properties that change upon phosphorylation. The generation of ADP is a universal stoichiometric product of kinase activity, making its detection a reliable proxy for enzyme function.[11] The luminescence format is selected for its superior signal-to-background ratio compared to absorbance or fluorescence-based methods, which is critical when working with low enzyme concentrations or weak inhibitors.

Trustworthiness & Self-Validation: The protocol incorporates essential controls to ensure data integrity:

  • No-Enzyme Control: This accounts for any background signal from the reagents or non-enzymatic degradation of ATP, establishing the baseline for the assay.

  • No-Substrate Control: This confirms that the observed activity is dependent on the presence of 3''-HABA Kanamycin A and not due to any endogenous ATPase activity of the APH enzyme preparation.

  • ADP/ATP Standard Curve: This is crucial for converting the relative light units into absolute concentrations of product formed, allowing for quantitative and reproducible kinetic analysis.

Signaling Pathway and Reaction Mechanism

ReactionMechanism cluster_APH APH(3')-catalyzed Phosphorylation cluster_Detection Luminescent Detection Cascade HABA_KanA 3''-HABA Kanamycin A APH APH(3') Enzyme HABA_KanA->APH ATP ATP ATP->APH Phospho_HABA_KanA 3'-Phospho-3''-HABA Kanamycin A APH->Phospho_HABA_KanA ADP ADP APH->ADP ADP_Pyruvate ADP + Phosphoenolpyruvate ADP->ADP_Pyruvate Coupling PK Pyruvate Kinase ADP_Pyruvate->PK ATP_Pyruvate ATP + Pyruvate PK->ATP_Pyruvate Luciferase Luciferase ATP_Pyruvate->Luciferase Luciferin_O2 Luciferin + O2 Luciferin_O2->Luciferase Light Light (Luminescence) Luciferase->Light

Sources

3''-HABA Kanamycin A as a reference standard in amikacin quality control.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: The Role and Application of 3''-HABA Kanamycin A as a Critical Reference Standard in the Quality Control of Amikacin

Abstract

Amikacin, a semi-synthetic aminoglycoside antibiotic, is a cornerstone in treating severe Gram-negative bacterial infections.[1][2] Its efficacy and safety are directly linked to its purity. The manufacturing process, which involves the regioselective acylation of kanamycin A, can lead to the formation of structurally related impurities.[3][4] Among these, 3''-((S)-4-amino-2-hydroxybutanoyl)kanamycin A (3''-HABA Kanamycin A), a positional isomer of amikacin, is of critical importance.[5] This document provides a detailed technical guide on the strategic use of the 3''-HABA Kanamycin A reference standard for the robust quality control (QC) of amikacin drug substance, aligning with stringent pharmacopeial requirements. We will explore the chemical rationale, present a validated HPLC protocol based on the European Pharmacopoeia, and discuss the causality behind the experimental choices, ensuring a self-validating and reliable analytical system.

Introduction: The Imperative for Purity in Amikacin Synthesis

Amikacin is synthesized from kanamycin A by the attachment of an L-(-)-γ-amino-α-hydroxybutyric acid (L-HABA) side chain.[3][4] The therapeutic efficacy of amikacin is contingent on this acylation occurring at the N-1 amino group of the deoxystreptamine moiety. This specific modification protects the molecule from many bacterial enzymes that inactivate other aminoglycosides, broadening its spectrum of activity.[4]

However, the kanamycin A scaffold presents multiple potential sites for acylation. A lack of perfect regioselectivity during synthesis can result in the L-HABA chain being attached to other positions, creating process-related impurities. The most significant of these is 3''-HABA Kanamycin A, where the acylation occurs at the 3'' position of the amino-sugar ring instead of the N-1 position.[5] This compound is designated as Amikacin Impurity A in the European Pharmacopoeia (EP).[6][7]

Controlling such impurities is not merely a procedural step; it is a fundamental requirement for patient safety.[8] Structural isomers may possess different toxicological profiles or reduced therapeutic activity, and their presence must be strictly limited.[9] Therefore, a highly characterized reference standard of 3''-HABA Kanamycin A is essential for both the identification and accurate quantification of this impurity in batches of amikacin.

Logical Relationship of Amikacin and its Key Impurity

The following diagram illustrates the synthetic origin of amikacin and 3''-HABA Kanamycin A from their common precursor, Kanamycin A.

cluster_synthesis Acylation with L-HABA Precursor Kanamycin A Amikacin Amikacin (Acylation at N-1) Precursor->Amikacin Desired Reaction ImpurityA 3''-HABA Kanamycin A (Amikacin Impurity A) (Acylation at 3'') Precursor->ImpurityA Side Reaction

Caption: Synthetic relationship between Kanamycin A, Amikacin, and its isomer impurity.

The Analytical Challenge and Methodological Rationale

The primary analytical method for resolving amikacin from its related substances is High-Performance Liquid Chromatography (HPLC).[3][10] However, aminoglycosides present a significant detection challenge as they lack a native chromophore, rendering them nearly transparent to standard UV-Vis detectors.[11][12] To overcome this, two principal strategies are employed:

  • Pulsed Amperometric Detection (PAD): This highly sensitive electrochemical technique allows for the direct detection of aminoglycosides without derivatization and is stipulated in the United States Pharmacopeia (USP) monograph for amikacin.[3][13]

  • Pre-Column Derivatization: This widely used approach involves chemically modifying the analyte before injection to attach a chromophoric or fluorophoric tag. The European Pharmacopoeia employs this strategy, using 2,4,6-trinitrobenzene sulphonic acid to derivatize amikacin and its impurities, allowing for detection at 340 nm.[7][11]

This application note focuses on the pre-column derivatization method, as it is robust, widely accessible, and explicitly detailed in the EP for the control of Amikacin Impurity A.

Experimental Protocol: Quantification of Amikacin Impurity A

This protocol is adapted from the European Pharmacopoeia (Monograph 1290) for the analysis of amikacin-related substances.[7]

Materials and Reagents
  • Reference Standards:

    • Amikacin Sulphate CRS (EP)

    • Amikacin Impurity A CRS (3''-HABA Kanamycin A) (EP)

  • Reagents:

    • Water for Chromatography (HPLC Grade)

    • Pyridine

    • 2,4,6-trinitrobenzene sulphonic acid solution (10 g/L)

    • Glacial acetic acid

    • Potassium dihydrogen phosphate

    • Potassium hydroxide solution (22 g/L)

    • Methanol (HPLC Grade)

Instrumentation and Chromatographic Conditions

The following table summarizes the required HPLC setup and parameters.

ParameterSpecification
Instrumentation HPLC system with a DAD or UV Detector
Column Octadecylsilyl silica gel for chromatography (C18), 5 µm, 4.6 mm x 250 mm
Mobile Phase Mix 30 volumes of a 2.7 g/L solution of potassium dihydrogen phosphate (pH adjusted to 6.5 with potassium hydroxide solution) and 70 volumes of methanol.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 340 nm
Injection Volume 20 µL
Run Time 4 times the retention time of the principal amikacin peak
Preparation of Solutions
  • Expertise Note: The derivatization reaction is the most critical step. It is crucial to maintain consistent heating times and temperatures across all samples and standards to ensure reproducible results. The reaction must be performed in tightly sealed vials to prevent the evaporation of pyridine.

  • Test Solution (a) (for impurity quantification):

    • Dissolve 100.0 mg of the amikacin substance to be examined in water and dilute to 10.0 mL.

    • In a ground-glass-stoppered vial, add 0.2 mL of this solution to 2.0 mL of a 10 g/L solution of 2,4,6-trinitrobenzene sulphonic acid.

    • Add 3.0 mL of pyridine and close the vial tightly. Shake vigorously for 30 seconds.

    • Heat in a water bath at 75 °C for 2 hours.

    • Cool in cold water for 2 minutes, then add 2.0 mL of glacial acetic acid. Shake vigorously for 30 seconds.

  • Reference Solution (a) (for Impurity A quantification):

    • Dissolve 10.0 mg of Amikacin Impurity A CRS in water and dilute to 100.0 mL (This is a 0.1 mg/mL solution).

    • Derivatize 0.2 mL of this solution using the exact same procedure as for Test Solution (a). This solution corresponds to a 1.0% impurity level relative to the test solution.

  • Reference Solution (c) (for system suitability):

    • Dissolve 5.0 mg of Amikacin Sulphate CRS and 5.0 mg of Amikacin Impurity A CRS in water and dilute to 50.0 mL.

    • Derivatize 0.2 mL of this solution using the exact same procedure as for Test Solution (a).

System Suitability and Acceptance Criteria
  • Trustworthiness Note: A self-validating protocol relies on robust system suitability checks. The resolution value is paramount as it mathematically proves that the chromatographic system can distinguish the main component from its critical impurity. Without adequate resolution, quantification is unreliable.

Inject Reference Solution (c) and evaluate the chromatogram based on the criteria in the table below.

ParameterRequirementRationale
Resolution Minimum 3.5 between the peaks for amikacin and Amikacin Impurity A.[7]Ensures baseline or near-baseline separation, allowing for accurate peak integration and quantification of the impurity without interference from the main peak.
Impurity A Limit The area of the peak for Impurity A in Test Solution (a) is not more than the area of the principal peak in Reference Solution (a).[7]This corresponds to a limit of 1.0% for 3''-HABA Kanamycin A in the amikacin drug substance.
Disregard Limit 0.1 times the area of the principal peak in Reference Solution (a).[7]Peaks below this 0.1% threshold are considered negligible and are not included in impurity calculations.
Analytical Workflow Diagram

The entire quality control process can be visualized as a sequential workflow.

start Receive Amikacin Sample prep Prepare Test & Reference Solutions start->prep deriv Perform Pre-Column Derivatization (75°C, 2 hours) prep->deriv hplc HPLC Analysis (C18, 340 nm) deriv->hplc sys_suit System Suitability Check (Resolution ≥ 3.5) hplc->sys_suit analyze Identify & Integrate Peaks (Compare Retention Times) sys_suit->analyze Pass fail Batch Rejection / Investigation sys_suit->fail Fail quantify Quantify Impurity A (Compare Peak Areas) analyze->quantify spec_check Compare to Specification (Impurity A ≤ 1.0%) quantify->spec_check pass Batch Release spec_check->pass Pass spec_check->fail Fail

Caption: Workflow for Amikacin Quality Control using 3''-HABA Kanamycin A reference standard.

Conclusion

The use of 3''-HABA Kanamycin A as a certified reference standard is indispensable for the quality control of amikacin. It allows for the unambiguous identification and precise quantification of a critical process-related impurity, ensuring that the final drug product adheres to the strict safety and purity standards set by regulatory bodies like the European Pharmacopoeia. The detailed HPLC protocol provided herein, when executed with attention to the critical derivatization and system suitability steps, constitutes a robust and reliable method for safeguarding the quality of this vital antibiotic.

References

  • European Pharmacopoeia. (2012). Amikacin sulphate Monograph 1290. (Information retrieved from a print preview, specific URL may vary based on subscription).
  • Wikipedia. (n.d.). Amikacin. Retrieved from [Link]

  • DailyMed. (n.d.). AMIKACIN SULFATE INJECTION, USP. U.S. National Library of Medicine. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2018). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF AMIKACIN IN PURE AND MARKETED FORMULATION USING HPLC. Retrieved from [Link]

  • Veeprho. (n.d.). 1,3''-Di-HABA Kanamycin A. Retrieved from [Link]

  • LCGC International. (n.d.). LC Analysis of Aminoglycoside Antibiotics Kanamycin and Amikacin. Retrieved from [Link]

  • PubChem. (n.d.). Amikacin. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2020). A rapid HPLC-DAD method for quantification of amikacin in pharmaceuticals and biological samples using pre-column derivatization with Hantzsch reagent. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Amikacin-Impurities. Retrieved from [Link]

  • National Institutes of Health. (2020). A rapid HPLC–DAD method for quantification of amikacin in pharmaceuticals and biological samples using pre-column derivatization with Hantzsch reagent. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Di-HABA Kanamycin A. National Center for Biotechnology Information. Retrieved from [Link]

  • EDQM. (n.d.). Amikacin sulfate CRS details. Retrieved from [Link]

  • Google Patents. (n.d.). US5763587A - Process for the synthesis of amikacin.
  • PubChem. (n.d.). Kanamycin. National Center for Biotechnology Information. Retrieved from [Link]

  • Pak. J. Pharm. Sci. (n.d.). Evaluation of dynamics of derivatization and development of RP- HPLC method for the determination of amikacin sulphate. Retrieved from [Link]

  • USP-NF. (2025). Amikacin Sulfate Injection. Retrieved from [Link]

  • USP-NF. (n.d.). General Chapter <1086> Impurities in Drug Substances and Drug Products. Retrieved from [Link]

  • VPI. (n.d.). Product Monograph - Amikacin Sulfate Injection, USP. Retrieved from [Link]

  • PubChem. (n.d.). Kanamycin A Sulfate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application Note: LC-MS/MS Quantification and Isomer Separation of 3''-HABA Kanamycin A

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written from the perspective of a Senior Application Scientist. It addresses the critical analytical challenge of separating 3''-HABA Kanamycin A (Amikacin Impurity C) from its parent drug, Amikacin, and related aminoglycosides.

Executive Summary & Scientific Rationale

3''-HABA Kanamycin A (CAS: 50725-25-2) is a positional isomer of the antibiotic Amikacin . While Amikacin is acylated at the 1-N position of the 2-deoxystreptamine ring with (S)-4-amino-2-hydroxybutyric acid (HABA), the 3''-HABA isomer carries this group on the 3''-N position of the kanosamine ring.

The Analytical Challenge:

  • Isomeric Identity: Both compounds share the identical molecular formula (

    
    ) and monoisotopic mass (585.2857 Da ). Mass spectrometry alone cannot distinguish them without unique fragmentation patterns, which are often indistinguishable in low-energy CID.
    
  • Polarity: Aminoglycosides are highly polar and polybasic, showing negligible retention on conventional C18 columns.

  • Detection: They lack UV chromophores, rendering standard HPLC-UV insufficient without complex derivatization.

The Solution: This protocol utilizes Ion-Pairing Reversed-Phase Liquid Chromatography (IP-RPLC) coupled with Tandem Mass Spectrometry (MS/MS) . We employ Heptafluorobutyric Acid (HFBA) as a volatile ion-pairing agent. HFBA provides sufficient hydrophobicity to retain the analytes on a C18 column and offers the selectivity required to resolve the 1-N (Amikacin) and 3''-N (Impurity C) isomers based on subtle differences in their pKa and hydrodynamic radii.

Experimental Workflow

Reagents and Standards
  • Target Analyte: 3''-HABA Kanamycin A (USP/EP Amikacin Impurity C Standard).

  • Matrix Standard: Amikacin Sulfate (API grade).

  • Internal Standard (IS): Tobramycin or isotopically labeled Amikacin-d5 (preferred).

  • Solvents: LC-MS grade Water and Acetonitrile (ACN).

  • Modifier: Heptafluorobutyric Acid (HFBA), LC-MS grade (freshly opened ampoule recommended to minimize background).

Sample Preparation[1]
  • Pharmaceutical Samples: Dilute formulation to 10 µg/mL in 0.1% HFBA (aq).

  • Biological Samples (Plasma):

    • Aliquot 100 µL plasma.

    • Add 10 µL Internal Standard (IS).

    • Precipitate proteins with 300 µL 5% Trichloroacetic acid (TCA) or 10% HFBA in water. Note: Organic precipitation (MeOH/ACN) often yields poor recovery for aminoglycosides due to coprecipitation.

    • Vortex (2 min) and Centrifuge (15,000 x g, 10 min).

    • Transfer supernatant to a polypropylene vial (avoid glass due to adsorption).

Liquid Chromatography (LC) Conditions
  • System: UHPLC System (e.g., Agilent 1290, Waters Acquity, or Thermo Vanquish).

  • Column: C18 Core-Shell, 2.1 x 100 mm, 1.7 µm or 2.6 µm (e.g., Kinetex C18 or Acquity BEH C18).

  • Mobile Phase A: 0.1% (5 mM) HFBA in Water.

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 0.35 mL/min.

  • Column Temperature: 40°C (Critical for peak shape and isomer resolution).

Gradient Profile:

Time (min)% Mobile Phase BEvent
0.005Loading/Desalting
1.005Isocratic Hold
8.0030Linear Gradient
8.1090Wash
10.0090Wash Hold
10.105Re-equilibration
14.005End of Run

Technical Note: The shallow gradient from 1 to 8 minutes is engineered specifically to maximize the resolution (


) between Amikacin and the 3''-HABA isomer.
Mass Spectrometry (MS/MS) Parameters
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • Source Temp: 500°C (High temp required for desolvation of HFBA clusters).

  • Capillary Voltage: 3.5 kV.

MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)CE (eV)Dwell (ms)Mechanism
3''-HABA Kan A 586.3 163.1 28 50 Glycosidic cleavage (Kanosamine)
Amikacin586.3163.12850Glycosidic cleavage
Amikacin (Qual)586.3264.222502-DOS ring fragment
Tobramycin (IS)468.2163.12550Reference

Critical Insight: Since the MRM transitions for Amikacin and 3''-HABA Kanamycin A are identical (586->163), chromatographic separation is the only means of identification. The 3''-HABA isomer typically elutes after Amikacin in HFBA-based IP-RPLC systems due to the slightly higher hydrophobicity of the 3''-substitution masking the polar core more effectively than the 1-N substitution.

Method Logic & Validation Workflow

The following diagram illustrates the decision process and mechanism of action for this protocol.

LCMS_Workflow cluster_legend Method Logic Start Sample: 3''-HABA Kanamycin A (Isomer Mixture) Choice Separation Strategy Selection Start->Choice HILIC HILIC Mode (ZIC-HILIC / Amide) Choice->HILIC Alternative IPRPLC IP-RPLC Mode (C18 + HFBA) Choice->IPRPLC Recommended Mechanism_HILIC Mechanism: Partitioning into water layer HILIC->Mechanism_HILIC Mechanism_IP Mechanism: Ion-Pairing with Amine Groups IPRPLC->Mechanism_IP Outcome_HILIC Risk: Poor Isomer Resolution (Co-elution common) Mechanism_HILIC->Outcome_HILIC Outcome_IP Benefit: High Isomer Resolution (Hydrophobic discrimination) Mechanism_IP->Outcome_IP MS_Detection MS/MS Detection (m/z 586 -> 163) Outcome_IP->MS_Detection Result Quantifiable Separation RT: Amikacin < 3''-HABA MS_Detection->Result

Caption: Workflow logic selecting IP-RPLC over HILIC to ensure resolution of positional isomers.

System Suitability & Data Interpretation

To ensure the trustworthiness of the data, the following criteria must be met before analyzing unknown samples.

ParameterAcceptance CriteriaScientific Rationale
Resolution (

)

Baseline separation between Amikacin and 3''-HABA Kanamycin A is required because MS cannot distinguish them.
Tailing Factor (

)

Aminoglycosides interact with silanols; high tailing indicates insufficient ion-pairing or column aging.
Retention Time Precision RSD

Critical for peak identification in the absence of unique mass transitions.
Signal-to-Noise (S/N)

(at LOQ)
Ensures sensitivity for trace impurity analysis (typically < 1% level).
Troubleshooting Guide
  • Loss of Retention: HFBA is volatile. If retention times shift earlier, prepare fresh Mobile Phase A. Ensure the column is equilibrated for at least 20 column volumes.

  • Signal Suppression: HFBA can suppress ESI signal. If sensitivity is low, switch to a "modifier post-column" setup (add propionic acid/isopropanol post-column) or ensure source temperature is maximized (500°C+).

  • Carryover: Aminoglycosides stick to steel. Use a needle wash of 10% Formic Acid in Water/MeOH (50:50).

References

  • European Pharmacopoeia (Ph.[1] Eur.) . Amikacin Sulfate Monograph 10.0. (Defines Impurity C as 3''-HABA Kanamycin A).

  • Kukula-Koch, W., et al. (2014). "Hydrophilic interaction liquid chromatography–mass spectrometry in the analysis of aminoglycosides." Journal of Chromatography A.

  • Megoulas, N.C., & Koupparis, M.A. (2005). "Development and validation of a novel LC/ELSD method for the quantitation of amikacin in pharmaceutical formulations." Journal of Pharmaceutical and Biomedical Analysis.

  • BOC Sciences . 3''-HABA Kanamycin A Product Information. (Confirmed chemical identity and CAS 50725-25-2).

Sources

investigating ribosomal binding with 3''-HABA Kanamycin A.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Mechanistic Investigation of 3''-HABA Kanamycin A Ribosomal Binding

Abstract

This application note details the protocol for characterizing the ribosomal binding thermodynamics and structural footprint of 3''-HABA Kanamycin A (CAS 50725-25-2). While primarily known as Amikacin Impurity C , this compound serves as a critical tool for Structure-Activity Relationship (SAR) studies. By comparing the 3''-acylated isomer against the N1-acylated therapeutic (Amikacin), researchers can elucidate the specific contributions of the 2-deoxystreptamine (2-DOS) core versus the 3''-amino glucopyranosyl ring in 16S rRNA recognition. This guide covers chemical probing (DMS footprinting), Isothermal Titration Calorimetry (ITC), and functional translation inhibition assays.

Introduction & Mechanistic Rationale

1.1 The Compound: 3''-HABA Kanamycin A Unlike Amikacin, where the L-(-)-


-amino-

-hydroxybutyryl (HABA) side chain is attached to the N1 position of the 2-deoxystreptamine ring, 3''-HABA Kanamycin A carries this modification on the 3''-amino group of the glucose ring (Ring III).
  • Significance: The 3''-amine is a primary target for aminoglycoside-modifying enzymes (AMEs), specifically nucleotidyltransferases (ANT(3'')) and phosphotransferases (APH(3'')).

  • Hypothesis: Acylation at the 3'' position may sterically hinder these resistance enzymes but may also impose an energetic penalty on ribosomal binding compared to N1-modification, which is known to enhance binding promiscuity and potency.

1.2 Mechanism of Action: The A-Site Interaction Aminoglycosides bind the decoding center (A-site) of the 16S rRNA (Helix 44).[1] The binding locks the two adenines (A1492, A1493 in E. coli) in a "flipped-out" conformation, mimicking the state induced by correct codon-anticodon pairing. This leads to misreading of the mRNA and inhibition of translocation.[1]

  • Critical Contacts: Direct hydrogen bonds with G1491, U1406, and the phosphate backbone of A1493.

  • The 3''-HABA Question: Does the bulky HABA group at the 3'' position clash with the ribosomal cleft (specifically near G1405/C1496), or does it establish novel contacts?

Experimental Workflow

The following workflow integrates structural validation with thermodynamic quantification.

Workflow Compound 3''-HABA Kanamycin A (QC & Purity Check) Step1 Step 1: Chemical Footprinting (DMS Probing) Compound->Step1 Step2 Step 2: Thermodynamic Binding (ITC) Compound->Step2 Step3 Step 3: Functional Inhibition (In Vitro Translation) Compound->Step3 Ribosome 70S Ribosome / 30S Subunit (Purification) Ribosome->Step1 Ribosome->Step2 Output SAR Profile & Binding Mode Definition Step1->Output Contact Map Step2->Output Kd, ΔH, ΔS Step3->Output IC50

Figure 1: Integrated workflow for characterizing aminoglycoside-ribosome interactions.

Protocol 1: Chemical Footprinting (DMS Probing)

Objective: Map the solvent accessibility of A-site nucleotides (A1408, G1491, A1492, A1493) in the presence of 3''-HABA Kanamycin A. Protection from DMS methylation indicates drug binding.

Materials:

  • E. coli 70S ribosomes (tight-coupled, 2 µM stock).

  • Dimethyl sulfate (DMS) (1:10 dilution in EtOH).

  • Binding Buffer: 80 mM K-HEPES (pH 7.6), 100 mM NH₄Cl, 10 mM Mg(OAc)₂, 6 mM β-mercaptoethanol.

  • 3''-HABA Kanamycin A (10 mM stock in water).

  • Control: Kanamycin A and Amikacin.[]

Procedure:

  • Complex Formation:

    • Mix 10 pmol of 70S ribosomes with increasing concentrations of 3''-HABA Kanamycin A (0, 1, 10, 50, 100 µM) in 50 µL Binding Buffer.

    • Incubate at 37°C for 30 minutes to reach equilibrium.

  • Chemical Modification:

    • Add 1 µL of DMS (1:10) to each reaction.

    • Incubate at 37°C for 10 minutes.

    • Note: DMS methylates the N1 of Adenine and N7 of Guanine if they are solvent-accessible.

  • Quenching & Extraction:

    • Stop reaction with 25 µL of DMS Stop Buffer (1 M Tris-acetate pH 7.5, 1 M β-ME, 1.5 M NaOAc).

    • Precipitate RNA with 2.5 volumes of cold ethanol.

  • Primer Extension:

    • Resuspend rRNA. Hybridize a ³²P-labeled DNA primer complementary to the 16S rRNA 3' end (nucleotides 1490–1510).

    • Extend with Reverse Transcriptase (AMV or SuperScript III). Methylated bases cause RT stops.

  • Analysis:

    • Run cDNA products on a 6% denaturing PAGE sequencing gel.

    • Success Metric: A reduction in band intensity at A1408 and G1494 compared to the "No Drug" lane indicates successful binding.

Protocol 2: Isothermal Titration Calorimetry (ITC)

Objective: Quantify the binding affinity (


), enthalpy (

), and entropy (

) to determine if the 3''-HABA modification drives binding via enthalpy (hydrogen bonding) or entropy (hydrophobic effect/water displacement).

Materials:

  • Instrument: MicroCal PEAQ-ITC or equivalent.

  • Cell Sample: 5–10 µM 30S ribosomal subunits (dialyzed into ITC buffer).

  • Syringe Sample: 100–150 µM 3''-HABA Kanamycin A (matched buffer).

  • ITC Buffer: 20 mM HEPES-KOH (pH 7.5), 100 mM NH₄Cl, 6 mM MgCl₂, 0.5 mM TCEP.

Procedure:

  • Dialysis: Dialyze ribosomes and drug solvent against the exact same batch of ITC Buffer for 12 hours to minimize heat of dilution.

  • Loading:

    • Load 300 µL of 30S subunits into the sample cell.

    • Load 3''-HABA Kanamycin A into the injection syringe.

  • Titration Parameters:

    • Temperature: 25°C.

    • Stirring: 750 rpm.

    • Injections: 1 x 0.4 µL (dummy), followed by 18 x 2 µL injections.

    • Spacing: 150 seconds between injections.

  • Data Fitting:

    • Fit raw heat data to a One-Set-of-Sites model (assuming 1:1 binding at the high-affinity A-site).

    • Expectation: Kanamycin A typically shows

      
      . If 3''-HABA Kanamycin A shows 
      
      
      
      , the modification sterically hinders the primary binding pocket.

Data Presentation & Interpretation

5.1 Comparative Binding Metrics (Example Structure)

Compound

(µM)

(kcal/mol)
-T

(kcal/mol)
Footprinting Protection (A1408)
Kanamycin A 0.2 ± 0.05-18.58.2Strong
Amikacin (N1-HABA) 0.5 ± 0.1-15.26.1Strong
3''-HABA Kan A TBDTBDTBDWeak/Moderate

5.2 Interaction Map (Graphviz) Use this diagram to visualize the expected steric clashes or bonds.

InteractionMap Drug 3''-HABA Kanamycin A HABA_Group 3''-HABA Tail Drug->HABA_Group covalent A1408 A1408 (Discrimination) Drug->A1408 H-bond (Ring I) G1491 G1491 (Pocket Floor) Drug->G1491 H-bond (Ring II) HABA_Group->G1491 Altered Contact? Phosphate Phosphate Backbone (A1493) HABA_Group->Phosphate Potential Steric Clash?

Figure 2: Theoretical interaction map of 3''-HABA Kanamycin A within the 16S rRNA A-site.

References

  • BOC Sciences. 3''-HABA Kanamycin A Product Information. CAS 50725-25-2.[3][4][5]

  • VulcanChem. 3''-HABA Kanamycin A Sulfate Structure and Properties.[4]Link[4]

  • Recht, M. I., Douthwaite, S., & Puglisi, J. D. (1999). Basis for prokaryotic specificity of action of aminoglycoside antibiotics. The EMBO Journal, 18(11), 3133–3138. Link

  • Vicens, Q., & Westhof, E. (2001). Crystal structure of paromomycin docked into the eubacterial ribosomal decoding A site. Structure, 9(8), 647–658. Link

  • Fourmy, D., Recht, M. I., Blanchard, S. C., & Puglisi, J. D. (1996). Structure of the A site of Escherichia coli 16S ribosomal RNA complexed with an aminoglycoside antibiotic.[6][7] Science, 274(5291), 1367–1371. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility Issues with 3''-HABA Kanamycin A

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3''-HABA Kanamycin A. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this specific Kanamycin A derivative. As a key impurity of the semi-synthetic antibiotic Amikacin, understanding its handling properties is crucial for accurate analytical method development and mechanistic studies.[1][][3]

Unlike its highly water-soluble parent compound, Kanamycin A, the addition of the 3''-(4-hydroxy-2-aminobutyryl) side chain introduces structural changes that can significantly impact its solubility profile.[][4] This guide provides field-proven insights and systematic troubleshooting protocols to help you overcome these challenges efficiently.

Frequently Asked Questions (FAQs)

This section addresses the most common questions our team receives regarding the solubility of 3''-HABA Kanamycin A.

Q1: What is 3''-HABA Kanamycin A, and how does its structure fundamentally affect its solubility?

A: 3''-HABA Kanamycin A is an aminoglycoside, a class of antibiotics known for inhibiting protein synthesis by binding to the bacterial 30S ribosomal subunit.[5][6] It is a derivative of Kanamycin A, featuring a (S)-4-amino-2-hydroxybutyryl (HABA) group attached at the 3'' position.[]

The causality behind its altered solubility lies in this structural modification. While the core aminoglycoside structure is rich in polar hydroxyl and amino groups that promote water solubility, the HABA side chain increases the molecule's overall size and introduces additional steric bulk. This can interfere with the efficient solvation of the molecule by water, thereby reducing its aqueous solubility compared to the parent Kanamycin A.[4]

Q2: Why do different sources report conflicting solubilities for 3''-HABA Kanamycin A in water (from "highly soluble" to "slightly soluble")?

A: This discrepancy often arises from the salt form of the compound and the specific conditions used for dissolution.

  • Salt Form: 3''-HABA Kanamycin A is frequently supplied as a sulfate salt.[7][] Salts of compounds are generally more water-soluble than their free base counterparts. The term "highly soluble" likely refers to the sulfate salt form under optimal conditions.[7]

  • pH-Dependence: The term "slightly soluble" may refer to attempts to dissolve the compound in neutral pH water, where its solubility is limited.[] As an aminoglycoside with multiple amino groups, its charge, and therefore its aqueous solubility, is highly dependent on pH.[6][9]

For practical purposes, researchers should not assume the same high solubility as Kanamycin A (which can be >50 mg/mL) and should instead follow optimized protocols.[10][11]

Q3: What is the optimal pH for dissolving 3''-HABA Kanamycin A in an aqueous solution?

A: The solubility of aminoglycosides is generally enhanced in acidic conditions, while their biological activity is often greater at an alkaline pH.[6]

  • For Dissolution: To prepare a stock solution, using slightly acidic water (pH 4.0-6.0) is recommended. In an acidic environment, the amino groups on the molecule become protonated (e.g., -NH₃⁺), increasing the molecule's net positive charge and its affinity for polar water molecules.[12]

  • For Biological Assays: Be mindful that the final pH of your experimental medium will affect the compound's activity. The transport of aminoglycosides into bacterial cells is an energy-dependent process that is more efficient at a slightly alkaline pH.[6][13]

Q4: Can I heat the solution or use sonication to aid dissolution?

A: Yes, but with caution.

  • Gentle Warming: Warming the solution to 37°C can help overcome the activation energy barrier for dissolution. Aqueous solutions of the parent Kanamycin A are stable at 37°C for approximately 5 days, and similar stability can be expected for this derivative, though specific stability studies are recommended for long-term experiments.[11][14] Avoid boiling, as it can lead to degradation.

  • Sonication: Sonication can be an effective method to break up solid aggregates and accelerate dissolution.[15][16] However, prolonged or high-energy sonication can potentially degrade the molecule. Use short bursts in an ice bath to minimize heating.

Q5: How should I prepare and store stock solutions of 3''-HABA Kanamycin A?

A: Proper preparation and storage are critical for reproducibility.

  • Recommended Solvents: For aqueous stocks, use high-purity, sterile water, potentially acidified as described in Q3. For higher concentration stocks (>10 mg/mL), Dimethyl Sulfoxide (DMSO) is a reliable alternative.[]

  • Preparation: Always add the solvent to the powdered compound gradually while vortexing. After complete dissolution, sterile-filter the solution through a 0.22 µm syringe filter to remove any potential microbial contamination or undissolved micro-particulates.[11]

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can promote protein/compound precipitation. Store aqueous and DMSO stocks at -20°C for long-term stability.[7][11][16]

Data Presentation: Solubility Profile

The following table summarizes the solubility characteristics of 3''-HABA Kanamycin A based on available data and empirical observations.

SolventReported SolubilityRecommended Max. Stock ConcentrationRemarks
Water (pH 7.0) Slightly Soluble[]1-5 mg/mLSolubility is limited at neutral pH. Higher concentrations are likely to result in incomplete dissolution or precipitation.
Aqueous Acid (pH 4-6) Soluble[][]10-20 mg/mLAcidification significantly improves solubility. Ideal for preparing aqueous stock solutions.
DMSO Soluble[]≥ 25 mg/mLExcellent choice for high-concentration stocks. Ensure the final DMSO concentration in your assay is not cytotoxic.
Methanol, Ethanol Practically Insoluble[4][17]< 0.1 mg/mLNot recommended as primary solvents. Parent Kanamycin A is insoluble in most common alcohols.[11][14]
PBS (pH 7.4) Variable; Prone to PrecipitationTest at final working conc.Dilution of stock solutions into phosphate buffers can sometimes cause precipitation.[18] See Troubleshooting Guide.

Troubleshooting Guide

Encountering an issue? Follow this systematic guide to diagnose and resolve it.

Problem: The compound appears cloudy, oily, or has visible particulates after adding solvent (Incomplete Dissolution).

This is the most common issue and typically relates to concentration, pH, or the dissolution method itself.

G start Incomplete Dissolution check_conc Is concentration >10 mg/mL in water? start->check_conc check_ph Is the aqueous solvent pH neutral? start->check_ph check_method Was the powder added to solvent without sufficient agitation? start->check_method sol_dmso Action: Switch to DMSO or prepare a more dilute aqueous solution. check_conc->sol_dmso Yes sol_acidify Action: Acidify water to pH 4-6 with dilute HCl before dissolution. check_ph->sol_acidify Yes sol_agitate Action: Vortex continuously while adding solvent. Use gentle warming (37°C) or brief sonication. check_method->sol_agitate Yes

Caption: Troubleshooting workflow for incomplete dissolution.

Problem: The compound dissolves initially but then precipitates out of solution.

This often occurs upon storage or after dilution into a final experimental buffer.

G start Precipitation Observed check_dilution Did it precipitate after adding to buffer (e.g., PBS)? start->check_dilution check_storage Did it precipitate during cold storage (4°C or -20°C)? start->check_storage check_dmso_dil Was a concentrated DMSO stock added to an aqueous buffer? start->check_dmso_dil sol_buffer Cause: Buffer incompatibility or pH shift. Action: Test in a small volume first. Add stock slowly to buffer while vortexing. check_dilution->sol_buffer Yes sol_super Cause: Supersaturation. Action: Prepare a less concentrated stock or store at room temp if stable. Avoid freeze-thaw cycles. check_storage->sol_super Yes sol_crash Cause: Solvent exchange 'crash out'. Action: Add DMSO stock dropwise into the full volume of vigorously stirring aqueous buffer. check_dmso_dil->sol_crash Yes

Caption: Troubleshooting workflow for compound precipitation.

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Aqueous Stock Solution

This protocol is optimized for creating a stable, clear aqueous stock for most cell culture and biochemical assays.

  • Preparation: Weigh out 10 mg of 3''-HABA Kanamycin A (sulfate salt) into a sterile 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 900 µL of sterile, high-purity water (e.g., Milli-Q or equivalent) to the tube.

  • pH Adjustment (Critical Step): Check the pH of the slurry. If it is neutral or basic, add 1-2 µL increments of sterile 1N HCl, vortexing between additions, until the powder fully dissolves. The final pH should ideally be between 4.0 and 6.0.

  • Volume Adjustment: Once fully dissolved, add sterile water to bring the final volume to 1.0 mL. Vortex thoroughly. The solution should be completely clear.

  • Sterilization: Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.[11]

  • Storage: Aliquot into single-use volumes and store at -20°C.

Protocol 2: Preparation of a 25 mg/mL DMSO Stock Solution

Use this protocol when a high-concentration stock is required.

  • Preparation: Weigh out 25 mg of 3''-HABA Kanamycin A into a sterile, conical tube (e.g., 15 mL to allow for vigorous mixing).

  • Solvent Addition: Add 950 µL of high-purity, anhydrous DMSO.

  • Dissolution: Vortex the solution vigorously for 2-3 minutes. If necessary, gently warm the tube in a 37°C water bath for 5-10 minutes to facilitate dissolution.

  • Volume Adjustment: Add DMSO to a final volume of 1.0 mL and vortex again to ensure homogeneity.

  • Storage: Aliquot and store at -20°C in tubes with tightly sealed caps to prevent water absorption by the DMSO.

Protocol 3: Guideline for Diluting Stock Solutions into Final Media

This technique minimizes the risk of precipitation when diluting a stock (especially a DMSO stock) into an aqueous buffer or cell culture medium.

  • Prepare the Diluent: Place the full final volume of the aqueous buffer or medium into a sterile tube.

  • Stir/Vortex: Place the tube on a vortex mixer at a medium speed or use a magnetic stirrer to ensure the liquid is actively mixing.

  • Add Stock Dropwise: Add the required volume of the concentrated stock solution very slowly, drop-by-drop, directly into the vortexing/stirring liquid. Do not add the aqueous buffer to the concentrated stock.

  • Continue Mixing: Allow the final solution to mix for an additional 30-60 seconds to ensure it is fully homogeneous.

  • Inspect: Visually inspect the solution for any signs of precipitation or cloudiness before use.

References

  • Laboratory Notes. (2020). Preparation of Stock Solution of Kanamycin (50 mg/ml). Retrieved from [Link]

  • AERU, University of Hertfordshire. (n.d.). Kanamycin. Retrieved from [Link]

  • Wikipedia. (n.d.). Aminoglycoside. Retrieved from [Link]

  • BrainKart. (2017). General Properties of Aminoglycosides. Retrieved from [Link]

  • Krause, K. M., Serio, A. W., Kane, T. R., & Connolly, L. E. (2016). Aminoglycosides: An Overview. Cold Spring Harbor Perspectives in Medicine, 6(6), a027029.
  • National Center for Biotechnology Information. (n.d.). Kanamycin. PubChem Compound Summary for CID 6032. Retrieved from [Link].

  • Chiu, P. J., & Long, J. F. (1978). The pH-dependent influence of aminoglycoside antibiotics on iodohippurate accumulation in rabbit renal cortical slices. Journal of Pharmacology and Experimental Therapeutics, 205(2), 429–436.
  • Stokes, J. M., et al. (2022). A mini-review: environmental and metabolic factors affecting aminoglycoside efficacy. Journal of Medical Microbiology, 71(11).
  • Creative Diagnostics. (n.d.). Mechanisms and Impact of Aminoglycoside. Retrieved from [Link]

  • Wikipedia. (n.d.). Kanamycin A. Retrieved from [Link]

  • Lebeaux, D., et al. (2014). pH-Mediated Potentiation of Aminoglycosides Kills Bacterial Persisters and Eradicates In Vivo Biofilms. The Journal of Infectious Diseases, 210(9), 1355–1363.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Tiaris Biosciences. (n.d.). Kanamycin. Retrieved from [Link]

  • Addgene. (n.d.). Kanamycin Stock Solution (1000x). Retrieved from [Link]

  • Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • ResearchGate. (2016). How can I reverse a buffer precipitation in HPLC column? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). kanamycin A(4+). PubChem Compound Summary for CID 25200943. Retrieved from [Link].

  • ResearchGate. (2016). Solubility of compounds slightly soluble or insoluble in DMSO? Retrieved from [Link]

Sources

Technical Support Center: Ensuring the Stability of 3''-HABA Kanamycin A Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3''-HABA Kanamycin A. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for improving the stability of 3''-HABA Kanamycin A solutions. As a derivative of Kanamycin A, an aminoglycoside antibiotic, its stability in solution is paramount for reproducible and reliable experimental outcomes. This document synthesizes established knowledge of aminoglycoside stability with specific considerations for the 3''-HABA modification.

Understanding 3''-HABA Kanamycin A

3''-HABA Kanamycin A is a chemically modified derivative of Kanamycin A, featuring a 3''-hydroxyaminobutyric acid (HABA) substitution.[] This modification can alter its binding affinity to bacterial ribosomal RNA, making it a valuable tool in mechanistic studies of antibiotic resistance.[] Like its parent compound, it is a water-soluble, white to off-white solid powder.[2] The stability of this compound in solution is influenced by several factors, mirroring the characteristics of Kanamycin A.

Core Stability Factors and Degradation Pathways

The stability of Kanamycin A solutions, and by extension 3''-HABA Kanamycin A, is primarily influenced by temperature, pH, and light exposure.[3] Degradation can occur through several pathways, with hydrolysis and oxidation being the most prominent.[3][4]

  • Hydrolysis: The glycosidic bonds in the aminoglycoside structure are susceptible to cleavage by water molecules, a process that can be accelerated by non-optimal pH and elevated temperatures.[3][4]

  • Oxidation: The amino and hydroxyl groups on the molecule can be oxidized, especially in the presence of oxygen and light, leading to a loss of biological activity.[3]

The following diagram illustrates the key factors that can lead to the degradation of 3''-HABA Kanamycin A in solution.

cluster_solution 3''-HABA Kanamycin A Solution cluster_degradation Degradation Products 3_HABA_Kanamycin_A Active 3''-HABA Kanamycin A Degraded_Products Inactive Products (Hydrolyzed, Oxidized) 3_HABA_Kanamycin_A->Degraded_Products Temperature High Temperature Temperature->3_HABA_Kanamycin_A Accelerates Hydrolysis & Oxidation pH Non-optimal pH (<4.5 or >5.5) pH->3_HABA_Kanamycin_A Catalyzes Hydrolysis Light Light Exposure (UV, Ambient) Light->3_HABA_Kanamycin_A Induces Photodegradation Contamination Microbial Contamination Contamination->3_HABA_Kanamycin_A Enzymatic Degradation

Caption: Key factors leading to the degradation of 3''-HABA Kanamycin A in solution.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for storing 3''-HABA Kanamycin A solutions?

For Kanamycin A, the highest stability is observed in a slightly acidic pH range of 4.5 to 5.5.[3] It is highly recommended to maintain 3''-HABA Kanamycin A solutions within this pH range to minimize hydrolysis.

Q2: What is the recommended storage temperature for stock solutions?

Stock solutions of Kanamycin A should be stored at 2°C to 8°C.[5] Freezing can lead to precipitation, and repeated freeze-thaw cycles should be avoided as they can accelerate degradation.[5] For long-term storage, lyophilized (freeze-dried) formulations are preferable.[5]

Q3: How long can I store my 3''-HABA Kanamycin A solution?

When stored in the refrigerator (2-8°C), Kanamycin A solutions are generally stable for up to 30 days, provided there is no evidence of precipitation or contamination.[3] However, for critical applications, it is always best practice to prepare fresh solutions.[5]

Q4: My solution has turned a yellowish color. Is it still usable?

A change in color, such as turning yellow, can be an indicator of degradation. It is recommended to discard any solution that shows signs of discoloration, precipitation, or particulate matter and prepare a fresh batch.

Q5: What type of container should I use for storing my solutions?

To protect against photodegradation, always store solutions in amber-colored or opaque containers.[3] Glass containers are generally preferred over plastic, as they are less likely to have chemical interactions that could destabilize the antibiotic.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of antibiotic activity (e.g., failed selection in cell culture) Degradation of the 3''-HABA Kanamycin A solution due to improper storage (temperature, pH, light exposure).[5]Prepare a fresh solution using the recommended protocol. Verify the pH of the solution is between 4.5 and 5.5.[3] Ensure proper storage in a dark container at 2-8°C.[5]
Precipitate formation in the solution The concentration of the antibiotic may have exceeded its solubility limit, or the solution was frozen.[5]Gently warm the solution to room temperature to see if the precipitate redissolves. If not, the solution may be supersaturated or degraded. Consider preparing a new, less concentrated stock solution. Avoid freezing the solution.[5]
Inconsistent experimental results Instability of the working solution.Prepare fresh working solutions from a properly stored stock solution for each experiment. Avoid using old or improperly stored solutions.
Bacterial growth in a supposedly selective medium The concentration of 3''-HABA Kanamycin A is too low, or the antibiotic has degraded.Verify the concentration of your stock solution. Prepare fresh selective media with the appropriate concentration of the antibiotic. Consider performing a stability test on your stock solution.

Experimental Protocols

Protocol 1: Preparation of a Stable 3''-HABA Kanamycin A Stock Solution

This protocol outlines the steps for preparing a sterile, stable stock solution of 3''-HABA Kanamycin A.

Materials:

  • 3''-HABA Kanamycin A sulfate powder

  • Sterile, nuclease-free water

  • Sterile buffer (e.g., citrate buffer, pH 4.5)

  • Sterile 0.22 µm syringe filter

  • Sterile, amber-colored storage vials

  • Calibrated pH meter

  • Analytical balance

Procedure:

  • Weighing: Accurately weigh the desired amount of 3''-HABA Kanamycin A sulfate powder using an analytical balance in a sterile environment.

  • Dissolution: Dissolve the powder in a minimal amount of sterile, nuclease-free water. 3''-HABA Kanamycin A is highly water-soluble.[2]

  • pH Adjustment: Check the pH of the solution using a calibrated pH meter. If necessary, adjust the pH to between 4.5 and 5.5 using a sterile buffer.[3]

  • Final Volume: Bring the solution to the final desired concentration with sterile, nuclease-free water.

  • Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile, amber-colored storage vial.

  • Storage: Label the vial with the name of the compound, concentration, date of preparation, and your initials. Store the solution at 2-8°C.[5]

Protocol 2: Workflow for Stability Assessment

This workflow provides a general framework for assessing the stability of your 3''-HABA Kanamycin A solution over time.

Start Prepare 3''-HABA Kanamycin A Stock Solution (Protocol 1) Store Store Aliquots under Different Conditions (e.g., 4°C, RT, 37°C, light, dark) Start->Store Sample Collect Samples at Defined Time Points (e.g., Day 0, 7, 14, 30) Store->Sample Analyze Analyze Samples for Potency and Degradation Sample->Analyze HPLC HPLC Analysis for Concentration and Degradation Products Analyze->HPLC Bioassay Microbial Bioassay (e.g., MIC determination) for Biological Activity Analyze->Bioassay End Determine Shelf-Life and Optimal Storage HPLC->End Bioassay->End

Sources

Technical Support Center: 3''-HABA Kanamycin A Experiments

[1][2]

Executive Summary & Compound Identity

Subject: 3''-HABA Kanamycin A CAS Registry Number: 50725-25-2 Common Designation: Amikacin Impurity C (EP/USP) Chemical Definition: Kanamycin A acylated with (S)-4-amino-2-hydroxybutyric acid (HABA) at the N-3'' position (on the 3-amino-3-deoxy-D-glucose ring).[1][2][3]

Critical Distinction:

  • Amikacin (API): Acylated at N-1 (2-deoxystreptamine ring).[1][2]

  • Impurity A: Acylated at N-3 (2-deoxystreptamine ring).[1][2][4]

  • Impurity C (Topic): Acylated at N-3'' (Glucose ring).[1][2]

Synthesis & Formation Mechanics

Q: Why is 3''-HABA Kanamycin A forming in my Amikacin synthesis?

A: The formation of the 3''-isomer indicates a failure in regioselectivity control, specifically regarding the protection or activation strategy. [1][2]

Mechanism: Kanamycin A contains four acylatable amino groups (N-1, N-3, N-6', N-3'').[1][2] The synthesis of Amikacin requires exclusive acylation at N-1 .[1][2]

  • Standard Control: The "Zinc Chelation" method (e.g., using Zinc Acetate) is the industry standard.[1][2] Zn²⁺ forms a complex with the vicinal amino-alcohol groups of the deoxystreptamine ring, activating the N-1 amine while effectively "masking" the others or directing the steric approach.[1][2]

  • Root Cause of N-3'' Acylation:

    • Insufficient Zn²⁺: If the Zn:Kanamycin molar ratio is < 3:1, the chelation network is incomplete, leaving the N-3'' amine (which is less sterically hindered than the chelated core) exposed to the HABA-NHS ester.[1][2]

    • Incorrect pH: The pKa of the N-3'' amine is approximately 7.3–7.[2]5. If the acylation reaction pH drifts > 6.5, the N-3'' amine becomes significantly more nucleophilic, competing with the activated N-1.[2]

    • Fast Addition: Rapid addition of the HABA acylating agent favors kinetic control, which can lead to random acylation at N-3'' and N-6'.[1][2]

Corrective Action:

  • Maintain a Zn(OAc)₂ : Kanamycin A ratio of 4:1 .[1][2]

  • Control reaction temperature at 0–5°C to favor thermodynamic control (N-1 specificity).

  • Ensure slow, dropwise addition of the HABA active ester.[1][2]

Analytical Troubleshooting (HPLC & Detection)

Q: I cannot separate 3''-HABA (Impurity C) from Amikacin using the standard EP method. What variables should I tune?

A: Impurity C and Amikacin are positional isomers with identical molecular weights (585.6 g/mol ) and very similar pKa values.[1] Separation relies on subtle differences in hydrophobicity induced by ion-pairing. [1][2]

Troubleshooting Matrix:

ParameterImpact on Separation (Resolution)Recommendation
Ion-Pair Reagent Octanesulfonic acid (OSA) interacts differently with the spatial charge distribution of N-1 vs N-3''.[1][2]Increase OSA conc. from 2.2 g/L to 2.5 g/L to increase retention of the more hydrophobic isomer.
Mobile Phase pH Critical. The ionization state of the HABA side chain (pKa ~9) and the aminoglycoside core varies.[1][2]Lower pH to 3.0 (using diluted H₂SO₄). Higher pH (>3.[1]5) causes peak broadening and co-elution.[1]
Column Temp High temp improves mass transfer but reduces selectivity for isomers.Maintain 40°C . Do not exceed 50°C, as resolution between Impurity A and C degrades.[1]
Column Type Carbon load affects retention.Use a high-density C18 (e.g., Kromasil 100-5-C18 or Zorbax Eclipse XDB-C18 ).[1][2]
Q: Why is the detector sensitivity so low for Impurity C compared to Amikacin?

A: This is likely an artifact of the detection method, not the compound itself. [1][2]

  • UV Detection (200 nm): Both compounds lack a strong chromophore.[1] Sensitivity relies on the weak absorption of the amide bond and end-absorption.[1][2] If your baseline is noisy, Impurity C (usually present at <1%) will disappear.[1][2]

  • Pulsed Amperometric Detection (PAD): This is the gold standard (EP Method).[1][2] PAD oxidation depends on the number of oxidizable groups (hydroxyls/amines) accessible to the gold electrode.[1][2]

    • Issue: If the N-3'' HABA group sterically hinders the oxidation of the neighboring hydroxyls on the glucose ring, the response factor for Impurity C may be lower than Amikacin.[1][2]

    • Solution: You must determine the Relative Response Factor (RRF) using a certified reference standard of Impurity C. Do not assume RRF = 1.0.[1]

Visualization of Pathways & Logic

Figure 1: Kanamycin A Acylation Logic

This diagram illustrates the divergent pathways leading to the desired drug (Amikacin) versus the common impurities (A and C) based on regioselectivity failures.[1][2]

Kanamycin_Acylationcluster_MainTarget Pathway (Thermodynamic Control)cluster_ImpuritiesImpurity Pathways (Kinetic/Steric Failure)KAKanamycin A(4 Free Amines: N-1, N-3, N-6', N-3'')ZnZn(OAc)2 ChelationKA->ZnComplexationAmikacinAmikacin (N-1 Acylation)Target DrugZn->AmikacinProtected N-3, N-6', N-3''Activated N-1ImpAImpurity A (N-3 Acylation)(3-HABA Kanamycin A)Zn->ImpAWeak Chelation(N-3 Exposed)ImpCImpurity C (N-3'' Acylation)(3''-HABA Kanamycin A)Zn->ImpCSteric Leakage / High pH(N-3'' Exposed)

Caption: Divergent acylation pathways of Kanamycin A. Impurity C forms when the N-3'' amine is insufficiently protected by the Zinc chelation complex.[1][2]

Figure 2: HPLC Troubleshooting Logic for Impurity C

A decision tree for resolving separation issues between Amikacin and Impurity C.

HPLC_TroubleshootingStartProblem:Impurity C Co-eluteswith AmikacinCheck_pHCheck Mobile Phase pHStart->Check_pHpH_HighpH > 3.0Check_pH->pH_HighpH_OKpH is 3.0Check_pH->pH_OKAction_pHLower pH to 3.0(Suppresses silanol activity)pH_High->Action_pHCheck_IPCheck Ion Pair (OSA)pH_OK->Check_IPIP_LowConc < 2.2 g/LCheck_IP->IP_LowIP_OKConc is OptimizedCheck_IP->IP_OKAction_IPIncrease OSA to 2.5 g/L(Increases retention)IP_Low->Action_IPCheck_TempCheck Column TempIP_OK->Check_TempAction_TempLower Temp to 35-40°C(Improves selectivity)Check_Temp->Action_Temp

Caption: Step-by-step logic for resolving Amikacin Impurity C peaks using Ion-Pair HPLC.

Detailed Experimental Protocol: EP Method Adaptation

This protocol is adapted from the European Pharmacopoeia (Amikacin Sulfate Monograph) but highlights the critical parameters for Impurity C detection.

Method Type: Liquid Chromatography (HPLC) with Pulsed Amperometric Detection (PAD).[1][2]

1. Reagents:

  • Mobile Phase: Dissolve 2.2 g of sodium octanesulfonate (Ion Pair) in 1000 mL of water. Adjust to pH 3.0 with dilute sulfuric acid. Add 50 mL of acetonitrile.

    • Note: The pH is the critical control point for Impurity C resolution.

  • Reference Standard: Amikacin Impurity C (3''-HABA Kanamycin A) Sulfate.[1][2][3]

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm (low acidity silica is preferred).[1][2]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 40°C.[5]

  • Injection Volume: 20 µL.

3. Detection (PAD):

  • Working Electrode: Gold.

  • Reference Electrode: Silver/Silver Chloride (Ag/AgCl).[1][2]

  • Waveform:

    • +0.05 V (400 ms) - Detection[1][2]

    • +0.75 V (200 ms) - Oxidation/Cleaning[1][2]

    • -0.15 V (400 ms) - Reduction/Restoration

4. System Suitability Criteria:

  • Resolution: Minimum 1.5 between Amikacin and Impurity A.

  • Peak Symmetry: 0.8 – 1.5.

  • Note: Impurity C typically elutes after Amikacin in this system due to the specific interaction of the 3''-HABA group with the ion-pairing reagent.[1][2]

References

  • European Pharmacopoeia (Ph.[1][6][7] Eur.) . Amikacin Sulfate Monograph 1290. 10th Edition. Strasbourg, France: EDQM.[1][2] [1][2]

  • VulcanChem . 3''-HABA Kanamycin A Sulfate (Amikacin Impurity C) Product Data.

  • Santa Cruz Biotechnology . 3-HABA Kanamycin A Sulfate (Impurity A) vs Impurity C Distinction.

  • U.S. Pharmacopeia (USP) . Amikacin Sulfate: Organic Impurities. USP-NF 2023.[1][2] Rockville, MD.[1][2] [1][2]

  • Axios Research . Amikacin EP Impurity C Reference Standard Data.

Technical Support Center: Managing 3''-HABA Kanamycin A Interference

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: 3''-N-(L-4-amino-2-hydroxybutyryl)kanamycin A (Amikacin Impurity C) Audience: Analytical Chemists, Biochemists, Drug Development Scientists[1]

Executive Summary

3''-HABA Kanamycin A is a positional regioisomer of the antibiotic Amikacin (which is 1-N-HABA Kanamycin A).[1] It typically arises as a byproduct during the acylation of Kanamycin A. Because it shares the exact molecular weight (585.6 g/mol ) and a nearly identical polarity with Amikacin, it is a frequent source of analytical interference and false-positive results in biochemical assays.

This guide addresses the three critical interference vectors:

  • Immunoassay Cross-Reactivity: False elevation of reported Amikacin levels.

  • Chromatographic Co-elution: Inaccurate purity profiling in HPLC.

  • Biochemical Assay Artifacts: Inhibition of colorimetric protein assays and enzymatic workflows.

Module 1: Immunoassay Cross-Reactivity (TDM & ELISA)

The Issue: Most commercial immunoassays (FPIA, EMIT, ELISA) for Amikacin utilize antibodies raised against the HABA (4-amino-2-hydroxybutyryl) side chain.[1] Since 3''-HABA Kanamycin A contains this identical epitope—merely attached to the 3''-amine rather than the 1-amine—antibodies often cannot distinguish between the two.

Symptom:

  • Discrepancy between immunoassay results (High) and clinical efficacy or microbiological potency (Low).[1]

  • "Ghost" Amikacin readings in samples known to contain only synthesis byproducts.

Troubleshooting Protocol: Cross-Reactivity Validation

Objective: Determine if your positive signal is Amikacin or the 3''-isomer.

  • Step 1: The Dilution Linearity Test

    • Prepare a serial dilution of your sample (1:2, 1:4, 1:8).[1]

    • Run the immunoassay.[2][3][4][5]

    • Analysis: If the 3''-isomer has a lower binding affinity (lower association constant,

      
      ) than Amikacin, the calculated concentration will often drift non-linearly upon dilution compared to a pure Amikacin standard.[1]
      
  • Step 2: The "Spike and Recovery" Confirmation

    • Spike a known concentration of pure Amikacin (USP Reference Standard) into your sample.[1]

    • Pass Criteria: Recovery should be 100% ± 15%.

    • Fail Criteria: If recovery is significantly >115%, the 3''-isomer is likely occupying antibody sites, altering the equilibrium competition dynamics.

  • Step 3: Definitive Identification (LC-MS)

    • Immunoassays are insufficient for resolution. You must switch to Mass Spectrometry (see Module 2).[1]

Module 2: Chromatographic Interference (HPLC/LC-MS)

The Issue: Standard C18 Reverse Phase HPLC at neutral/acidic pH often fails to resolve Amikacin from the 3''-isomer. Both are polycationic and highly polar, leading to co-elution or peak "shouldering."

Visualizing the Separation Logic

HPLC_Strategy Start HPLC Peak Issue: Shoulder or Broad Peak Check_pH Check Mobile Phase pH Start->Check_pH Low_pH Acidic (pH 2-4) Standard C18 Check_pH->Low_pH High_pH Alkaline (pH 10-11) Polymer/Hybrid C18 Check_pH->High_pH Result_Low Co-elution (Interference Persists) Low_pH->Result_Low Result_High Resolution Achieved (pKa differences exploited) High_pH->Result_High Alt_Method Alternative: HILIC or IP-RP Result_Low->Alt_Method

Figure 1: Decision tree for resolving the 3''-isomer from Amikacin. High pH is often required to exploit subtle pKa differences between the N-1 and N-3'' amines.[1]

Recommended Protocol: High-pH Separation[1]

The pKa of the N-1 amine (acylated in Amikacin) differs slightly from the N-3'' amine (acylated in the isomer).[1] At high pH, the ionization states diverge enough to allow separation.

Method Parameters:

  • Column: C18 Hybrid particle (e.g., XBridge C18) resistant to high pH.[1]

  • Mobile Phase A: 10 mM Ammonium Hydroxide (pH ~10.5).[1]

  • Mobile Phase B: Acetonitrile.[6][7][8]

  • Gradient: 5% B to 20% B over 20 minutes (Aminoglycosides elute early; keep organic low).

  • Detection:

    • Preferred: Pulsed Amperometric Detection (PAD) or ELSD (Evaporative Light Scattering).[1]

    • Acceptable: UV at 200-210 nm (Low sensitivity, requires high purity).[1]

Data Interpretation:

Compound Approx Relative Retention (RRT) Note
Amikacin (1-N-HABA) 1.00 Main Peak
3''-HABA Isomer 0.92 - 0.96 Elutes slightly earlier due to shielding of the 3''-amine.[1]

| BB-K8 (Precursor) | 1.10+ | Kanamycin A |[1]

Module 3: Biochemical Assay Interference (BCA/Bradford)[1][9]

The Issue: Researchers often attempt to quantify proteins in solutions containing aminoglycosides. 3''-HABA Kanamycin A interferes via two mechanisms:

  • Copper Chelation (BCA Assay): The HABA group (hydroxy-amine) acts as a chelator, reacting with Cu2+ independent of protein content.[1]

  • Dye Precipitation (Bradford): The polycationic nature of the isomer can precipitate Coomassie dye, causing high background noise.

Interference Threshold Table
Assay TypeInterference MechanismMax Tolerable Conc. of 3''-HABASymptom
BCA Reduces Cu2+ to Cu1+ (False Positive)< 0.1 mMPurple color develops in "Blank" wells.[1]
Bradford Charge-charge interaction with Dye< 1.0 mMBlue precipitate forms immediately.[1]
UV (280nm) None (Weak absorbance)High ToleranceSafe to use (unless at >50 mM).[1]
Correction Protocol: The Precipitation Step

If you must measure protein in the presence of high 3''-HABA Kanamycin A concentrations, do not rely on background subtraction. You must physically separate the antibiotic.

  • Add DOC/TCA: Add 0.1% Deoxycholate (DOC) followed by 10% Trichloroacetic acid (TCA) to your sample.[1]

  • Incubate: Ice for 10 minutes.

  • Spin: Centrifuge at 14,000 x g for 5 minutes.

  • Wash: The protein pellet remains; the 3''-HABA Kanamycin A stays in the supernatant. Discard supernatant.

  • Resuspend: Dissolve pellet in assay buffer and run BCA/Bradford.

FAQ: Frequently Asked Questions

Q: Is 3''-HABA Kanamycin A biologically active? A: Yes, but significantly less potent than Amikacin.[1] The acylation at the N-1 position (Amikacin) protects the molecule from specific aminoglycoside-modifying enzymes (AMEs).[1] The 3''-isomer does not share this same resistance profile and has lower ribosomal binding affinity. In potency assays (MIC), it acts as a "diluent," lowering the apparent specific activity of the batch.

Q: Can I use standard Kanamycin A antibodies to detect this impurity? A: Generally, no. Most Kanamycin antibodies target the core rings. While they will bind the 3''-isomer, they will also bind Amikacin and Kanamycin A indistinguishably. You need an assay specific to the position of the HABA group, which usually requires chromatographic separation (LC-MS).

Q: Why does my chromatogram show a "split peak" for Amikacin? A: This is the classic signature of the 3''-isomer (or the 6'-isomer). If you are using a low-pH mobile phase (e.g., TFA/Formic Acid), the amines are fully protonated, and the isomers behave almost identically.[1] Switch to a high-pH method (Module 2) to resolve the split peak into two distinct peaks.

References

  • Structure and Impurity Profiling: Gunawardana, G., et al. (1997).[1][9] "The Identification of 1,6'- and 1,3''-Di-N-(L-4-amino-2-hydroxybutyryl) Derivatives of Kanamycin as Synthetic Byproducts of Amikacin." The Journal of Antibiotics, 50(10), 887-889.[1][9]

  • Immunoassay Cross-Reactivity: Thermo Fisher Scientific. (2024).[1][6][10] "QMS® Amikacin Immunoassay Package Insert." Cross-reactivity data for kanamycin derivatives.

  • Chromatographic Separation: Maudens, K. E., et al. (2004).[1] "Determination of amikacin in human plasma by LC-MS/MS." Journal of Chromatography B, 801(2), 315-318.[1] (Demonstrates ion-pairing requirements for aminoglycoside isomers).

  • Protein Assay Interference: Sapan, C. V., et al. (1999).[1] "Colorimetric protein assay techniques." Biotechnology and Applied Biochemistry, 29, 99-108.[1] (Mechanisms of amine interference in BCA).

Sources

Technical Support Guide: Proper Storage and Handling of 3''-HABA Kanamycin A Powder

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with comprehensive, field-proven insights into the proper storage, handling, and troubleshooting for 3''-HABA Kanamycin A powder. As a critical research tool and a known impurity of the antibiotic Amikacin, maintaining the integrity of 3''-HABA Kanamycin A is paramount for reproducible and accurate experimental outcomes.[][2] This document moves beyond simple instructions to explain the causality behind each recommendation, ensuring your protocols are robust and self-validating.

Section 1: Frequently Asked Questions (FAQs) - Core Knowledge

This section addresses the most common inquiries regarding the handling and storage of 3''-HABA Kanamycin A.

Q1: What are the definitive storage conditions for unopened 3''-HABA Kanamycin A powder?

The primary directive is to always consult the manufacturer's Safety Data Sheet (SDS) or technical data sheet (TDS) that accompanies your specific lot.[2] There is variability among suppliers. For instance, some datasheets may specify Room Temperature (RT) for shipping and storage[3], while the parent compound, kanamycin sulfate, is typically stored under refrigerated (2-8°C) or frozen (-20°C), desiccated conditions.[4][5][6]

Scientist's Insight: The recommendation for kanamycin and its derivatives to be stored in cool, dry conditions stems from their susceptibility to hydrolysis and degradation, which is accelerated by heat and moisture.[4][7] If the manufacturer's TDS is unavailable, the most conservative and safest approach is to store the unopened powder at 2-8°C with a desiccant .

Q2: How should I store the powder after opening the container?

Once the manufacturer's seal is broken, the risk of moisture and atmospheric contamination increases significantly. To preserve the powder's integrity:

  • Minimize Exposure: Open the container only when you are ready to weigh the powder.

  • Use a Desiccator: Store the opened container inside a desiccator at the recommended temperature (e.g., 2-8°C) to protect it from ambient moisture.

  • Consider Inert Gas: For highly sensitive experiments or long-term storage of the opened powder, consider backfilling the vial with an inert gas like argon or nitrogen before sealing.

Q3: What is the best practice for preparing a stock solution?

Accurate preparation is as critical as proper storage.[8] The key steps involve precisely weighing the powder, dissolving it in a suitable sterile solvent (typically sterile, nuclease-free water or a buffer like PBS), and then sterilizing the solution through filtration.[7][9] A detailed, step-by-step methodology is provided in Protocol 2.1 .

Q4: How should I store my aqueous stock solutions of 3''-HABA Kanamycin A?

The storage strategy for solutions depends on your intended usage timeline:

  • Short-Term Storage (up to 30 days): Store the solution in a sterile, light-protected container at 2-8°C.[7]

  • Long-Term Storage (>30 days): The gold standard is to aliquot the sterile-filtered stock solution into single-use volumes in sterile microcentrifuge tubes and store them at -20°C.[10][11][12] This practice minimizes the risk of contamination and prevents degradation from repeated freeze-thaw cycles.

Q5: Why is protecting solutions from light so important?

Kanamycin and its derivatives are susceptible to photodegradation.[7][8] Exposure to light, especially UV wavelengths from sunlight or artificial sources, can cleave chemical bonds and render the compound inactive. This is why using amber-colored vials or wrapping containers in aluminum foil is a critical and non-negotiable step for storing solutions.[7][8]

Q6: How many times can I freeze-thaw my stock solution aliquots?

Ideally, zero . Each freeze-thaw cycle exposes the compound to physical stress. As water freezes, solutes like 3''-HABA Kanamycin A become highly concentrated in the unfrozen liquid phase, which can alter pH and ionic strength, potentially leading to degradation. The formation of ice crystals can also physically damage complex molecules. Aliquoting into single-use volumes is the most effective strategy to avoid this issue entirely.[12]

Section 2: In-Depth Experimental Protocols
Protocol 2.1: Reconstitution of 3''-HABA Kanamycin A Powder to Create a Sterile Stock Solution

This protocol provides a self-validating method for preparing a reliable stock solution.

Materials:

  • 3''-HABA Kanamycin A powder

  • Calibrated analytical balance

  • Sterile, nuclease-free water or desired buffer (e.g., PBS)

  • Sterile, disposable 0.22 µm syringe filter

  • Sterile syringes (appropriate size for your volume)

  • Sterile, light-protected storage container (e.g., amber vial)

  • Sterile, single-use microcentrifuge tubes for aliquots

  • Non-selective agar plate (e.g., LB Agar) for sterility check

Methodology:

  • Aseptic Preparation: Perform all steps in a laminar flow hood or biological safety cabinet to prevent microbial contamination.[7]

  • Weighing: Using a calibrated analytical balance, carefully weigh the required amount of 3''-HABA Kanamycin A powder.[8]

  • Dissolution: Add the appropriate volume of sterile solvent to the powder. For example, to create a 50 mg/mL stock, dissolve 0.5 g of powder in a final volume of 10 mL of water.[9] Mix thoroughly by vortexing until the powder is completely dissolved.

  • pH Adjustment (If Necessary): For optimal stability, the pH of kanamycin solutions should be maintained between 4.5 and 5.5.[7] Check the pH and adjust with sterile HCl or NaOH if required.

  • Sterile Filtration: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe tip.[5]

  • Filtering and Aliquoting: Dispense the solution through the filter directly into sterile, single-use microcentrifuge tubes. This step both sterilizes the solution and prepares it for storage in one action.

  • Self-Validation (Sterility Check): Before storing, dispense a single drop (~20-50 µL) of the final filtered solution onto a non-selective agar plate. Incubate the plate at 37°C for 24-48 hours. The absence of colony growth validates the sterility of your stock solution and technique.

  • Labeling and Storage: Clearly label all aliquots with the compound name, concentration, and date of preparation. Immediately transfer the aliquots to the appropriate storage condition (2-8°C for short-term or -20°C for long-term).

Section 3: Troubleshooting Guide
Problem Potential Root Cause Recommended Solution & Rationale
1. Selection experiments are failing (e.g., no colonies on selective plates, or a high number of non-resistant background colonies).Loss of Antibiotic Potency: The 3''-HABA Kanamycin A may have degraded due to improper storage (temperature, light exposure), excessive freeze-thaw cycles, or incorrect pH of the stock solution.[7][12]Action: Prepare a fresh stock solution following Protocol 2.1. Validation: Perform a control experiment using a bacterial strain with known sensitivity to kanamycin to confirm the activity of the new stock. If the control fails, the issue may lie with the powder itself.
Bacterial Resistance: The bacterial strain being used may have inherent or acquired resistance to kanamycin.[8]Action: Verify the kanamycin-sensitive phenotype of your bacterial strain. Validation: Streak the parent (non-transformed) strain on a plate containing the working concentration of 3''-HABA Kanamycin A. No growth should be observed.
2. Precipitation is observed in my refrigerated or thawed stock solution.Low Temperature Storage: Temperatures below 2°C can cause some solutes to precipitate out of solution.[7]Action: Gently warm the solution to room temperature or 37°C and mix to redissolve the precipitate. Prevention: Ensure your refrigerator maintains a stable temperature between 2-8°C. Avoid placing the solution in the coldest part of the unit.
Solubility Limit Exceeded: The concentration of the stock solution may be too high for the chosen solvent.Action: Dilute the stock solution with additional sterile solvent. Prevention: Consult literature or the manufacturer's data sheet for solubility information before preparing highly concentrated stocks. Kanamycin sulfate is soluble in water up to 50 mg/mL.[5]
3. High variability in results between experiments using the same stock.Inconsistent Aliquot Concentration: If the stock solution was not mixed thoroughly before aliquoting, the concentration can vary between tubes.Action: For the current experiment, consider pooling several aliquots and mixing well before use. Prevention: Always ensure the stock solution is completely homogenous by vortexing before you draw it up for aliquoting.
Degradation Over Time: The stock solution, even when stored at 2-8°C, has a finite shelf-life (approx. 30 days).[7]Action: Discard stock solutions that are older than their recommended shelf-life for the given storage condition. Prevention: Always label aliquots with the preparation date and use a first-in, first-out system.
Section 4: Data Summaries & Visual Guides
Table 1: Recommended Storage Conditions Summary
Form Condition Temperature Duration Key Considerations
Powder Unopened2-8°CPer manufacturer's expiryAlways check datasheet first. [2] Store in a dry location.[4]
Opened2-8°CUp to 12 monthsStore in a desiccator. Minimize atmospheric exposure.
Solution Short-Term2-8°CUp to 30 daysMust be light-protected. [7][8] Use amber vials or foil.
Long-Term-20°CUp to 12 monthsAliquot into single-use volumes. [11][12] Avoid freeze-thaw cycles.
Diagram 1: Decision Workflow for Storing 3''-HABA Kanamycin A

G receive Receive Powder check_sds Check Manufacturer's Data Sheet (TDS/SDS) receive->check_sds store_unopened Store Unopened Powder (2-8°C, Desiccated) check_sds->store_unopened Follow manufacturer's recommendation prep_stock Prepare Stock Solution (Protocol 2.1) store_unopened->prep_stock aliquot Aliquot into Single-Use Tubes prep_stock->aliquot usage_decision Use within 30 days? aliquot->usage_decision store_short Store at 2-8°C (Light Protected) usage_decision->store_short Yes store_long Store at -20°C usage_decision->store_long No

Caption: Workflow for handling 3''-HABA Kanamycin A from receipt to storage.

Diagram 2: Troubleshooting Flowchart for Failed Selection Experiments

G start Selection Experiment Failed check_potency Test Antibiotic Potency (Use known sensitive strain) start->check_potency potency_ok Potency OK? check_potency->potency_ok check_strain Investigate Strain/ Plasmid/Transformation potency_ok->check_strain Yes prep_fresh Prepare Fresh Stock Solution (Protocol 2.1) potency_ok->prep_fresh No issue_identified Problem Likely in Experimental Protocol check_strain->issue_identified review_storage Review Storage History (Temp logs, age, light) prep_fresh->review_storage discard_powder Consider Discarding Old Powder Stock review_storage->discard_powder

Caption: A logical guide to diagnosing failed selection experiments.

Section 5: References
  • Creative Diagnostics. (n.d.). Common Problems and Solutions of Kanamycin in Experiments. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Preparation and Storage of Kanamycin Solution. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Kanamycin sulphate. Retrieved from [Link]

  • ResearchGate. (2015). How thermostable is kanamycin?. Retrieved from [Link]

  • Elabscience. (n.d.). Kanamycin Sulfate Solution, 100 × (PB180128). Retrieved from [Link]

  • Reddit. (2022). Can the kanamycin aliquots be saved?. Retrieved from [Link]

  • Drugs.com. (2025). Kanamycin: Package Insert / Prescribing Information. Retrieved from [Link]

  • HealthHub. (n.d.). Administration: Mixing Powdered Medication into Suspensions. Retrieved from [Link]

  • Tiaris Biosciences. (2023). Kanamycin FAQ. Retrieved from [Link]

Sources

Technical Support Center: HABA-Kanamycin A Coupling Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center resource for researchers and process chemists dealing with the synthesis of Amikacin (1-N-[L-(-)-4-amino-2-hydroxybutyryl]kanamycin A) and its analogs.

Note on Nomenclature: While the target drug Amikacin is the N-1 acylated derivative, the prompt mentions 3''-HABA . In synthetic practice, the formation of the 3''-isomer (acylation at the N-3'' position) is the primary competitive side-reaction that destroys yield. This guide focuses on Regioselective Control to maximize the desired isomer (typically N-1) and suppress the unwanted 3''-byproduct.

Diagnostic Overview: Why is your yield low?

In the synthesis of HABA-Kanamycin derivatives (Amikacin), "low yield" is rarely a conversion problem—it is a selectivity problem . Kanamycin A contains four acylable amino groups (N-1, N-3, N-6', N-3'').[1]

  • Thermodynamic Reality: Without protection, the N-6' amine is the most nucleophilic.

  • The Target: You typically want the N-1 acylation (Amikacin).

  • The Enemy: The N-3'' isomer. Even with standard Zinc chelation, the N-3'' position remains partially exposed, leading to significant yield loss (15–30%) as the "3''-HABA" impurity (Amikacin Impurity F).

This guide troubleshoots the Zinc-Chelation Active Ester Method (The Kawaguchi Protocol), as it is the industry standard for controlling this regioselectivity.

The Core Protocol: The Zinc Chelation Strategy

To fix low yield, you must first validate your protection strategy. We utilize the reversible masking of N-3 and N-6' using transition metals.

The Mechanism of Action

The addition of Zn(OAc)₂ to Kanamycin A forms a chelate complex.

  • Site 1 (Blocked): Zinc bridges N-3 and the hydroxyls of the deoxystreptamine ring.

  • Site 2 (Blocked): Zinc coordinates with N-6' and adjacent hydroxyls.

  • Site 3 (Exposed - Target): N-1 remains free and nucleophilic.

  • Site 4 (Partially Exposed - Risk): N-3'' is sterically hindered but not fully blocked, causing the "low yield" issue.

Visualization: Reaction Logic & Failure Points[2]

G KA Kanamycin A (Starting Material) Zn Zn(OAc)2 Addition KA->Zn Complex Zn-Chelate Complex (N-3 & N-6' Blocked) Zn->Complex pH 6.0-7.0 Standard Path_Leak Path C: Chelate Leakage (N-6' Acylation) Zn->Path_Leak pH < 5.5 (Complex Unstable) Acylation Acylation with Activated HABA (NHS/ONB) Complex->Acylation Path_N1 Path A: N-1 Attack (Major Product: Amikacin) Acylation->Path_N1 Kinetic Control (Low Temp) Path_N3 Path B: N-3'' Attack (Impurity: 3''-HABA Isomer) Acylation->Path_N3 Steric Leakage (High Temp/Fast Add) Deprotect Deprotection (Remove Zn & Cbz/Boc) Path_N1->Deprotect Path_N3->Deprotect Purification Ion Exchange (Amberlite CG-50) Deprotect->Purification

Caption: Figure 1. The Regioselectivity Workflow. Green paths indicate optimal yield; red dashed paths indicate common yield-loss mechanisms.

Troubleshooting Guide (Q&A Format)

Module A: The Chelation Step (Regiocontrol)

Q1: My LC-MS shows a high percentage of N-6' acylated product. Why did the Zinc protection fail?

  • Cause: The pH of your chelation mixture is likely too low. The Zn-Kanamycin complex is acid-labile.

  • Fix: Ensure the reaction solvent (typically 50% aq. THF or DMF) is maintained at pH 6.5–7.0 before adding the HABA ester.

  • Protocol Check: Do not use strong acids to dissolve Kanamycin. Use the sulfate salt with stoichiometric NaOH neutralization, or start with Kanamycin free base.

Q2: I am getting a 40:60 mixture of N-1 (Target) and N-3'' (Byproduct). How do I shift this ratio?

  • Cause: This is the classic "Amikacin Yield Problem." The N-3'' amine competes with N-1.

  • Fix 1 (Solvent Effect): Switch from 50% THF to 50% DMSO/Water . DMSO coordinates with Zinc, potentially tightening the steric bulk around the molecule, further hindering N-3''.

  • Fix 2 (Molar Ratio): Increase Zn(OAc)₂ equivalents from 2.5 eq to 3.5 eq . Excess Zinc forces the equilibrium toward the fully chelated state, minimizing "open" conformations that expose N-6'.

Module B: The Acylation Step (HABA Coupling)

Q3: My yield is low because the HABA ester is hydrolyzing before it reacts. What should I do?

  • Insight: NHS (N-hydroxysuccinimide) esters are hydrolytically unstable in the aqueous conditions required for Kanamycin solubility.

  • Recommendation: Switch to the ONB Ester (N-hydroxy-5-norbornene-2,3-dicarboximide).

    • Why? ONB esters are more hydrophobic and sterically bulky. This slows down hydrolysis (side reaction) and improves selectivity for the N-1 amine over the more hindered N-3'' amine [1].

Q4: I see a peak corresponding to "HABA-Lactam" in the waste. Is this consuming my reagent?

  • Cause: Yes. L-HABA contains both an amine and a carboxylic acid (active ester). If the amine on HABA is not protected (e.g., Cbz, Boc), it will self-cyclize to form a lactam.

  • Critical Check: Ensure your HABA source is N-protected (e.g., (S)-4-(((benzyloxy)carbonyl)amino)-2-hydroxybutanoic acid).

  • Temperature Control: Even with protection, base-catalyzed cyclization can occur. Perform the acylation at 0°C to 5°C , never at room temperature.

Module C: Purification & Isolation[3]

Q5: I have the product, but I lose 50% of it during Ion Exchange chromatography.

  • Cause: Strong acid cation resins (e.g., Dowex 50W) bind aminoglycosides too tightly, requiring harsh elution that degrades the amide bond.

  • Fix: Use a Weak Acid Cation Exchange Resin (e.g., Amberlite CG-50 or CM-Sephadex C-25) in the NH₄⁺ form.

  • Elution Gradient: Use a shallow gradient of NH₄OH (0.1M to 1.0M). The N-3'' isomer is more basic than the N-1 isomer and elutes at a different ionic strength.

Optimized Experimental Protocol

Objective: Synthesis of N-1-HABA-Kanamycin A (Amikacin precursor) with minimized N-3'' byproduct.

Reagents
  • Kanamycin A (Free Base): 10 mmol

  • Zn(OAc)₂ · 2H₂O: 35 mmol (3.5 eq)

  • Solvent: Water/DMSO (1:1 v/v)

  • Acylating Agent: N-ONB ester of N-Cbz-L-HABA (11 mmol, 1.1 eq)

Step-by-Step Workflow
  • Chelation (The Critical Step):

    • Dissolve 10 mmol Kanamycin A in 40 mL Water/DMSO.

    • Add 35 mmol Zn(OAc)₂. Stir for 1 hour at room temperature.

    • Checkpoint: Solution should be clear. Measure pH; adjust to 6.5–7.0 with dilute TEA if necessary.

  • Acylation:

    • Cool the chelation mixture to 0–4°C .

    • Dissolve the ONB-HABA ester in 10 mL DMSO.

    • Add the ester dropwise over 60 minutes. Slow addition is crucial to favor kinetic selectivity for N-1.

  • Deprotection (Zinc Removal):

    • Dilute reaction with water.

    • Pass through a column of excess Amberlite IRC-50 (NH₄⁺ form) . The Zinc stays on the column; the aminoglycoside passes through or is weakly retarded.

    • Alternatively, precipitate Zn as ZnS (industrial method) or use EDTA (lab scale), though resin is cleaner.

  • Final Deprotection (Cbz Removal):

    • Hydrogenolysis: Pd/C (10%), H₂ (1 atm), in water/acetic acid.

  • Purification:

    • Load crude onto Amberlite CG-50 (NH₄⁺).

    • Elute with 0.2 M → 1.0 M NH₄OH gradient.

    • Yield Expectation: N-1 (Amikacin) elutes after Kanamycin A but before the N-3'' and poly-acylated byproducts.

Troubleshooting Data Matrix
ObservationProbable CauseCorrective Action
High N-6' Impurity Zn Chelation failed (pH too low)Maintain pH > 6.0; Ensure 50% organic co-solvent.
High N-3'' Impurity Non-selective AcylationSwitch to ONB-ester; Lower reaction temp to 0°C.
Poly-acylation Excess HABA reagentStrictly limit HABA to 1.0–1.1 eq.
Low Overall Mass Loss on ResinSwitch to Weak Acid Cation resin; Check waste fractions.

References

  • Kawaguchi, H., Naito, T., Nakagawa, S., & Fujisawa, K. (1972). BB-K8, a new semisynthetic aminoglycoside antibiotic. The Journal of Antibiotics, 25(12), 695–708.

  • Fujino, M., Kobayashi, S., Obayashi, M., Fukuda, T., & Shinagawa, S. (1974). The use of N-hydroxy-5-norbornene-2,3-dicarboximide active esters in peptide synthesis.[2][3] Chemical and Pharmaceutical Bulletin, 22(8), 1857-1863.[3]

  • U.S. Patent 3,781,268. (1973). Process for the synthesis of 1-N-acylated Kanamycin A.
  • European Patent 0218292. (1986). Novel process for the synthesis of amikacin.[1][4][5] (Describes improvements in yield using specific solvent systems).

Sources

Validation & Comparative

A Comparative Efficacy Analysis: 3''-HABA Kanamycin A versus Amikacin

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

In the landscape of aminoglycoside antibiotics, the strategic modification of parent compounds has been a cornerstone of overcoming bacterial resistance. Amikacin, a semi-synthetic derivative of Kanamycin A, stands as a clinical success story, largely due to the addition of an L-(-)-γ-amino-α-hydroxybutyric acid (L-HABA) side chain. This guide delves into a critical comparison between the clinically vital amikacin and its structural isomer, 3''-HABA Kanamycin A. By examining the subtle yet profound impact of the L-HABA group's positioning, we can elucidate key principles of structure-activity relationships (SAR) that govern antibiotic efficacy and resistance evasion.

The Aminoglycoside Mechanism: A Shared Foundation

Both amikacin and 3''-HABA Kanamycin A are bactericidal agents that execute their primary function by disrupting protein synthesis. Like their parent compound, Kanamycin A, they target the bacterial ribosome, a complex and essential component of cellular machinery.

Core Mechanism of Action:

  • Binding Target: The antibiotics bind with high affinity to the 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit.[1][2][3][4] This binding occurs at the decoding A-site.

  • Functional Disruption: This binding event interferes with the fidelity of translation in several ways: it blocks the initiation of protein synthesis, causes misreading of the mRNA codon, and leads to the premature termination of translation.[5][6][7]

  • Bactericidal Effect: The accumulation of non-functional or truncated proteins is toxic to the bacterial cell, leading to membrane damage and, ultimately, cell death.[3]

Aminoglycoside_Mechanism cluster_bacterium Bacterial Cell Ribosome Ribosome Protein Functional Protein Ribosome->Protein Normal Synthesis NonFunctional_Protein Non-Functional Protein Ribosome->NonFunctional_Protein Causes mRNA Misreading mRNA mRNA mRNA->Ribosome Translation Cell_Death Cell_Death NonFunctional_Protein->Cell_Death Accumulation Leads to Toxicity Aminoglycoside Amikacin or 3''-HABA Kanamycin A Aminoglycoside->Ribosome Binds to 30S Subunit (A-site)

Caption: General mechanism of action for aminoglycoside antibiotics.

Structure-Activity Relationship: The Positional Isomerism Advantage

The crucial difference between amikacin and 3''-HABA Kanamycin A lies in the attachment point of the L-HABA side chain. This single structural alteration is the primary determinant of their differential efficacy, particularly against resistant bacteria.

  • Amikacin: The L-HABA group is acylated at the N-1 position of the central 2-deoxystreptamine (2-DOS) ring.[8][9]

  • 3''-HABA Kanamycin A: The L-HABA group is acylated at the 3'' position of the 6'-aminoglucose ring.[8]

Bacterial resistance to aminoglycosides is most commonly mediated by aminoglycoside-modifying enzymes (AMEs), which inactivate the drug through acetylation, phosphorylation, or adenylylation.[9][10][11][12] The strategic placement of the L-HABA moiety in amikacin at the N-1 position provides steric hindrance that blocks the access of a wide array of AMEs that would otherwise modify hydroxyl and amino groups at other positions on the molecule.[9][13]

Conversely, while the modification at the 3'' position in 3''-HABA Kanamycin A may protect that specific site from enzymatic attack (e.g., by APH(3') enzymes), it leaves other critical sites, such as the 6'-amino group, vulnerable. Research has shown that N-1 acylation, as seen in amikacin, generally confers more advantageous pharmacological properties compared to 3'' acylation.[8] This structural advantage gives amikacin a broader spectrum of activity against many strains that are resistant to its parent compound, Kanamycin A, and other aminoglycosides like gentamicin and tobramycin.[13][14]

Comparative In Vitro Efficacy

To objectively compare the efficacy of these compounds, the gold standard is the determination of the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial isolates, including those with known resistance mechanisms. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium after overnight incubation.

While direct, side-by-side published data for 3''-HABA Kanamycin A is scarce as it is primarily a research compound, we can project its expected performance based on well-established principles of aminoglycoside resistance.

Table 1: Projected Minimum Inhibitory Concentration (MIC) Data (μg/mL)

Bacterial StrainResistance MechanismKanamycin A (Baseline)Amikacin3''-HABA Kanamycin A (Projected)
E. coli ATCC 25922Susceptible1-41-41-4
P. aeruginosa PAO1Susceptible4-162-84-16
K. pneumoniae (clinical)APH(3')-I>1284-82-8
E. coli (clinical)AAC(6')-Ib>128>64 >128
A. baumannii (clinical)Multiple AMEs>2568-16>128

Interpretation of Data:

  • Susceptible Strains: Against susceptible strains lacking AMEs, all three compounds are expected to show comparable activity.

  • APH(3')-Producing Strain: 3''-HABA Kanamycin A is projected to be effective, as its modification directly blocks the target site of the APH(3') enzyme. Amikacin is also effective due to the protective nature of its N-1 substitution.

  • AAC(6')-Producing Strain: This is the key differentiator. The aminoglycoside 6'-N-acetyltransferase type Ib (AAC(6')-Ib) is a primary mechanism of resistance to amikacin.[9] Since neither the N-1 modification of amikacin nor the 3'' modification of its isomer protects the 6'-amino group, both compounds are rendered inactive by this enzyme. This highlights a critical vulnerability shared by both molecules.

  • Multi-Drug Resistant (MDR) Strains: Against bacteria expressing multiple AMEs, amikacin's broader protective shield gives it a clear advantage over both Kanamycin A and 3''-HABA Kanamycin A.[6][15]

Experimental Protocols for Efficacy Determination

To ensure scientific integrity, efficacy testing must follow standardized, self-validating protocols. The broth microdilution method for MIC determination is a universally accepted standard.

Protocol: Broth Microdilution MIC Assay

  • Preparation of Antibiotic Stock: Prepare a high-concentration stock solution of each antibiotic (3''-HABA Kanamycin A and amikacin) in sterile deionized water. Sterilize by filtration through a 0.22 µm filter.

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform a two-fold serial dilution of each antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB). This creates a gradient of antibiotic concentrations. Leave one well per row as a growth control (no antibiotic).

  • Inoculum Preparation: Culture the bacterial strain to be tested overnight. Dilute the culture to achieve a standardized turbidity equivalent to a 0.5 McFarland standard. Further dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours under ambient atmospheric conditions.

  • Reading the MIC: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity (growth). This can be assessed visually or with a plate reader.

Causality and Self-Validation: This protocol is self-validating because it includes a positive control for growth (no antibiotic) and a negative control (uninoculated broth). The use of standardized CAMHB and inoculum density ensures reproducibility and comparability of results across different experiments and laboratories.

MIC_Workflow A Prepare Antibiotic Stock Solutions B Perform 2-fold Serial Dilution in 96-well Plate (CAMHB) A->B D Inoculate Plate with Bacteria (5x10^5 CFU/mL) B->D C Prepare Standardized Bacterial Inoculum (0.5 McFarland) C->D E Incubate Plate (37°C, 18-24h) D->E F Read Wells for Turbidity (Visual or Spectrophotometer) E->F G Determine MIC: Lowest Concentration with No Visible Growth F->G

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Concluding Analysis for the Senior Scientist

The comparative analysis of 3''-HABA Kanamycin A and amikacin provides a compelling illustration of rational drug design in the fight against antimicrobial resistance.

  • Established Efficacy: Amikacin's clinical success is a direct result of its N-1 L-HABA substitution, which provides robust protection against a wide range of AMEs, thereby restoring activity against many Kanamycin-resistant strains.[9][16]

  • Positional Importance: The inferior projected efficacy of 3''-HABA Kanamycin A against key resistant phenotypes underscores the critical importance of the modification site. While it represents a valid chemical strategy to block a specific enzyme (APH(3')), it fails to provide the broad-spectrum protection conferred by the N-1 substitution.

  • Research Value: 3''-HABA Kanamycin A remains a valuable tool for SAR studies. By comparing its activity profile to that of amikacin, researchers can probe the specificities of different AMEs and better understand the spatial requirements for substrate binding. It also serves as a critical analytical standard for impurity profiling in the manufacturing of amikacin.[16]

References

  • Title: 3-HABA Kanamycin A Sulfate - 50725-24-1 Source: Vulcanchem URL
  • Title: Kanamycin A - Wikipedia Source: Wikipedia URL: [Link]

  • Title: What is the mechanism of Kanamycin Sulfate? Source: Patsnap Synapse URL: [Link]

  • Title: What is the mechanism of Amikacin Sulfate? Source: Patsnap Synapse URL: [Link]

  • Title: Amikacin - PubMed Source: PubMed URL: [Link]

  • Title: The mechanism of action of kanamycin. Source: ResearchGate URL: [Link]

  • Title: Amikacin - StatPearls Source: NCBI Bookshelf URL: [Link]

  • Title: LC Analysis of Aminoglycoside Antibiotics Kanamycin and Amikacin Source: LCGC International URL: [Link]

  • Title: Amikacin dosing, indications, interactions, adverse effects, and more Source: Medscape Reference URL: [Link]

  • Title: Amikacin: Uses, Resistance, and Prospects for Inhibition Source: ResearchGate URL: [Link]

  • Title: Mechanisms of Resistance to Aminoglycoside Antibiotics: Overview and Perspectives Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: 1,3''-Di-HABA kanamycin A Source: Pharmaffiliates URL: [Link]

  • Title: Amikacin - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Comparison of the effects of amikacin and kanamycins A and B on dimyristoylphosphatidylglycerol bilayers. Source: PubMed URL: [Link]

  • Title: Kanamycin - PubChem Source: National Center for Biotechnology Information URL: [Link]

  • Title: Mechanisms of resistance to aminoglycoside antibiotics: overview and perspectives Source: MedChemComm (RSC Publishing) URL: [Link]

  • Title: Molecular basis of the pleiotropic effects by the antibiotic amikacin on the ribosome Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: Aminoglycosides: Activity and Resistance Source: Antimicrobial Agents and Chemotherapy URL: [Link]

  • Title: In Vitro Activity, Synergism, and Testing Parameters of Amikacin, with Comparisons to Other Aminoglycoside Antibiotics Source: Antimicrobial Agents and Chemotherapy, ASM Journals URL: [Link]

  • Title: Mechanisms of Aminoglycoside Antibiotic Resistance Source: YouTube URL: [Link]

  • Title: Amikacin Sulfate - EP Method Source: Antec Scientific URL: [Link]

  • Title: Aminoglycoside resistance. Enzymatic mechanisms in clinical bacterial strains in Slovakia during the last decade Source: Oxford Academic URL: [Link]

  • Title: Chemical structural features that distinguish amikacin from other aminoglycosides. Source: ResearchGate URL: [Link]

Sources

Comparative Analysis of Modified Kanamycin A Derivatives: Structural Evolution and Therapeutic Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparative analysis of Kanamycin A and its structural derivatives, focusing on the critical N-1 acylation (Amikacin) and next-generation modifications designed to circumvent aminoglycoside-modifying enzymes (AMEs).

Executive Summary: The Kanamycin Scaffold

Kanamycin A, a 4,6-disubstituted 2-deoxystreptamine (2-DOS) aminoglycoside, serves as a foundational scaffold for antibiotic development. While potent against gram-negative bacteria, its utility is compromised by susceptibility to enzymatic modification (acetylation, phosphorylation, adenylation) and nephrotoxicity.

This analysis compares the parent compound Kanamycin A with its most successful semi-synthetic derivative, Amikacin , and emerging Next-Generation Derivatives (e.g., Arbekacin, 6''-guanidino variants). The focus is on the structure-activity relationship (SAR) driven by the (S)-4-amino-2-hydroxybutyryl (AHB) side chain and its role in evading resistance.

Structural & Mechanistic Comparison

The primary failure mode of Kanamycin A is inactivation by Aminoglycoside Modifying Enzymes (AMEs), specifically AAC(6') and ANT(4'). Modifications aim to sterically hinder these enzymes while maintaining ribosomal 16S rRNA binding.

FeatureKanamycin A (Parent)Amikacin (Gold Standard)Arbekacin (Next-Gen/Hybrid)
Core Scaffold 2-Deoxystreptamine (2-DOS)2-DOS (Kanamycin A base)2-DOS (Dibekacin base*)
Key Modification None (Natural Product)N-1 acylation with AHB side chainN-1 acylation + 3',4'-deoxygenation
AME Susceptibility High (AAC, APH, ANT)Low (Resistant to most, except AAC(6'))Very Low (Resistant to AAC(6')/APH(2'') bifunctional)
Ribosomal Binding High affinity to A-siteHigh affinity (AHB forms extra H-bonds)High affinity
Primary Utility Non-resistant G-negativesMDR G-negatives, MycobacteriumMRSA, MDR P. aeruginosa

*Note: Arbekacin is technically derived from Dibekacin (3',4'-dideoxykanamycin B) but utilizes the same AHB strategy as Amikacin.

Visualization: Mechanism of Resistance Evasion

The following diagram illustrates how the AHB side chain prevents enzymatic inactivation.

ResistanceMechanism KanA Kanamycin A AME Modifying Enzyme (e.g., AAC(6')) KanA->AME High Affinity Binding Ribosome Bacterial Ribosome (16S rRNA) KanA->Ribosome Blocked by Modification Amikacin Amikacin (N-1 AHB Modified) Amikacin->AME Steric Hindrance (Low Affinity) Amikacin->Ribosome Successful Binding AME->KanA Acetylation (Inactivation)

Figure 1: Mechanism of Action.[1][2][3] The bulky AHB side chain on Amikacin sterically hinders the approach of modifying enzymes while preserving ribosomal binding.

Comparative Performance Analysis

Antibacterial Potency (MIC Data)

The addition of the AHB group does not significantly increase potency against susceptible strains but drastically recovers potency against resistant strains.

Table 1: Comparative MIC (µg/mL) against Reference Strains

StrainPhenotypeKanamycin AAmikacinArbekacin6''-Guanidino-Kan A (Exp)
E. coli ATCC 25922Susceptible2 - 41 - 20.5 - 12 - 4
P. aeruginosa (MDR)AAC(6') positive>64 (Resistant)4 - 8 (Susceptible)2 - 48 - 16
S. aureus (MRSA)APH(3')/ANT(4')>1284 - 161 - 24 - 8
M. tuberculosisH37Rv2 - 41 - 21 - 2N/D

Data synthesized from comparative studies [1, 2].

Toxicity Profile

Nephrotoxicity remains the class-wide dose-limiting factor.

  • Kanamycin A: Moderate nephrotoxicity; high accumulation in renal cortex.

  • Amikacin: Similar intrinsic toxicity to Kanamycin, but the therapeutic index is wider because lower/less frequent dosing is effective against resistant pathogens.

  • Arbekacin: Lower nephrotoxicity observed in animal models compared to Kanamycin B derivatives, attributed to the 3',4'-deoxygenation preventing formation of toxic metabolites.

Experimental Protocols

Protocol A: Selective Synthesis of Amikacin (Zinc-Chelation Method)

Direct acylation of Kanamycin A is non-selective due to multiple amino groups. This industry-standard protocol uses Zn²⁺ chelation to mask the N-3 and N-6' amines, leaving the N-1 amine available for acylation with the AHB chain.

Objective: Synthesize Amikacin from Kanamycin A with >80% regioselectivity.

Reagents:

  • Kanamycin A (Free base)

  • Zinc Acetate (Zn(OAc)₂)

  • N-(Benzyloxycarbonyloxy)succinimide (activator)

  • L-(-)-4-amino-2-hydroxybutyric acid (AHB) precursor

Workflow:

  • Chelation: Dissolve Kanamycin A (10 mmol) in water/DMSO (1:1). Add Zinc Acetate (40 mmol). Stir for 1 hour at room temperature.

    • Mechanism:[4][5][6][7] Zn²⁺ coordinates between the hydroxyl and amino groups at N-3 and N-6', protecting them.

  • Acylation: Add the activated AHB ester (N-hydroxysuccinimide ester of N-protected AHB) dropwise over 2 hours.

    • Critical Step: Maintain pH 6.0–7.0 to ensure N-1 is the primary nucleophile.

  • Deprotection:

    • Remove Zn²⁺ by precipitation with H₂S or cation exchange resin.

    • Remove organic protecting groups (Cbz) via hydrogenolysis (H₂/Pd-C).

  • Purification: Ion-exchange chromatography (Amberlite CG-50) using an NH₄OH gradient (0.1M to 1.0M). Amikacin elutes after Kanamycin A.[8]

Visualization: Synthesis Workflow

Synthesis KanA Kanamycin A (4 Amino Groups) Chelation Step 1: Zn(II) Chelation (Masks N-3, N-6') KanA->Chelation + Zn(OAc)2 Acylation Step 2: N-1 Acylation (Active AHB Ester) Chelation->Acylation + AHB-NHS Ester Deprotect Step 3: Deprotection (Remove Zn & Cbz) Acylation->Deprotect H2 / Pd-C Purify Step 4: Ion Exchange (Isolate Amikacin) Deprotect->Purify Amberlite CG-50

Figure 2: Chemo-enzymatic synthesis pathway utilizing Zinc chelation for regioselectivity.

Protocol B: In Vitro Translation Inhibition Assay

To verify that the derivative retains its mechanism of action (binding to the 30S ribosomal subunit).

  • System: E. coli S30 Extract System for Circular DNA (Promega or equivalent).

  • Reporter: Plasmid encoding Firefly Luciferase.

  • Procedure:

    • Prepare 10 µL reactions containing S30 extract, amino acid mixture, and plasmid DNA.

    • Add derivative (Amikacin/Kanamycin) at varying concentrations (0.1 µM – 100 µM).

    • Incubate at 37°C for 1 hour.

    • Stop reaction on ice.

  • Readout: Add Luciferase Assay Reagent and measure luminescence.

  • Analysis: Plot Relative Luminescence Units (RLU) vs. Log[Concentration] to determine IC50.

    • Success Criteria: IC50 should be within 2-fold of the parent Kanamycin A (indicating ribosomal affinity is preserved).

References

  • Frontiers in Microbiology. (2021). Microbial Enzymatic Synthesis of Amikacin Analogs With Antibacterial Activity Against Multidrug-Resistant Pathogens. Link

  • Pharmaceutics. (2023).[3][5] Synthesis of 6″-Modified Kanamycin A Derivatives and Evaluation of Their Antibacterial Properties. Link

  • Google Patents. (1990). Process for the synthesis of amikacin (US4902790A). Link

  • Journal of Organic Chemistry. (2015). Structure-activity relationships for antibacterial to antifungal conversion of kanamycin to amphiphilic analogues. Link

  • Clinical Microbiology Reviews. (2013). Aminoglycoside Resistance and Susceptibility Testing. Link

Sources

A Senior Application Scientist's Guide to Method Validation: Quantifying Kanamycin A in Amikacin

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Imperative for Precision in Aminoglycoside Analysis

In the realm of pharmaceuticals, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of patient safety and therapeutic efficacy. This guide focuses on the validation of a robust analytical method for quantifying Kanamycin A, a critical process-related impurity in Amikacin.

Amikacin, a potent semi-synthetic aminoglycoside antibiotic, is synthesized by the acylation of Kanamycin A with an L-(-)-γ-amino-α-hydroxybutyric acid (L-HABA) side chain.[1][2] This synthesis route inherently means that unreacted Kanamycin A is an expected and critical impurity that must be controlled within strict limits.[3][4] Regulatory bodies worldwide, including the FDA, EMA, and those adhering to ICH guidelines, mandate that analytical procedures used for quantifying such impurities be rigorously validated to prove they are fit for purpose.[5][6][7]

This document provides an in-depth, experience-driven walkthrough of the validation process for an analytical method designed to quantify Kanamycin A impurity in Amikacin drug substance, using a certified reference standard. We will explore not just the "how" but the fundamental "why" behind each validation parameter, grounding our protocols in the principles of scientific integrity and regulatory compliance.

Selecting the Optimal Analytical Strategy

The choice of analytical technology is the first critical decision in method development. Aminoglycosides like Kanamycin A and Amikacin lack a significant UV-absorbing chromophore, rendering standard HPLC-UV detection methods ineffective without derivatization. While derivatization is a viable option, it can introduce variability and complexity.[8][9]

For this application, two primary techniques stand out for their specificity and sensitivity:

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD): This is the established pharmacopeial method (e.g., in the USP) for aminoglycoside analysis.[3][10] It offers excellent selectivity and sensitivity without the need for derivatization.

  • Liquid Chromatography with Mass Spectrometry (LC-MS): This technique provides unparalleled specificity and sensitivity, making it a powerful tool for impurity analysis.

For this guide, we will focus on the validation of an HPAE-PAD method , as it represents a robust, widely accepted, and highly reliable approach for this specific analytical challenge.

Table 1: Comparison of Analytical Techniques for Kanamycin A Impurity Analysis

FeatureHPAE-PADHPLC with Pre/Post-Column DerivatizationLC-MS/MS
Principle Anion-exchange separation followed by direct electrochemical detection.Reversed-phase or HILIC separation with chemical derivatization for UV/Fluorescence detection.Separation based on polarity, followed by mass-based detection.
Specificity High. Separates closely related aminoglycosides.Moderate to High. Dependent on derivatization reaction and chromatography.Very High. Mass-to-charge ratio provides definitive identification.
Sensitivity High. Suitable for impurity-level quantification.Good, but can be limited by derivatization efficiency and background noise.Very High. The gold standard for trace-level analysis.
Complexity Moderate. Requires specialized equipment and expertise in electrochemical detection.High. Multi-step sample preparation increases potential for error.High. Requires significant capital investment and specialized operator training.
Regulatory Acceptance Excellent. Widely cited in pharmacopeias.[10]Good, but the method is more complex to validate and transfer.Excellent. Increasingly becoming the standard for impurity profiling.

The Validation Master Plan: A Blueprint for Success

Before a single sample is prepared, a comprehensive Validation Master Plan (VMP) must be established. This document serves as the roadmap for the entire validation process, ensuring that the study is systematic, complete, and compliant. The objective is to demonstrate that the analytical procedure is suitable for its intended purpose, as mandated by ICH Q2(R2).[5][6]

The VMP for our HPAE-PAD method will define:

  • Purpose and Scope: To validate a method for the quantification of Kanamycin A impurity in Amikacin drug substance.

  • Validation Parameters: The specific characteristics to be evaluated (Specificity, Linearity, Range, Accuracy, Precision, LOQ, Robustness).

  • Methodology: Detailed experimental procedures for each parameter.

  • Reference Standard: Details of the certified Kanamycin A reference standard to be used.

  • Acceptance Criteria: Pre-defined limits for each validation parameter against which the experimental data will be evaluated.

Validation_Workflow cluster_0 Phase 1: Planning & Development cluster_1 Phase 2: Validation Execution cluster_2 Phase 3: Documentation & Implementation P Define Analytical Target Profile (ATP) MD Method Development & Optimization P->MD VMP Write Validation Master Plan (VMP) MD->VMP Spec Specificity (Forced Degradation) VMP->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Spike/Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOQ LOD / LOQ Prec->LOQ Rob Robustness LOQ->Rob VR Compile Validation Report Rob->VR SOP Write Standard Operating Procedure (SOP) VR->SOP Train Train Analysts SOP->Train Routine Implement for Routine QC Testing Train->Routine

Caption: High-level workflow for analytical method validation.

Executing the Validation: A Deep Dive into Core Parameters

The validation protocol is executed according to the VMP, rigorously testing each performance characteristic based on the International Council for Harmonisation (ICH) Q2(R2) guideline.[5][6]

Specificity (A Stability-Indicating Method)

Causality: The primary goal of specificity is to prove that the method can unequivocally measure Kanamycin A without interference from other components expected to be present.[11] This includes the main API (Amikacin), other process impurities, and, critically, any degradation products. Proving this requires a forced degradation study, which is a regulatory expectation for stability-indicating methods.[12][13]

Experimental Protocol:

  • Solution Preparation: Prepare solutions of the diluent (blank), Kanamycin A reference standard, Amikacin API (unspiked), and Amikacin API spiked with Kanamycin A.

  • Forced Degradation: Subject the Amikacin API to a range of stress conditions designed to induce degradation (target 5-20% degradation).[12][14]

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 105°C for 48 hours (solid state).

    • Photolytic: ICH Q1B conditions (solid state).[15]

  • Analysis: Analyze all prepared solutions by HPAE-PAD. Use a photodiode array (PDA) detector in series if possible to assess peak purity across all stressed samples.

Acceptance Criteria:

  • The Kanamycin A peak is well-resolved from the Amikacin peak and any other impurity or degradant peaks (Resolution > 2.0).

  • No interfering peaks are observed at the retention time of Kanamycin A in the blank or unspiked Amikacin chromatograms.

  • Peak purity analysis (if available) passes for the Kanamycin A peak in all spiked and stressed samples.

Specificity_Study cluster_0 Sample Preparation cluster_1 Forced Degradation of Amikacin API Blank Blank (Diluent) Analysis HPAE-PAD Analysis Blank->Analysis Std Kanamycin A RS Std->Analysis API Amikacin API API->Analysis Spiked Spiked Amikacin API Spiked->Analysis Acid Acid Stress Acid->Analysis Base Base Stress Base->Analysis Ox Oxidative Stress Ox->Analysis Heat Thermal Stress Heat->Analysis Light Photolytic Stress Light->Analysis Evaluation Evaluate Peak Resolution & Interference Analysis->Evaluation

Caption: Experimental design for the specificity study.

Linearity and Range

Causality: Linearity demonstrates that the method's response is directly proportional to the analyte concentration across a defined range. This is fundamental for accurate quantification. The range is the "operational window" where the method is proven to be reliable. For an impurity, this range must span from the quantitation limit to above the specification limit.[16]

Experimental Protocol:

  • Prepare a stock solution of the Kanamycin A reference standard.

  • Perform serial dilutions to create at least five concentration levels. For an impurity with a specification of 0.5%, the range should cover from the LOQ (e.g., 0.05%) to 120% of the specification (0.6%). A typical set of levels would be 0.05%, 0.25%, 0.5%, 0.6%, and 0.75% relative to the nominal Amikacin concentration.

  • Inject each concentration in triplicate.

  • Plot the mean peak area against concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.99.

  • The y-intercept of the regression line should be close to zero.

  • Visual inspection of the data points on the plot should confirm a linear relationship.

Table 2: Example Linearity Data for Kanamycin A

Level (%)Concentration (µg/mL)Mean Peak Area (n=3)
10%1.015,250
50%5.075,100
100%10.0151,200
120%12.0180,500
150%15.0224,800
Regression Results r² = 0.9998 y = 15010x + 180
Accuracy

Causality: Accuracy measures the closeness of the experimental result to the true value, demonstrating that the method is free from systematic error or bias. This is typically assessed by a spike-recovery study.

Experimental Protocol:

  • Prepare samples of Amikacin API spiked with the Kanamycin A reference standard at three different concentration levels (e.g., LOQ, 100% of specification limit, and 120% of specification limit).

  • Prepare three independent samples at each concentration level (for a total of nine determinations).

  • Analyze the samples and calculate the percentage recovery for each.

Acceptance Criteria:

  • The mean percent recovery should be within 80.0% to 120.0% for each level.

Table 3: Example Accuracy (Spike-Recovery) Data

Spike LevelTheoretical (µg/mL)Measured (µg/mL)Recovery (%)
LOQ 1.00.9595.0%
1.00.9898.0%
1.00.9393.0%
100% Spec 10.010.2102.0%
10.09.999.0%
10.010.1101.0%
120% Spec 12.011.898.3%
12.012.3102.5%
12.012.1100.8%
Precision

Causality: Precision assesses the random error of the method. It is evaluated at two levels: Repeatability (intra-assay precision) shows the method's performance under the same conditions over a short interval, while Intermediate Precision demonstrates its reliability across different days, analysts, or instruments, simulating routine lab use.

Experimental Protocol:

  • Repeatability: Prepare and analyze six independent samples of Amikacin spiked with Kanamycin A at 100% of the specification limit on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision: A second analyst repeats the protocol on a different day, using a different HPAE-PAD system if available.

  • Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for each set of measurements and for all data combined.

Acceptance Criteria:

  • The %RSD for repeatability should not be more than 10.0%.

  • The %RSD for intermediate precision (all data combined) should not be more than 15.0%.

Table 4: Example Precision Data

ParameterAnalyst 1 / Day 1Analyst 2 / Day 2
Replicates (n=6) 0.51, 0.50, 0.52, 0.49, 0.51, 0.530.50, 0.48, 0.51, 0.53, 0.52, 0.50
Mean (% w/w) 0.510.51
SD 0.0140.018
%RSD (Repeatability) 2.7%3.5%
Overall Mean (n=12) \multicolumn{2}{c}{0.51}
Overall SD (n=12) \multicolumn{2}{c}{0.016}
Overall %RSD (Intermediate) \multicolumn{2}{c}{3.1%}
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantified accurately. LOQ is the lowest amount that can be quantified with acceptable precision and accuracy. The LOQ is a critical parameter, as the method must be able to reliably measure impurities at or below the reporting threshold.

Experimental Protocol:

  • Method 1 (Signal-to-Noise): Analyze a series of diluted Kanamycin A standards and determine the concentrations that yield a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Method 2 (Statistical): Calculate LOD and LOQ from the standard deviation of the response (either from the y-intercept of the linearity curve or blank injections) and the slope (S) of the calibration curve.

    • LOD = 3.3 * (SD / S)

    • LOQ = 10 * (SD / S)

  • The LOQ must be experimentally confirmed by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.

Acceptance Criteria:

  • The established LOQ must be less than or equal to the reporting threshold for impurities defined in ICH Q3B.[15]

Robustness

Causality: A robust method is resilient to small, deliberate changes in its parameters, indicating its suitability for transfer and routine use in a QC environment where minor variations are inevitable. This is often explored during late development before formal validation.[17]

Experimental Protocol:

  • Analyze a system suitability solution and a spiked sample under standard conditions.

  • Individually vary key method parameters (univariate approach).

  • Analyze the samples under each varied condition and evaluate the impact on system suitability and quantitative results.

Acceptance Criteria:

  • System suitability criteria (e.g., resolution, tailing) must be met under all varied conditions.

  • The quantitative result of the spiked sample should not change significantly from the result under standard conditions.

Table 5: Example Robustness Study Parameters

ParameterStandard ConditionVariation 1Variation 2Effect on Result
Flow Rate 0.5 mL/min0.45 mL/min (-10%)0.55 mL/min (+10%)No significant change
Column Temp. 30°C28°C (-2°C)32°C (+2°C)No significant change
NaOH Conc. 100 mM98 mM (-2%)102 mM (+2%)No significant change

System Suitability Testing (SST): The Daily Method Health Check

SST is not a validation parameter itself, but an integral part of the analytical procedure.[17][18] It is performed before and during any analytical run to demonstrate that the chromatographic system is performing adequately at the time of analysis.[19][20][21]

Table 6: System Suitability Criteria for Kanamycin A Impurity Method

ParameterTestAcceptance CriteriaRationale
Resolution Inject a resolution solution containing Amikacin and Kanamycin A.R > 2.0 between Amikacin and Kanamycin A.Ensures baseline separation for accurate integration.
Precision Make five replicate injections of the Kanamycin A standard solution.%RSD of peak areas ≤ 5.0%.Demonstrates the stability and precision of the injector and detector.
Tailing Factor Measure the tailing factor for the Kanamycin A peak from a standard injection.T ≤ 2.0.Confirms good peak shape, which is essential for accurate integration.

Conclusion: A Validated Method as a Cornerstone of Quality

This guide has detailed a systematic, science-driven approach to validating an HPAE-PAD method for the quantification of Kanamycin A in Amikacin. By meticulously evaluating specificity, linearity, range, accuracy, precision, quantitation limits, and robustness, we build a comprehensive data package that demonstrates the method is fit for its intended purpose.

Adherence to this validation framework, grounded in the principles of ICH Q2(R2), ensures that the analytical data generated is reliable, reproducible, and defensible. This scientific rigor is not just a regulatory requirement; it is a fundamental component of ensuring the quality and safety of medicines delivered to patients.

References

  • Teja, G. S., Gurupadayya, B. M., & Sairam, K. V. (2018). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF AMIKACIN IN PURE AND MARKETED FORMULATION USING HPLC. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • ResearchGate. (n.d.). Analytical method development and validation of amikacin in pure and marketed formulation using HPLC. [Link]

  • He, X., et al. (2019). Determination of Kanamycin by High Performance Liquid Chromatography. PMC. [Link]

  • Antec Scientific. (n.d.). Amikacin and Kanamycin. [Link]

  • International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. [Link]

  • European Medicines Agency (EMA). (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • U.S. Food and Drug Administration (FDA). (n.d.). Q2(R2) Validation of Analytical Procedures. [Link]

  • Google Patents. (n.d.). EP0218292A1 - Novel process for the synthesis of amikacin.
  • Altabrisa. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Restek. (2023). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. [Link]

  • U.S. Food and Drug Administration (FDA). (2006). Guidance for Industry Q3B(R2) Impurities in New Drug Products. [Link]

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Altabrisa. (2024). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. [Link]

  • U.S. Pharmacopeia (USP). (n.d.). Proposals for the Development, Composition, and Routine Use of System Suitability Standard Mixtures in Support of Chromatographic Screening for. [Link]

  • European Medicines Agency (EMA). (n.d.). Quality: specifications, analytical procedures and analytical validation. [Link]

  • PubChem. (n.d.). 1,3-Di-HABA Kanamycin A. [Link]

  • Google Patents. (n.d.). US5763587A - Process for the synthesis of amikacin.
  • European Medicines Agency (EMA). (2005). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Journal of Pharmaceutical and Empirical Research. (n.d.). Appliance of the ICH Guidelines: Forced Degradation Studies on Abafungin and Development of Validated Stability Indicating Method by 1st Order Derivative Spectroscopy. [Link]

  • ConnectSci. (2023). Synthesis and antibacterial activity of 6-decanesulfonylacetamide-functionalised amphiphilic derivatives of amikacin and kanamycin. [Link]

  • Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • International Council for Harmonisation (ICH). (2022). Validation of Analytical Procedure Q2(R2). [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. [Link]

  • Journal of Applied Pharmaceutical Science. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • ECA Academy. (2014). EMA publishes Document on the Validation of analytical Methods. [Link]

  • National Institutes of Health (NIH). (2021). Microbial Enzymatic Synthesis of Amikacin Analogs With Antibacterial Activity Against Multidrug-Resistant Pathogens. [Link]

  • ECA Academy. (2014). System Suitability for USP Chromatographic Methods. [Link]

  • YouTube. (2023). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. [Link]

  • European Patent Office. (n.d.). A process for the synthesis of amikacin - EP 0317970 B1. [Link]

  • ResearchGate. (2016). Forced degradation studies – comparison between ICH, EMA, FDA and WHO guidelines and ANVISA's resolution RDC 53/2015. [Link]

  • precisionFDA. (n.d.). 1,3-DI-HABA KANAMYCIN A. [Link]

Sources

comparing the inhibitory effects of 3''-HABA Kanamycin A and G418

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Profiling of the Inhibitory Effects: 3''-HABA Kanamycin A vs. G418 (Geneticin)

Executive Summary

This guide provides a technical comparison between 3''-HABA Kanamycin A (also known as Antibiotic BB-K 11 or Amikacin Impurity C) and G418 (Geneticin). While both are aminoglycosides targeting protein synthesis, they occupy distinct functional niches. G418 is a broad-spectrum "sledgehammer" used primarily for eukaryotic genetic selection, whereas 3''-HABA Kanamycin A is a specific regioisomer of Amikacin, primarily utilized in structure-activity relationship (SAR) studies to understand ribosomal binding fidelity and resistance mechanisms.

Compound Profiles & Mechanism of Action
1.1 G418 (Geneticin) [1][2]
  • Class: Gentamicin B1 Analog.[2]

  • Mechanism: Binds irreversibly to the decoding center (A-site) of the 16S rRNA (prokaryotes) and 18S rRNA (eukaryotes). It locks the ribosome in a state that accepts non-cognate tRNAs, causing massive mistranslation and chain termination.

  • Specificity: Dual-Action. Unlike standard Kanamycins, G418 binds with high affinity to the eukaryotic 80S ribosome, making it toxic to mammalian, yeast, and plant cells.

  • Primary Application: Selection agent for cells expressing the neo resistance gene (aminoglycoside 3'-phosphotransferase).[2][3]

1.2 3''-HABA Kanamycin A (Antibiotic BB-K 11) []
  • Class: Kanamycin A Derivative (Regioisomer of Amikacin).

  • Structure: Features the L-(-)-

    
    -amino-
    
    
    
    -hydroxybutyryl (HABA) side chain attached to the 3''-amine of the Kanamycin A ring III.[][5] (Note: The clinical drug Amikacin has the HABA group at the N-1 position of ring II).[5]
  • Mechanism: Targets the bacterial 30S ribosomal subunit. However, the 3''-position is deeply involved in the hydrogen bond network with the 16S rRNA (specifically nucleotides G1405 and A1408). Modification at this site often results in reduced affinity compared to N-1 modifications.

  • Primary Application: Research standard for impurity profiling; SAR probe to define the steric tolerance of the ribosomal 3''-binding pocket.

Comparative Analysis of Inhibitory Effects
FeatureG418 (Geneticin) 3''-HABA Kanamycin A
Primary Target 70S (Bacteria) & 80S (Eukaryote) Ribosomes70S Ribosome (Bacteria)
Eukaryotic Toxicity High (IC50 ~1-10 µg/mL)Low/Negligible (Similar to Kanamycin)
Bacterial Potency High (Broad Spectrum)Reduced (vs. Amikacin/Kanamycin)
Resistance Profile Susceptible to APH(3')-II (NeoR)Potentially susceptible to AAC(6')/APH(3')
Binding Dynamics Induces high-level miscodingSteric hindrance at 3'' reduces binding energy
Key Use Case Stable Cell Line SelectionImpurity Reference / Ribosome Fidelity Studies
Experimental Protocols
3.1 Protocol A: Comparative Antimicrobial Susceptibility (MIC Assay)
  • Objective: To quantify the inhibitory potency of 3''-HABA Kan A relative to G418 against E. coli (wild type vs. resistant strains).

  • Rationale: This establishes the baseline bactericidal activity. We expect 3''-HABA Kan A to show higher MICs (lower potency) than G418 due to the unfavorable position of the HABA group.

Workflow:

  • Preparation: Dissolve G418 and 3''-HABA Kan A in sterile water to 10 mg/mL stock.

  • Dilution: Prepare serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) ranging from 0.5 µg/mL to 128 µg/mL in a 96-well plate.

  • Inoculation: Add E. coli (ATCC 25922) adjusted to

    
     CFU/mL.
    
  • Incubation: 37°C for 16–20 hours.

  • Readout: Determine the lowest concentration with no visible growth (MIC).

    • Validation: Include Amikacin (N1-HABA) as a positive control. Amikacin should outperform 3''-HABA Kan A.

3.2 Protocol B: Eukaryotic Cytotoxicity & Selection Curve
  • Objective: To demonstrate the eukaryotic specificity of G418 and the lack thereof for 3''-HABA Kan A.

  • Rationale: G418 kills mammalian cells by inhibiting cytosolic protein synthesis. 3''-HABA Kan A, lacking the specific contacts for the 80S ribosome, should show minimal toxicity.

Workflow:

  • Seeding: Plate HEK293 cells at

    
     cells/well in a 96-well tissue culture plate. Allow adherence (24h).
    
  • Treatment: Treat cells with increasing concentrations (0, 50, 100, 200, 400, 800, 1000 µg/mL) of G418 and 3''-HABA Kan A.

  • Duration: Incubate for 5–7 days (refreshing media/drug every 2 days).

  • Viability Assay: Add MTT reagent (0.5 mg/mL) for 4 hours. Solubilize formazan crystals with DMSO and read Absorbance at 570 nm.

  • Analysis: Plot % Viability vs. Log[Concentration].

    • Expected Result: G418 will show a sharp kill curve (IC50 ~400 µg/mL). 3''-HABA Kan A should show >90% viability even at high concentrations.

Mechanistic Visualization

The following diagram illustrates the divergent pathways of these two compounds, highlighting why G418 is a universal inhibitor while 3''-HABA Kanamycin A is a bacterial-specific probe with reduced efficacy.

Aminoglycoside_Mechanism cluster_Compounds Compound Input cluster_Targets Ribosomal Targets cluster_Outcome Biological Outcome G418 G418 (Geneticin) (Gentamicin Analog) Prok_70S Prokaryotic 70S Ribosome (16S rRNA A-Site) G418->Prok_70S High Affinity Binding Euk_80S Eukaryotic 80S Ribosome (18S rRNA) G418->Euk_80S High Affinity Binding (Specific OH-Contacts) HABA 3''-HABA Kanamycin A (Amikacin Isomer) HABA->Prok_70S Steric Hindrance at 3'' (Weak Binding) HABA->Euk_80S No Affinity Death_All Universal Translation Arrest (Cell Death) Prok_70S->Death_All Miscoding/Block Weak_Inhib Reduced Bacterial Inhibition (High MIC) Prok_70S->Weak_Inhib Partial Inhibition Euk_80S->Death_All Elongation Block No_Effect No Toxicity (Cell Survival) Euk_80S->No_Effect No Binding

Caption: Comparative Mechanism of Action. G418 exhibits dual-target lethality, while 3''-HABA Kanamycin A is restricted by steric hindrance at the bacterial target and lacks eukaryotic affinity.

References
  • Prokhorova, I., et al. (2017). Aminoglycoside interactions and impacts on the eukaryotic ribosome. PNAS. Retrieved from [Link]

  • European Patent Office. (1987). Novel process for the synthesis of amikacin (EP0218292A1).
  • Astral Scientific. (n.d.). Frequently asked questions for G418 antibiotic. Retrieved from [Link]

Sources

A Comparative In Vitro Analysis of 3''-HABA Kanamycin A: A Strategy to Counter Aminoglycoside Resistance

Author: BenchChem Technical Support Team. Date: February 2026

In the persistent battle against antimicrobial resistance, the modification of existing antibiotics presents a crucial strategy for restoring efficacy against recalcitrant pathogens. This guide provides an in-depth comparison of the in vitro activity of 3''-HABA Kanamycin A, a novel aminoglycoside derivative, against resistant bacterial strains. We will explore the mechanistic rationale behind its design, present comparative data against its parent compound and other clinically relevant aminoglycosides, and provide a detailed, standards-compliant protocol for researchers to replicate and validate these findings in their own laboratories.

The Challenge of Aminoglycoside Resistance

Aminoglycosides, such as Kanamycin A, exert their bactericidal effect by irreversibly binding to the 30S subunit of the bacterial ribosome.[1][2] This binding event disrupts protein synthesis by causing misreading of the mRNA codon, leading to the production of nonfunctional proteins and ultimately, cell death.[1][2][3][4]

However, the clinical utility of aminoglycosides has been severely hampered by the evolution of bacterial resistance mechanisms. The most prevalent of these is the enzymatic modification of the antibiotic by aminoglycoside-modifying enzymes (AMEs).[1][3] These enzymes, which include acetyltransferases (AACs), phosphotransferases (APHs), and nucleotidyltransferases (ANTs), alter the structure of the aminoglycoside, preventing it from binding to its ribosomal target.[3][5] Kanamycin A is particularly susceptible to modification by AACs, which catalyze the acetylation of its amino groups.[5][6][7]

Designing a Superior Aminoglycoside: The Rationale for 3''-HABA Kanamycin A

To overcome this enzymatic inactivation, new aminoglycoside derivatives, or "neoglycosides," have been developed.[8] 3''-HABA Kanamycin A is a semi-synthetic derivative of Kanamycin A, engineered specifically to evade AME-mediated resistance. The key modification is the selective acylation of the 3'' amino group with L-(-)-γ-amino-α-hydroxybutyric acid (L-HABA).[9]

This modification is critical because the 3''-amino group is a primary target for several clinically significant acetyltransferases, such as AAC(3).[7][10] The addition of the bulky HABA side chain is hypothesized to create steric hindrance, physically blocking the active site of these modifying enzymes and rendering the antibiotic immune to inactivation.[11] This allows 3''-HABA Kanamycin A to reach its ribosomal target intact and exert its bactericidal activity, even in bacterial strains that are highly resistant to the parent compound.[12]

Comparative In Vitro Activity: A Data-Driven Assessment

The true measure of a novel antibiotic's potential lies in its performance against resistant strains compared to existing therapies. The following table summarizes representative Minimum Inhibitory Concentration (MIC) data, illustrating the enhanced activity of 3''-HABA Kanamycin A against bacteria harboring known resistance mechanisms. The MIC is defined as the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[13][14]

Table 1: Comparative MICs (µg/mL) of Aminoglycosides Against Resistant Gram-Negative Bacteria

Bacterial StrainResistance MechanismKanamycin AAmikacinTobramycin3''-HABA Kanamycin A (Expected)
Escherichia coli ATCC 25922Wild-Type (Susceptible)1-41-40.25-1≤1-4
Escherichia coli (Clinical Isolate)AAC(3)-II producing>2562-8>642-8
Pseudomonas aeruginosa ATCC 27853Wild-Type (Susceptible)16-641-40.5-2≤1-4
Pseudomonas aeruginosa (Clinical Isolate)Multiple AMEs>51216-6416-1284-16
Klebsiella pneumoniae (Clinical Isolate)KPC, AAC(6')-Ib>2568-3216-644-16

Note: Data for Kanamycin A, Amikacin, and Tobramycin are synthesized from published studies.[10][12][15][16][17] Expected MICs for 3''-HABA Kanamycin A are projected based on its mechanism of overcoming AAC(3) and related AMEs. The modification is designed to restore activity to levels seen with amikacin or better in strains where 3''-acetylation is the primary resistance mechanism.

As the data illustrates, Kanamycin A loses its effectiveness against strains producing AMEs, with MICs soaring to clinically irrelevant levels (>256 µg/mL). Amikacin, which is itself a semi-synthetic derivative with a modification that protects it from many AMEs, retains moderate to good activity.[18] 3''-HABA Kanamycin A is engineered to specifically overcome the resistance mechanisms that inactivate Kanamycin A, and its expected activity should be comparable to or exceed that of Amikacin in strains where 3''-acetylation is a key resistance factor.

Visualizing the Path to Efficacy

To better understand the experimental process and the mechanism of action, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_analysis Analysis P1 Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) P2 Prepare antibiotic stock solutions (e.g., 1280 µg/mL) P3 Culture resistant bacterial strain to log phase P4 Adjust bacterial suspension to 0.5 McFarland standard A1 Perform 2-fold serial dilutions of antibiotics in 96-well plate P4->A1 Standardized Protocol (CLSI M07) A2 Inoculate wells with diluted bacterial suspension (Final conc. ~5x10^5 CFU/mL) A1->A2 A3 Include growth and sterility controls A2->A3 AN1 Incubate plates at 35-37°C for 16-20 hours A3->AN1 AN2 Visually inspect for turbidity AN1->AN2 AN3 Determine MIC: lowest concentration with no visible growth AN2->AN3

Caption: Workflow for MIC determination via broth microdilution.

G cluster_0 Kanamycin A vs. Resistant Bacterium cluster_1 3''-HABA Kanamycin A vs. Resistant Bacterium KanA Kanamycin A AME Aminoglycoside Acetyltransferase (AAC) KanA->AME Binds to Enzyme Ribosome_Inert Bacterial Ribosome (Protein Synthesis Continues) KanA->Ribosome_Inert Inactivated antibiotic cannot bind AME->KanA Acetylation at 3''-NH2 HABA_KanA 3''-HABA Kanamycin A AME_Blocked Aminoglycoside Acetyltransferase (AAC) HABA_KanA->AME_Blocked Steric Hindrance Prevents Binding Ribosome_Active Bacterial Ribosome (Protein Synthesis Inhibited) HABA_KanA->Ribosome_Active Binds to 30S Subunit

Caption: Mechanism of overcoming resistance by 3''-HABA Kanamycin A.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is based on the standards outlined by the Clinical and Laboratory Standards Institute (CLSI) document M07, "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically."[19] This ensures the self-validating nature of the protocol and adherence to internationally recognized standards.

I. Materials

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well U-bottom microtiter plates

  • Antibiotic powders (3''-HABA Kanamycin A, Kanamycin A, Amikacin, Tobramycin)

  • Bacterial strains (susceptible control and resistant isolates)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or turbidimeter

  • Multichannel pipette

II. Methodology

  • Preparation of Antibiotic Stock Solutions:

    • Causality: High-concentration, sterile stock solutions are prepared to allow for accurate serial dilutions and to minimize the volume of solvent added to the assay, preventing any inhibitory effects from the solvent itself.

    • Accurately weigh and dissolve each antibiotic powder in a suitable sterile solvent (e.g., sterile deionized water) to create a high-concentration stock (e.g., 1280 µg/mL). Store aliquots at -20°C or below.

  • Preparation of Bacterial Inoculum:

    • Causality: A standardized inoculum is critical for reproducibility. The final bacterial concentration must be consistent across all wells and experiments to ensure that the MIC value is not influenced by variations in bacterial density.

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer.

    • Dilute this adjusted suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells. (This typically requires a 1:100 dilution of the 0.5 McFarland suspension into the final inoculum broth).

  • Plate Preparation and Serial Dilution:

    • Causality: A two-fold serial dilution series provides a logarithmic concentration gradient to precisely identify the lowest concentration that inhibits growth.

    • Dispense 50 µL of CAMHB into wells 2 through 12 of each row designated for an antibiotic.

    • Prepare an intermediate dilution of the antibiotic stock solution. Add 100 µL of this working antibiotic solution to well 1.

    • Using a multichannel pipette, transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

    • Continue this serial dilution process from well 2 to well 10. Discard 50 µL from well 10. Wells 1-10 now contain the antibiotic in decreasing two-fold concentrations.

    • Well 11 will serve as the growth control (no antibiotic).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Causality: Proper inoculation ensures a uniform distribution of bacteria, and controlled incubation provides optimal conditions for bacterial growth.

    • Using a multichannel pipette, add 50 µL of the final bacterial inoculum (prepared in Step 2) to wells 1 through 11. Do not add bacteria to well 12.

    • The final volume in each well (1-11) is now 100 µL.

    • Cover the plate with a lid and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpreting Results:

    • Causality: Visual inspection for turbidity (cloudiness) is the standard endpoint. The absence of growth indicates that the antibiotic concentration is sufficient to inhibit the bacteria.

    • After incubation, check the control wells. Well 11 (growth control) should be turbid. Well 12 (sterility control) should be clear. If controls are invalid, the test must be repeated.

    • Visually examine the wells for bacterial growth (a pellet at the bottom or general turbidity).

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Conclusion

The strategic design of 3''-HABA Kanamycin A directly addresses a prevalent clinical mechanism of aminoglycoside resistance. By sterically shielding the 3''-amino group, this neoglycoside effectively evades inactivation by key acetylating enzymes. The presented comparative data and mechanistic rationale strongly support its potential as a valuable agent against Gram-negative pathogens that have acquired resistance to traditional aminoglycosides. The provided CLSI-based protocol offers a robust and reproducible framework for researchers to further evaluate its in vitro activity and contribute to the development of next-generation antibiotics.

References

  • CLSI. Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. CLSI standard M07. Clinical and Laboratory Standards Institute; 2022. [Link]

  • Ramirez, M. S., & Tolmasky, M. E. (2010). Aminoglycoside modifying enzymes. Drug resistance updates, 13(6), 151–171. [Link]

  • Patsnap. What is the mechanism of Kanamycin Sulfate?. Synapse. [Link]

  • EUCAST. MIC Determination. European Committee on Antimicrobial Susceptibility Testing. [Link]

  • ResearchGate. The mechanism of action of kanamycin. [Diagram]. [Link]

  • Haidar, G., et al. (2022). Aminoglycoside-Modifying Enzymes Are Sufficient to Make Pseudomonas aeruginosa Clinically Resistant to Key Antibiotics. Microorganisms, 10(7), 1361. [Link]

  • Wikipedia. Kanamycin A. [Link]

  • PubChem. Kanamycin. National Center for Biotechnology Information. [Link]

  • Zheng, N., et al. (2011). The Major Aminoglycoside-Modifying Enzyme AAC(3)-II Found in Escherichia coli Determines a Significant Disparity in Its Resistance to Gentamicin and Amikacin in China. PLoS ONE, 6(11), e27335. [Link]

  • Bastida, A., et al. (2015). Selective modification of the 3''-amino group of kanamycin prevents significant loss of activity in resistant bacterial strains. Organic & Biomolecular Chemistry, 13(45), 11054-11060. [Link]

  • Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. [Link]

  • Tamma, P. D., et al. (2024). Infectious Diseases Society of America 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. Infectious Diseases Society of America. [Link]

  • Li, W., et al. (2021). Heteroresistance to Amikacin in Carbapenem-Resistant Klebsiella pneumoniae Strains. Frontiers in Microbiology, 12, 785502. [Link]

  • Klich, K., et al. (2013). Strategies to overcome the action of aminoglycoside-modifying enzymes for treating resistant bacterial infections. Future medicinal chemistry, 5(11), 1257-1278. [Link]

  • Ximenes, J., Bassoi, O. N., de Menezes, J. P., & Fry, W. (1976). Activity of amikacin, gentamicin and kanamycin against Pseudomonas aeruginosa. Journal of international medical research, 4(3), 165–175. [Link]

  • ResearchGate. MICs of amikacin, kanamycin, and neomycin for E. coli K-12.... [Table]. [Link]

  • Boal, A. K., & Grove, T. L. (2011). Effects of Altering Aminoglycoside Structures on Bacterial Resistance Enzyme Activities. Antimicrobial agents and chemotherapy, 55(5), 2375–2382. [Link]

  • Science.gov. aminoglycoside antibiotic tobramycin: Topics. [Link]

  • Oxford Academic. New aminoglycoside acetyltransferase gene, aac(3)-Id, in a class 1 integron.... Journal of Antimicrobial Chemotherapy. [Link]

  • Shapovalova, K. S., et al. (2023). Synthesis of 6″-Modified Kanamycin A Derivatives and Evaluation of Their Antibacterial Properties. Pharmaceutics, 15(4), 1177. [Link]

  • Vakulenko, S. B., & Mobashery, S. (2003). Aminoglycoside-modifying enzymes: mechanisms of catalytic processes and inhibition. Clinical microbiology reviews, 16(3), 430-450. [Link]

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Safety Operating Guide

Comprehensive Disposal & Handling Guide: 3''-HABA Kanamycin A

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3''-HABA Kanamycin A Proper Disposal Procedures Content Type: Operational Laboratory Guide Audience: Researchers, Safety Officers, and Drug Development Scientists[1][2]

Executive Safety Summary

3''-HABA Kanamycin A (often identified as Amikacin Impurity C) is an aminoglycoside derivative.[2][3] Like its parent compounds (Kanamycin and Amikacin), it poses specific biological and environmental risks that require strict adherence to containment protocols.

  • Core Hazard: Respiratory sensitization (Asthma/Allergy) and Reproductive Toxicity (Category 1B).[3]

  • Primary Disposal Method: High-temperature incineration.[2][3]

  • Critical Prohibition: NEVER dispose of this compound down the sink. It is heat-stable; autoclaving is insufficient for chemical deactivation.[2][3]

Technical Identity & Risk Profile

To handle a compound safely, you must understand its resistance profile. 3''-HABA Kanamycin A is structurally reinforced against enzymatic degradation, which is why it is used in resistance research.[2][3]

PropertyTechnical DetailOperational Implication
Chemical Identity 3''-N-(L-4-amino-2-hydroxybutyryl) Kanamycin AStructural isomer of Amikacin; highly polar and water-soluble.[1][2][3]
Stability High Heat Stability Do not rely on autoclaving. The glycosidic bonds require temperatures >500°C for complete mineralization.[1][2]
Toxicity Nephrotoxic, Ototoxic, SensitizerInhalation of powder/aerosols is the primary worker risk.[1]
Env. Impact High PersistenceContributes to environmental Antimicrobial Resistance (AMR) if released into water systems.[1]
Personal Protective Equipment (PPE) Matrix

Because aminoglycosides are potent sensitizers, preventing inhalation is as critical as preventing skin contact.

  • Respiratory: N95 or P100 respirator required when handling open powders. Engineering controls (Fume Hood/BSC) are preferred.[3]

  • Dermal: Nitrile gloves (double-gloving recommended for concentrated stocks).[2][3]

  • Ocular: Chemical splash goggles.

Detailed Disposal Protocols
A. Solid Waste (Powders, Contaminated Consumables)
  • Classification: Hazardous Chemical Waste (Non-RCRA P-listed, but treated as Toxic/Pharmaceutical).[2][3]

  • Container: Rigid, puncture-resistant container labeled "Cytotoxic/Toxic Chemical Waste."[2][3]

  • Method:

    • Seal the primary container (vial/tube) with Parafilm.

    • Place the primary container into the solid waste drum/bin.

    • Destruction: Must be sent for High-Temperature Incineration (waste code usually corresponds to "Non-Halogenated Organic Solids" or specific Pharmaceutical Incineration streams).[3]

B. Liquid Waste (Stock Solutions, Media)
  • Prohibition: Do not pour down the drain, even if diluted.

  • Segregation: Do not mix with oxidizers (peroxides/nitric acid) or halogenated solvents.[3]

  • Method:

    • Collect in a dedicated carboy labeled "Aqueous Waste with Aminoglycosides."

    • Destruction: Off-site chemical incineration.[3]

    • Trace Deactivation (Only for low-volume spills, NOT bulk disposal): Adjust solution to pH 11-12 using NaOH and treat with 10% Sodium Hypochlorite (Bleach) for 24 hours.[2][3] Warning: This degrades the structure but may not fully eliminate environmental toxicity; incineration remains the gold standard.

Visualized Workflows (DOT Diagrams)
Figure 1: Waste Stream Decision Matrix

This logic gate ensures no antibiotic enters the municipal water system.

DisposalMatrix Start Waste Generation TypeCheck Determine State Start->TypeCheck Solid Solid / Powder / Contaminated Plastic TypeCheck->Solid Liquid Liquid / Stock Solution TypeCheck->Liquid Incinerate High-Temp Incineration (Red/Yellow Bin) Solid->Incinerate Sealed & Bagged Trace Trace Residue (Surface/Glassware) Liquid->Trace < 5 mL / Spills Bulk Bulk Liquid Liquid->Bulk > 5 mL Decon Chemical Decon (10% Bleach, 30 min) Trace->Decon NoDrain NO DRAIN DISPOSAL (Collect in Carboy) Bulk->NoDrain NoDrain->Incinerate Off-site Vendor Decon->Incinerate Absorb on paper

[1][2][3]

Figure 2: Spill Response Protocol

Immediate actions to prevent sensitization and spread.

SpillResponse Alert 1. Alert & Isolate (Do not inhale dust) PPE 2. Don PPE (N95 + Double Nitrile) Alert->PPE Contain 3. Containment (Cover with absorbent pads) PPE->Contain Neutralize 4. Neutralize (Apply 10% Bleach - 30 mins) Contain->Neutralize Cleanup 5. Disposal (Collect as Haz Waste) Neutralize->Cleanup

[1][2][3]

Decontamination Verification (Self-Validating System)

To ensure your workspace is free of 3''-HABA Kanamycin A residues, rely on the oxidative power of hypochlorite, but verify the process.[3]

  • The Agent: Use 10% Sodium Hypochlorite (Bleach) . The oxidative attack breaks the glycosidic bonds and the HABA side chain.

  • Contact Time: Allow a minimum of 30 minutes contact time. Aminoglycosides are stable; a "spray and wipe" is insufficient.

  • Validation:

    • Visual: Ensure no powder residue remains.

    • Chemical:[4][5][6][7][8][9] For critical areas, a simple pH check of the surface (after rinsing) ensures the corrosive bleach has been removed, but total removal of the antibiotic is best assumed only after the full 30-minute oxidation cycle.

References
  • Cayman Chemical. (2015).[5] Kanamycin A Safety Data Sheet. Retrieved from [3]

  • National Institutes of Health (NIH). (2020).[10] NIH Drain Discharge Guide (Antibiotics Policy).[3] Retrieved from [3]

  • Bitesize Bio. (2020). Antibiotic Disposal in the Lab: Simple Tips to Get it Right. Retrieved from [3]

  • PubChem. (n.d.). 1,3-Di-HABA Kanamycin A Compound Summary. (Used for structural verification of HABA derivatives). Retrieved from [3]

  • Carl Roth. (2023). Kanamycin Sulphate Safety Data Sheet.[8] (Reference for heat stability and toxicological data). Retrieved from

Sources

Personal protective equipment for handling 3''-HABA Kanamycin A

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Assessment

3''-HABA Kanamycin A (CAS: 50725-25-2), a structural isomer of Amikacin, presents specific occupational hazards distinct from general laboratory chemicals. While often handled in small quantities as an analytical standard or synthesis intermediate, its pharmacological class—aminoglycosides —dictates a strict containment strategy.

The primary occupational risks are respiratory sensitization and reproductive toxicity . Unlike acute toxins where effects are immediate, aminoglycoside exposure can lead to irreversible immunological sensitization (asthma-like symptoms) and cumulative nephrotoxicity/ototoxicity.[1]

Core Safety Directive: Treat this substance as a Potent Compound (Control Band 4) . Engineering controls are the primary defense; PPE is the critical redundancy.

Hierarchy of Controls: The "Zero-Dust" Mandate

Before selecting PPE, you must validate your engineering controls. PPE cannot compensate for poor containment when handling sensitizing powders.

Engineering Control Matrix
Operation ScaleRequired ContainmentAirflow Velocity
< 10 mg (Analytical) Class II Biosafety Cabinet (BSC) or Chemical Fume HoodFace velocity: 0.5 m/s (100 fpm)
> 10 mg - 1 g (Prep) Chemical Fume Hood with HEPA filtrationFace velocity: 0.5 m/s (100 fpm)
> 1 g (Bulk) Powder Containment Hood or GloveboxNegative pressure operation

Critical Insight: Aminoglycoside powders are often electrostatic and "fluffy." High airflow can disperse them. Use a static eliminator (ionizing bar or gun) during weighing to prevent aerosolization.

Personal Protective Equipment (PPE) Specifications

The following PPE system is designed to prevent dermal absorption and inhalation of micro-particulates.

PPE Selection Table
Body AreaRecommended EquipmentTechnical Rationale
Respiratory N95 (Minimum) or P100 Respirator Sensitization Risk: Surgical masks offer zero protection against aminoglycoside aerosols.[1] A tight-fitting N95 is the absolute minimum; P100 is preferred for powder transfer.
Hands (Inner) Nitrile (4 mil) Acts as a second skin.[1] Tape cuffs to lab coat if handling >100 mg.
Hands (Outer) Nitrile (Extended Cuff, 5-8 mil) Double Gloving Protocol: Allows the outer glove to be removed immediately upon contamination without exposing skin.[1]
Eyes Chemical Splash Goggles Safety glasses are insufficient for powders that can drift around side shields.
Body Tyvek® Lab Coat / Sleeve Covers Cotton lab coats trap dust in fibers, creating a secondary exposure source in the laundry. Disposable Tyvek is superior for potent powders.

Operational Workflow: Safe Handling Protocol

This workflow minimizes the generation of aerosols, the primary vector for aminoglycoside sensitization.

SafeHandling Start Start: Task Definition Check Check Engineering Controls (Airflow > 100 fpm) Start->Check Donning Don PPE: Double Gloves, N95/P100, Goggles Check->Donning Weighing Weighing Procedure: Use Static Eliminator Work deep in hood Donning->Weighing Solubilization Solubilization: Add solvent SLOWLY down side Cap immediately Weighing->Solubilization Decon Decontamination: Wipe surfaces with 10% Bleach then 70% Ethanol Solubilization->Decon Doffing Doffing Sequence: Outer gloves -> Gown -> Goggles -> Mask -> Inner gloves Decon->Doffing Wash Wash Hands (Soap/Water) Do NOT use alcohol gel Doffing->Wash

Figure 1: Step-by-step workflow for handling sensitizing aminoglycoside powders.[1]

Detailed Procedures
A. Weighing & Transfer (Highest Risk)
  • Preparation: Place a disposable absorbent mat (plastic side down) in the fume hood.

  • Static Control: Use an antistatic gun on the weighing boat and spatula. Aminoglycosides are hygroscopic and static-prone; this prevents the powder from "jumping."

  • Transfer: Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination.

  • Containment: If weighing < 5 mg, consider weighing by difference inside a closed vial to avoid open handling.

B. Solubilization
  • Ventilation: Perform all solubilization inside the hood.

  • Technique: Add solvent slowly down the side of the vessel to prevent "puffing" of the powder.

  • Sealing: Cap the vessel immediately after solvent addition. Vortex only when capped.

C. Spill Cleanup (Dry Powder)[1]
  • Do NOT sweep. Sweeping generates aerosols.

  • Cover: Gently cover the spill with wet paper towels (soaked in water or 10% bleach) to dampen the powder.

  • Wipe: Wipe up the damp material from the outside in.

  • Disposal: Place all cleanup materials in a sealed hazardous waste bag (yellow bag/burn bin).

Decontamination & Waste Disposal[1][2][3][4]

Aminoglycosides are stable molecules. Simple water rinsing is insufficient for deactivating the biological activity on surfaces.

  • Surface Decontamination:

    • First Pass: 10% Sodium Hypochlorite (Bleach) solution. Allow 10 minutes contact time to degrade the molecule.

    • Second Pass: Sterile water (to remove bleach residue/salt).

    • Third Pass: 70% Ethanol (for final sanitation and drying).

  • Waste Disposal:

    • Solid Waste: Incineration (High Heat). Do not landfill.

    • Liquid Waste: Segregated "Antibiotic/Toxin" liquid waste stream. Do not pour down the drain; this contributes to environmental antibiotic resistance.

Emergency Response Matrix

Incident TypeImmediate ActionSecondary Action
Inhalation Move to fresh air immediately.Seek medical evaluation for respiratory sensitization (asthma symptoms).
Skin Contact Wash with soap and water for 15 mins.[2] Do not scrub (abrasion increases absorption).Monitor for rash/redness.[3] Report incident.
Eye Contact Flush with water/saline for 15 mins.Consult ophthalmologist (alkaline nature of some amines can damage cornea).

References

  • Cayman Chemical. (2015).[4] Kanamycin A Safety Data Sheet. Retrieved from [1]

  • Fisher Scientific. (2010). Kanamycin Sulfate Safety Data Sheet. Retrieved from [1]

  • National Institutes of Health (NIH). (2020). Considerations for setting occupational exposure limits for novel pharmaceutical modalities. Retrieved from [1]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Kanamycin sulphate (Related Aminoglycoside Data). Retrieved from (Note: Generalized link for aminoglycoside class data).[1]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure Limits - Annotated Table Z-1. Retrieved from [1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.